molecular formula C6H10O6 B119574 D-Mannonic acid-1,4-lactone CAS No. 23666-11-7

D-Mannonic acid-1,4-lactone

カタログ番号: B119574
CAS番号: 23666-11-7
分子量: 178.14 g/mol
InChIキー: SXZYCXMUPBBULW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gulono-1,4-lactone is a gamma-lactone.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1
Record name D-galactono-1,4-lactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC34392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mannonic acid, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Galactonic acid, .gamma.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

An In-depth Technical Guide to D-Mannonic acid-1,4-lactone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of D-Mannonic acid-1,4-lactone. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting precise data and methodologies.

Core Chemical Properties

This compound, a γ-lactone derived from D-mannonic acid, is a significant compound in carbohydrate chemistry.[1] Its physical and chemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₆[1][2][3][4][5]
Molecular Weight 178.14 g/mol [1][2][3][4]
Melting Point 150-153 °C[2][6][7][8]
Boiling Point (Predicted) 467.9 ± 18.0 °C[7][8]
Density (Predicted) 1.766 ± 0.06 g/cm³[7][8]
Water Solubility Soluble[5][6][8]
Other Solubilities Soluble in DMSO[6]
Appearance White crystalline solid[5][6][8]
pKa (Predicted) 12.06 ± 0.60[7][8]

Chemical Structure and Stereochemistry

This compound is characterized by a five-membered oxolan-2-one (γ-lactone) ring.[1] The precise stereochemistry is crucial for its biological function and interactions.

  • IUPAC Name : (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3][4]

  • InChI : InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1[3][4][5]

  • InChIKey : SXZYCXMUPBBULW-SQOUGZDYSA-N[1][3][4][5]

  • SMILES : C(--INVALID-LINK--O1)O)O">C@HO)O[2][3][4]

  • Synonyms : D-mannono-gamma-lactone, D-Mannonic acid γ-lactone[3][4][7]

The structure features a furanone ring with multiple hydroxyl groups, which are key to its biological interactions and solubility.[1] The formation of the five-membered γ-lactone ring from D-mannonic acid is a thermodynamically favorable intramolecular cyclization.[3] This equilibrium is pH-dependent, with the lactone form being predominant in neutral to slightly acidic conditions.[3]

Experimental Protocols

While detailed, standardized protocols for this compound are not always explicitly published, established methodologies can be adapted for its synthesis and analysis.[9]

Synthesis from D-Mannose

A common route for the synthesis of this compound involves the oxidation of D-mannose, followed by intramolecular cyclization.[1]

Methodology:

  • Oxidation: D-mannose is oxidized using agents like bromine water (Br₂/H₂O) or nitric acid (HNO₃) under acidic conditions (pH 2–3). This converts the aldehyde group of D-mannose into a carboxylic acid, forming D-mannonic acid.[1] One specific protocol suggests using bromine and sodium hydrogencarbonate in water at 20°C for 96 hours.[10]

  • Lactonization: The resulting D-mannonic acid solution is then heated (e.g., 60–80°C) to promote intramolecular cyclization (lactonization).[1] This step favors the formation of the thermodynamically stable five-membered γ-lactone ring.[1][3]

G Synthesis Workflow of this compound D_Mannose D-Mannose Oxidation Oxidation (e.g., Br₂/H₂O, pH 2-3) D_Mannose->Oxidation D_Mannonic_Acid D-Mannonic Acid Oxidation->D_Mannonic_Acid Lactonization Intramolecular Cyclization (Heating, 60-80°C) D_Mannonic_Acid->Lactonization D_Mannonic_Lactone This compound Lactonization->D_Mannonic_Lactone

Synthesis of this compound.
Solubility Determination

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.[9]

  • Incubation: The flask is placed in a thermostatically controlled shaker at a specified temperature (e.g., 25°C) and agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours).[9]

  • Sampling: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solids.[9]

  • Analysis: The concentration of the dissolved lactone in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Stability (Hydrolysis) Analysis

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in buffers of various pH values.[9]

  • Incubation: The solutions are maintained at a constant temperature.[9]

  • Time-Point Analysis: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).[9]

  • Quantification: The concentration of the remaining this compound is measured using a stability-indicating HPLC method capable of separating the lactone from its hydrolysis product, D-mannonic acid.[9]

  • Kinetic Analysis: The rate constant (k) and half-life (t½) of the hydrolysis reaction are determined by plotting the concentration of the lactone against time for each pH value.[9]

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic and biotechnological applications.

  • Enzyme Inhibition : It is a known inhibitor of β-galactosidase from Escherichia coli.[1][3][8] This property is valuable for studying enzyme-substrate interactions and enzyme structure-function relationships.[1][3]

  • Antioxidant and Neuroprotective Effects : Research suggests the compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress.[1][3] Studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress, with one study in a rat model showing preservation of retinal ganglion cells.[1]

  • Prebiotic Potential : It may act as a substrate for beneficial gut microbiota.[3]

  • Synthetic Intermediate : It serves as a starting material or intermediate in the synthesis of other bioactive compounds, complex carbohydrates, and pharmaceuticals.[1][3][11]

G Biological Activities of this compound Lactone This compound Enzyme_Inhibition Enzyme Inhibition (β-galactosidase) Lactone->Enzyme_Inhibition Antioxidant Antioxidant Activity (Free Radical Scavenging) Lactone->Antioxidant Prebiotic Prebiotic Effects Lactone->Prebiotic Synthetic_Tool Synthetic Intermediate Lactone->Synthetic_Tool Neuroprotection Neuroprotective Effects Antioxidant->Neuroprotection

Key biological roles and applications.

References

The Biological Role of D-Mannonic acid-1,4-lactone in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar acid derivative, is increasingly recognized for its specific roles in microbial metabolism and as a tool for enzymatic studies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, focusing on its involvement in metabolic pathways. This document details its function as a key intermediate in bacterial and archaeal carbohydrate catabolism and its inhibitory effects on certain enzymes. Detailed experimental protocols and quantitative data are provided to facilitate further research and application in drug development and biotechnology.

Introduction

This compound is the γ-lactone form of D-mannonic acid, a six-carbon sugar acid.[1] In aqueous solutions, the lactone exists in a pH-dependent equilibrium with its open-chain acidic form, D-mannonic acid.[2] While found in various organisms, from bacteria to humans, its most well-characterized biological roles are in microbial metabolic pathways.[3] This guide will delve into the specific enzymatic reactions and metabolic routes involving this molecule.

Role in Metabolic Pathways

The primary metabolic significance of D-mannonic acid stems from its role as an intermediate in the catabolism of other carbohydrates, particularly in bacteria and archaea. It is not known to be a part of any major signaling pathways; its functions appear to be primarily metabolic.

Microbial Catabolism of Hexuronates and L-Gulonate

D-mannonic acid is a key intermediate in the microbial degradation of D-glucuronic acid and L-gulonic acid.[4] These pathways are crucial for bacteria that utilize these sugar acids as a carbon source. The central enzyme in the metabolism of D-mannonic acid is D-mannonate dehydratase (ManD) .

The metabolic sequence is as follows:

  • Formation of D-Mannonate: D-Mannonate is produced from precursors like D-fructuronate (derived from D-glucuronate) via the action of fructuronate reductase, or from L-gulonate through the sequential action of dehydrogenases.[4][5]

  • Dehydration by D-Mannonate Dehydratase (ManD): ManD catalyzes the dehydration of D-mannonic acid to form 2-keto-3-deoxy-D-gluconate (KDG).[6]

  • Entry into Central Metabolism: KDG is then phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate, which are central metabolites that can enter glycolysis and the citric acid cycle.

microbial_metabolism Microbial Catabolic Pathway of D-Mannonate Glucuronate D-Glucuronate Fructuronate D-Fructuronate Glucuronate->Fructuronate Isomerase Mannonate D-Mannonic Acid Fructuronate->Mannonate Fructuronate reductase Gulonate L-Gulonate Gulonate->Mannonate Dehydrogenases KDG 2-Keto-3-deoxy-D-gluconate (KDG) Mannonate->KDG D-Mannonate dehydratase (ManD) KDPG KDPG KDG->KDPG KDG Kinase Central_Metabolism Central Metabolism (Pyruvate, GAP) KDPG->Central_Metabolism KDPG Aldolase

Microbial catabolism of D-Mannonate.
Quantitative Data: Enzyme Kinetics

The catalytic efficiency of D-mannonate dehydratase (ManD) varies among different microorganisms. This quantitative data is crucial for understanding the metabolic flux and for potential biotechnological applications.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Streptococcus suisD-Mannonate3 ± 0.195.881.96 x 103
Caulobacter crescentusD-Mannonate--1.2 x 104
Chromohalobacter salexigensD-Mannonate--5
Thermoplasma acidophilumD-Mannono-1,4-lactone---

Note: The data for T. acidophilum indicates activity with the lactone form, but specific kinetic parameters were not provided in the cited literature.[6]

Role as an Enzyme Inhibitor

This compound is a known inhibitor of the enzyme β-galactosidase from Escherichia coli.[2] This inhibitory action is likely due to its structural similarity to the galactopyranose ring of lactose, the natural substrate of β-galactosidase, allowing it to bind to the active site and competitively inhibit the enzyme's activity. This property makes it a useful tool for studying the mechanism of β-galactosidase.

Experimental Protocols

Preparation of D-Mannonate from D-Mannono-1,4-lactone

For enzymatic assays requiring the open-chain D-mannonic acid, the lactone must be hydrolyzed.

  • Prepare a 1 M stock solution of D-Mannono-1,4-lactone in 1 M NaOH.

  • Incubate at room temperature for 1 hour to ensure complete hydrolysis to D-mannonate.

  • Prepare dilutions of the D-mannonate solution in the desired buffer (e.g., 50 mM HEPES, pH 7) for the enzymatic assay.

D-Mannonate Dehydratase (ManD) Activity Assay (Spectrophotometric)

This protocol is based on the colorimetric detection of the product, 2-keto-3-deoxy-D-gluconate (KDG), using thiobarbituric acid (TBA).

Reagents:

  • D-Mannonate solution (prepared as in 4.1)

  • 200 mM Tris-HCl buffer, pH 7.5

  • 8 mM MnSO4

  • Purified ManD enzyme

  • 10% Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent (0.6% TBA in water)

  • 4 M HCl

Procedure:

  • In a microcentrifuge tube, prepare the assay mixture containing:

    • Varying concentrations of D-mannonate

    • 200 mM Tris-HCl buffer (pH 7.5)

    • 8 mM MnSO4

    • 1 µM ManD enzyme

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add TBA reagent and 4 M HCl.

  • Heat the mixture at 100°C for 10 minutes to allow color development.

  • Cool the samples and measure the absorbance at 532 nm.

  • A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

mand_assay_workflow Workflow for D-Mannonate Dehydratase Assay cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Product Detection Prep_Mannonate Prepare D-Mannonate (from Lactone) Prep_Assay_Mix Prepare Assay Mixture (Buffer, MnSO4) Prep_Mannonate->Prep_Assay_Mix Add_Enzyme Add ManD Enzyme Prep_Assay_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Add_TBA Add TBA Reagent to Supernatant Centrifuge->Add_TBA Heat Heat at 100°C Add_TBA->Heat Measure_Abs Measure Absorbance at 532 nm Heat->Measure_Abs

Workflow for D-Mannonate Dehydratase Assay.
β-Galactosidase Inhibition Assay

This protocol uses o-nitrophenyl-β-D-galactopyranoside (ONPG) as a chromogenic substrate.

Reagents:

  • Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)

  • ONPG solution (4 mg/mL in Z-buffer)

  • This compound (inhibitor) solution at various concentrations

  • β-galactosidase enzyme solution

  • 1 M Na2CO3

Procedure:

  • Prepare reaction tubes each containing:

    • Z-buffer

    • β-galactosidase enzyme solution

    • Varying concentrations of this compound (or buffer for control)

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Start the reaction by adding the ONPG solution to each tube and start a timer.

  • Incubate at 37°C until a visible yellow color develops.

  • Stop the reaction by adding 1 M Na2CO3.

  • Measure the absorbance of the solution at 420 nm.

  • The level of inhibition can be calculated by comparing the absorbance of the samples with the inhibitor to the control without the inhibitor.

HPLC Analysis of D-Mannonic Acid

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a suitable method for the quantification of D-mannonic acid.

Chromatographic Conditions:

  • Column: A column suitable for sugar acid analysis, such as a Shodex Sugar SP0810 (Pb2+) column.

  • Mobile Phase: Isocratic elution with distilled water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Samples should be filtered through a 0.45 µm membrane filter before injection.

  • A standard curve should be generated using known concentrations of this compound (or hydrolyzed D-mannonate) to quantify the analyte in unknown samples.

Conclusion

This compound and its hydrolyzed form, D-mannonic acid, play a well-defined role in microbial carbohydrate metabolism as a substrate for D-mannonate dehydratase. Its inhibitory effect on β-galactosidase also makes it a useful tool in enzymology. While its presence is noted in humans, a specific metabolic or signaling role in mammalian systems has not been elucidated, and quantitative data on its concentration in human tissues is currently lacking. The provided metabolic pathways, quantitative data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and utilize the properties of this sugar acid derivative.

References

Unveiling D-Mannonic acid-1,4-lactone: A Technical Guide on its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose, is a molecule of significant interest in various scientific domains due to its biochemical properties and potential applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence and sources. Despite its relevance in carbohydrate chemistry and metabolism, publicly available scientific literature and databases offer limited direct evidence of its widespread natural abundance. This document summarizes the existing information, highlights the current gaps in knowledge, and provides theoretical frameworks for its analysis and biosynthetic pathways.

Natural Occurrence and Sources: An Overview

The natural occurrence of this compound is not well-documented in scientific literature. While its parent molecule, D-mannonic acid, is recognized as a primary metabolite existing in a wide range of living organisms from bacteria to humans, the lactone form is predominantly discussed in the context of chemical synthesis and as a commercially available research chemical.[1]

Indirect evidence suggests that this compound could exist as a transient intermediate in carbohydrate metabolism.[2] The intramolecular cyclization of D-mannonic acid to form the 1,4-lactone is a chemically plausible reaction that could occur under specific physiological conditions. However, there is a conspicuous absence of quantitative data regarding its concentration in plants, microorganisms, or food products.

Table 1: Summary of Postulated and Investigated Sources of this compound

Source CategoryPostulated or Investigated PresenceQuantitative Data AvailabilityKey Considerations
Plants Postulated as a potential intermediate in D-mannose metabolism.Not available in public literature.May exist in equilibrium with D-mannonic acid; its stability and concentration would be influenced by pH and enzymatic activity.
Microorganisms Some microorganisms are known to metabolize D-mannose and produce various organic acids and lactones.[3] The enzymatic production of this compound is plausible but not extensively documented.Not available in public literature.Microbial fermentation could be a potential source, but specific strains and conditions for its production are not identified.
Food Products Mentioned as a potential flavor enhancer and sweetener, which may imply its presence in some processed foods, but this is not confirmed to be from natural origin.[4]Not available in public literature.Its presence in food is more likely due to intentional addition as a synthesized ingredient rather than natural occurrence.

Biosynthesis and Metabolic Pathways

This compound is intrinsically linked to the metabolism of D-mannose. The generally accepted pathway involves the oxidation of D-mannose to D-mannonic acid, which can then undergo intramolecular esterification to form the lactone.

Postulated Biosynthetic Pathway

The following diagram illustrates the plausible biosynthetic route from D-mannose to this compound. This pathway is based on fundamental principles of carbohydrate chemistry and metabolism, as specific enzymatic steps for the lactonization in vivo are not well-characterized.

D-Mannonic_acid-1,4-lactone_Biosynthesis Postulated Biosynthetic Pathway of this compound D_Mannose D-Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation (e.g., by Mannose Dehydrogenase) D_Mannonic_Acid_1_4_Lactone This compound D_Mannonic_Acid->D_Mannonic_Acid_1_4_Lactone Intramolecular Esterification (Lactonization) (Spontaneous or Enzymatic) D_Mannonic_Acid_1_4_Lactone->D_Mannonic_Acid Hydrolysis

Caption: Postulated pathway from D-Mannose to this compound.

Experimental Protocols: A Theoretical Framework for Detection and Quantification

Due to the lack of specific studies on the extraction and quantification of this compound from natural sources, this section provides a generalized experimental workflow based on established methods for the analysis of sugar lactones and related compounds. This protocol should be considered a starting point and would require significant optimization and validation for specific matrices.

Hypothetical Workflow for Extraction and Analysis

The following diagram outlines a potential workflow for the extraction and analysis of this compound from a hypothetical plant matrix.

Experimental_Workflow Hypothetical Workflow for this compound Analysis cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Quantification Sample Natural Source (e.g., Plant Tissue) Homogenization Homogenization (in a suitable buffer) Sample->Homogenization Extraction Solid-Phase Extraction (SPE) (e.g., using a C18 cartridge) Homogenization->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification Quantification (using a standard curve) HPLC_MS->Quantification

Caption: A generalized workflow for the analysis of this compound.

Detailed Methodological Steps (Theoretical)

Objective: To extract and quantify this compound from a biological matrix.

Materials:

  • Biological sample (e.g., fruit tissue, microbial culture supernatant)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., a stable isotope-labeled analog, if available)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation/anion exchange)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS/MS)

  • Analytical standard of this compound

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the biological sample in a pre-chilled extraction solvent containing an internal standard.

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the fraction containing this compound with a suitable solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugar lactones.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve ionization.

    • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the this compound analytical standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This technical guide consolidates the currently available information on the natural occurrence and sources of this compound. The striking lack of direct evidence and quantitative data underscores a significant knowledge gap in the field of carbohydrate biochemistry and natural product chemistry.

Future research should focus on:

  • Targeted Metabolomic Studies: Employing sensitive analytical techniques like HPLC-MS/MS to screen a wide variety of plant and microbial sources for the presence of this compound.

  • Enzymatic Studies: Investigating the potential enzymatic pathways and specific enzymes responsible for the lactonization of D-mannonic acid in different organisms.

  • Food Chemistry Analysis: Analyzing a broad range of food products, especially those known to be rich in D-mannose or its derivatives, to determine if this compound is a naturally occurring component.

Addressing these research questions will be crucial to fully understand the role of this compound in biological systems and to explore its potential applications in the pharmaceutical, nutraceutical, and food industries.

References

D-Mannonic acid-1,4-lactone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, is a carbohydrate of significant interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its potential applications in drug development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed.

Physicochemical Properties

This compound, with the CAS number 26301-79-1 , is a white, crystalline solid.[1][2] Its molecular formula is C₆H₁₀O₆, corresponding to a molecular weight of 178.14 g/mol .[3][4] Key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 26301-79-1[2][4]
Molecular Formula C₆H₁₀O₆[2][3]
Molecular Weight 178.14 g/mol [3][4]
Appearance White crystalline powder[1]
Melting Point >151 °C[1]
Optical Rotation [α]²⁰_D = 50 - 54° (c=3 in H₂O)[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of D-mannose, followed by intramolecular cyclization.[5]

Experimental Protocol: Oxidation of D-Mannose to this compound

This protocol describes the synthesis via bromine water oxidation.

Materials:

  • D-mannose

  • Bromine

  • Sodium bicarbonate

  • Water

  • Reaction vessel

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolve D-mannose in water in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add bromine to the stirred solution.

  • Maintain the pH of the reaction mixture between 2 and 3 by adding sodium bicarbonate as needed.[5]

  • Continue stirring at 20°C for approximately 96 hours.[6]

  • After the reaction is complete, heat the solution to 60-80°C to promote the intramolecular cyclization (lactonization) to form this compound.[5]

  • The crude product can be purified by recrystallization.

Synthesis_of_D_Mannonic_acid_1_4_lactone D_Mannose D-Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation (e.g., Br2/H2O) D_Mannonic_acid_lactone This compound D_Mannonic_Acid->D_Mannonic_acid_lactone Intramolecular Cyclization (Lactonization)

Caption: Synthesis of this compound from D-mannose.

Biological Activity and Potential Signaling Pathways

While research into the specific signaling pathways modulated by this compound is ongoing, preliminary evidence and studies on structurally similar compounds suggest potential involvement in apoptosis and antioxidant responses.[5]

Apoptosis

Some studies on related sugar lactones, such as D-Saccharic acid-1,4-lactone (DSL), have demonstrated a protective role against apoptosis.[7] DSL has been shown to inhibit both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.[7][8] In models of hyperglycemia-induced hepatic apoptosis, DSL was found to suppress the activation of caspase-8 and the cleavage of Bid (t-Bid) in the extrinsic pathway.[7] In the intrinsic pathway, it helps to maintain mitochondrial membrane potential and prevent the release of cytochrome c.[7][8] Given the structural similarities, it is hypothesized that this compound may exert similar effects, although direct experimental evidence is required.

Apoptosis_Pathway_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->Caspase-8 This compound (hypothesized)->Mitochondria L_Ribose_Synthesis D_Mannonic_acid_lactone This compound Intermediate Intermediate (via one-pot inversion) D_Mannonic_acid_lactone->Intermediate Piperidine, Mesylation L_Ribose L-Ribose Intermediate->L_Ribose Further Transformations

References

An In-depth Technical Guide to the Stereoisomers of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of D-Mannonic acid-1,4-lactone, focusing on their synthesis, physicochemical properties, and differential biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships of these compounds.

Introduction

This compound and its stereoisomers are a class of sugar lactones derived from the corresponding aldonic acids. These compounds share the same molecular formula (C₆H₁₀O₆) and molecular weight (178.14 g/mol ) but differ in the spatial arrangement of their hydroxyl groups.[1][2] This stereochemical diversity leads to significant differences in their physical, chemical, and biological properties, making them intriguing candidates for various therapeutic applications. Their roles as enzyme inhibitors, antioxidants, and modulators of cellular signaling pathways are of particular interest in the field of drug development.[3][4][5]

Physicochemical Properties of Stereoisomers

The stereochemical configuration of these lactones significantly influences their physical properties, such as melting point and optical rotation. A summary of these properties for this compound and its key stereoisomers is presented in Table 1.

Stereoisomer Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Specific Optical Rotation [α]D
This compoundC₆H₁₀O₆178.14>151[6]+50° to +54° (c=3 in H₂O)[6]
L-Mannono-1,4-lactoneC₆H₁₀O₆178.14Not availableNot available
D-Galactono-1,4-lactoneC₆H₁₀O₆178.14135-138[7]Not available
L-Gulonic acid γ-lactoneC₆H₁₀O₆178.14187-190[8]+55° (c=4 in H₂O)[8]
D-Gulonic acid γ-lactoneC₆H₁₀O₆178.14182-188-55° (c=4 in H₂O)
D-Allonic acid γ-lactoneC₆H₁₀O₆178.14Not availableNot available
D-Altronic acid γ-lactoneC₆H₁₀O₆178.14Not availableNot available

Experimental Protocols

Synthesis of Aldonic Acid-1,4-lactones

The general method for synthesizing these lactones involves the oxidation of the corresponding aldose sugar to the aldonic acid, followed by intramolecular cyclization to form the γ-lactone.

3.1.1. Synthesis of this compound from D-Mannose

This protocol is based on the oxidation of D-mannose using bromine water followed by lactonization.

  • Materials: D-Mannose, Bromine, Sodium Bicarbonate, Deionized Water.

  • Procedure:

    • Dissolve D-mannose in deionized water.

    • Slowly add bromine to the solution while maintaining a neutral pH with sodium bicarbonate.

    • Continue the reaction at room temperature until the bromine color disappears.

    • Concentrate the solution under reduced pressure to promote lactonization.

    • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

3.1.2. Synthesis of L-Gulonic acid γ-lactone from L-Ascorbic Acid

This protocol involves the hydrogenation of L-ascorbic acid.

  • Materials: L-Ascorbic Acid, 10% Palladium on Carbon (Pd/C), Deionized Water.

  • Procedure:

    • Dissolve L-ascorbic acid in deionized water.

    • Add 10% Pd/C catalyst to the solution.

    • Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure.

    • After the reaction is complete, filter the catalyst.

    • Concentrate the filtrate under vacuum to obtain L-Gulonic acid γ-lactone as a solid.

3.1.3. Synthesis of D-Galactono-1,4-lactone from D-Galactose

This protocol is based on the oxidation of D-galactose using bromine.[9]

  • Materials: D-galactose, Bromine, Sodium bicarbonate, Barium carbonate, Sulfuric acid, Ethanol, Diethyl ether, Deionized water.

  • Procedure:

    • Dissolve D-galactose in deionized water in a flask equipped with a stirrer and cool in an ice bath.

    • Slowly add a slight excess of bromine to the stirred solution.

    • Allow the reaction to proceed at room temperature for several days until the bromine color disappears.[9]

    • Neutralize the excess hydrobromic acid with sodium bicarbonate.

    • Remove bromide ions by precipitation with barium carbonate.

    • Filter the solution and remove barium ions from the filtrate by adding a stoichiometric amount of sulfuric acid.

    • Filter the barium sulfate precipitate.

    • Concentrate the filtrate by evaporation under reduced pressure to induce lactonization.

    • The crude lactone can be purified by recrystallization from ethanol or a mixture of ethanol and diethyl ether.[9]

Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized lactones. A reversed-phase C18 column with an acidic mobile phase (e.g., 0.1% phosphoric acid in water) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the lactones.

  • Polarimetry: To measure the specific optical rotation, which is a key characteristic for distinguishing between stereoisomers.

  • Melting Point Apparatus: To determine the melting point range as an indicator of purity.

Comparative Biological Activities

The stereoisomers of this compound exhibit distinct biological activities, particularly as enzyme inhibitors.

Enzyme Inhibition

This compound and its stereoisomers are known to inhibit various enzymes, with their efficacy being highly dependent on their stereochemistry. For example, this compound is a known inhibitor of β-galactosidase from Escherichia coli.[4] The inhibitory activity is attributed to the structural similarity of the lactone ring to the transition state of the substrate during enzymatic hydrolysis.

A comparative summary of the known enzyme inhibitory activities is presented in Table 2.

Stereoisomer Target Enzyme Inhibitory Activity/Notes
This compoundβ-Galactosidase (E. coli)Known inhibitor.[4]
LysozymeShows inhibitory activity.[2]
L-Mannono-1,4-lactoneNot specifiedUsed in food as a sour agent and preservative.[10]
D-Galactono-1,4-lactoneexo-β-D-galactofuranosidaseUsed as an elution compound for purification.[7]
L-Gulonic acid γ-lactoneL-gulono-1,4-lactone oxidaseSubstrate in the biosynthesis of ascorbic acid.
D-Saccharic acid-1,4-lactoneβ-GlucuronidaseKnown inhibitor with anticarcinogenic and antioxidant properties.[5]
Antioxidant and Other Biological Activities

Several of these lactones have demonstrated antioxidant properties. For instance, D-Saccharic acid-1,4-lactone has been shown to possess detoxifying and antioxidant capabilities.[5] Compounds derived from D-Mannono-1,4-lactone have also shown promise in scavenging free radicals.[4] Furthermore, some stereoisomers are being investigated for their potential in modulating cellular pathways related to apoptosis and inflammation.[3][5]

Signaling Pathways and Logical Relationships

The biological effects of these lactones are often mediated through their interaction with key cellular signaling pathways.

Apoptosis Signaling Pathway

Some aldonic acid lactones, such as D-Saccharic acid-1,4-lactone, have been shown to protect against apoptosis by acting on mitochondria-dependent pathways.[5] They can counteract the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, which are critical events in the intrinsic apoptotic cascade.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_inhibition Inhibition by Lactone Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Disrupted Membrane Potential Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Lactone Aldonic Acid Lactone (e.g., D-Saccharic acid-1,4-lactone) Lactone->Mitochondria Inhibits Disruption

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway and Inhibition by Aldonic Acid Lactones.

Experimental Workflow for Synthesis and Characterization

A logical workflow for the synthesis and characterization of these stereoisomers is crucial for reproducible research.

experimental_workflow Start Start: Select Aldose Sugar Oxidation Oxidation (e.g., with Bromine) Start->Oxidation Lactonization Lactonization (Intramolecular Cyclization) Oxidation->Lactonization Purification Purification (Recrystallization) Lactonization->Purification Characterization Characterization Purification->Characterization HPLC HPLC (Purity) Characterization->HPLC NMR NMR (Structure) Characterization->NMR Polarimetry Polarimetry (Optical Rotation) Characterization->Polarimetry MP Melting Point (Purity) Characterization->MP End Pure Stereoisomer HPLC->End NMR->End Polarimetry->End MP->End

Caption: General Experimental Workflow for the Synthesis and Characterization of Aldonic Acid-1,4-Lactones.

Conclusion

The stereoisomers of this compound represent a diverse group of compounds with significant potential in drug discovery and development. Their distinct physicochemical properties and biological activities, driven by subtle changes in stereochemistry, underscore the importance of stereoselective synthesis and characterization. This guide provides a foundational understanding of these molecules, offering detailed protocols and comparative data to aid researchers in their exploration of this promising class of compounds. Further investigation into their mechanisms of action and therapeutic potential is warranted and is expected to unveil new opportunities for the development of novel therapeutics.

References

D-Mannonic Acid-1,4-Lactone: A Critical Evaluation as a Precursor for Vitamin C Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin C (L-ascorbic acid) is an essential nutrient for humans, playing a vital role as an antioxidant and an enzyme cofactor. While most animals can synthesize their own vitamin C, humans lack this ability due to a mutation in the gene encoding L-gulono-γ-lactone oxidase, the enzyme responsible for the final step of biosynthesis. In plants, the primary pathway for vitamin C synthesis originates from D-mannose. This technical guide provides a comprehensive overview of the established biosynthetic pathways of vitamin C in both animals and plants, with a specific focus on evaluating the potential of D-mannonic acid-1,4-lactone as a precursor. This document will detail the enzymatic steps, present relevant quantitative data from established pathways, and provide experimental protocols for the analysis of vitamin C biosynthesis.

Introduction to Vitamin C Biosynthesis

L-ascorbic acid is a six-carbon lactone synthesized from glucose by many plants and animals.[1] The biosynthetic pathways, while leading to the same end product, differ significantly between these kingdoms, particularly in the sequence of intermediates and the stereochemical configuration of the precursors.

In animals, the synthesis of vitamin C proceeds through the glucuronic acid pathway, starting from D-glucose.[2] A key intermediate in this pathway is L-gulono-1,4-lactone, which is then oxidized to L-ascorbic acid in a reaction catalyzed by L-gulono-γ-lactone oxidase (GULO).[2][3]

Plants, on the other hand, primarily utilize the Smirnoff-Wheeler pathway, which also begins with a glucose derivative, D-mannose.[3][4] This pathway involves a series of enzymatic conversions leading to the formation of L-galactono-1,4-lactone, the immediate precursor to L-ascorbic acid.[4][5] The final step is catalyzed by L-galactono-1,4-lactone dehydrogenase.[5]

Established Biosynthetic Pathways of Vitamin C

The Animal Pathway (Glucuronic Acid Pathway)

The synthesis of L-ascorbic acid in animals that can produce it begins with D-glucose. The key steps are:

  • Conversion of D-glucose to D-glucuronic acid: This occurs via the formation of UDP-D-glucuronic acid.

  • Reduction of D-glucuronic acid to L-gulonic acid: This reaction is catalyzed by a reductase.[2]

  • Lactonization of L-gulonic acid to L-gulono-1,4-lactone. [2]

  • Oxidation of L-gulono-1,4-lactone to L-ascorbic acid: This final step is catalyzed by the FAD-dependent enzyme L-gulono-γ-lactone oxidase (GULO, EC 1.1.3.8).[2][3]

dot digraph "Animal_Vitamin_C_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

D_Glucose [label="D-Glucose"]; UDP_D_Glucuronic_Acid [label="UDP-D-Glucuronic Acid"]; D_Glucuronic_Acid [label="D-Glucuronic Acid"]; L_Gulonic_Acid [label="L-Gulonic Acid"]; L_Gulono_1_4_lactone [label="L-Gulono-1,4-lactone", fillcolor="#FBBC05"]; L_Ascorbic_Acid [label="L-Ascorbic Acid (Vitamin C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

D_Glucose -> UDP_D_Glucuronic_Acid; UDP_D_Glucuronic_Acid -> D_Glucuronic_Acid; D_Glucuronic_Acid -> L_Gulonic_Acid [label="Reductase", fontcolor="#5F6368", fontsize=8]; L_Gulonic_Acid -> L_Gulono_1_4_lactone [label="Lactonase", fontcolor="#5F6368", fontsize=8]; L_Gulono_1_4_lactone -> L_Ascorbic_Acid [label="L-Gulono-γ-lactone\noxidase (GULO)", fontcolor="#5F6368", fontsize=8]; } .dot Caption: The animal pathway for Vitamin C biosynthesis.

The Plant Pathway (Smirnoff-Wheeler Pathway)

The primary route for L-ascorbic acid synthesis in plants is the D-mannose/L-galactose pathway:

  • Conversion of D-fructose-6-phosphate to D-mannose-6-phosphate: Isomerization reaction.

  • Formation of GDP-D-mannose: From D-mannose-6-phosphate.

  • Epimerization to GDP-L-galactose: Catalyzed by GDP-D-mannose-3',5'-epimerase.[4]

  • Conversion to L-galactose-1-phosphate.

  • Dephosphorylation to L-galactose.

  • Oxidation to L-galactono-1,4-lactone: Catalyzed by L-galactose dehydrogenase.[4]

  • Final oxidation to L-ascorbic acid: This step is carried out by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (EC 1.3.2.3), using cytochrome c as an electron acceptor.[5]

dot digraph "Plant_Vitamin_C_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

D_Fructose_6_P [label="D-Fructose-6-P"]; D_Mannose_6_P [label="D-Mannose-6-P"]; GDP_D_Mannose [label="GDP-D-Mannose"]; GDP_L_Galactose [label="GDP-L-Galactose"]; L_Galactose_1_P [label="L-Galactose-1-P"]; L_Galactose [label="L-Galactose"]; L_Galactono_1_4_lactone [label="L-Galactono-1,4-lactone", fillcolor="#FBBC05"]; L_Ascorbic_Acid [label="L-Ascorbic Acid (Vitamin C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

D_Fructose_6_P -> D_Mannose_6_P; D_Mannose_6_P -> GDP_D_Mannose; GDP_D_Mannose -> GDP_L_Galactose [label="GDP-D-mannose\n-3',5'-epimerase", fontcolor="#5F6368", fontsize=8]; GDP_L_Galactose -> L_Galactose_1_P; L_Galactose_1_P -> L_Galactose; L_Galactose -> L_Galactono_1_4_lactone [label="L-Galactose\ndehydrogenase", fontcolor="#5F6368", fontsize=8]; L_Galactono_1_4_lactone -> L_Ascorbic_Acid [label="L-Galactono-1,4-lactone\ndehydrogenase", fontcolor="#5F6368", fontsize=8]; } .dot Caption: The primary plant pathway for Vitamin C biosynthesis.

Evaluation of this compound as a Precursor

A thorough review of the scientific literature does not support the role of this compound as a direct precursor in the established vitamin C biosynthetic pathways. The enzymes involved in these pathways exhibit a high degree of stereospecificity, meaning they act on substrates with a specific three-dimensional arrangement of atoms.

The key lactone intermediates in the known pathways are L-gulono-1,4-lactone in animals and L-galactono-1,4-lactone in plants. Both of these are L-isomers. In contrast, this compound is a D-isomer. This difference in stereochemistry at key chiral centers likely prevents it from being recognized and processed by the enzymes of the vitamin C biosynthetic pathways.

Interestingly, there is some evidence suggesting that L-mannonic acid-1,4-lactone may act as a precursor for L-ascorbic acid synthesis.[6] This highlights the critical importance of the L-configuration for the substrates in the later stages of vitamin C biosynthesis.

Quantitative Data from Established Pathways

Quantitative data on the efficiency of this compound as a precursor for vitamin C is not available in the literature, as it is not a recognized substrate. However, data from studies on the established pathways can provide a benchmark for evaluating potential new precursors.

PrecursorOrganism/SystemProductYield/EfficiencyReference
L-GalactoseArabidopsis thaliana leavesL-Ascorbic AcidSignificant increase in ascorbate levels--INVALID-LINK--
L-Gulono-1,4-lactoneRat liver microsomesL-Ascorbic AcidDirect conversion observed--INVALID-LINK--
D-MannosePea seedlingsL-Ascorbic AcidEfficient precursor--INVALID-LINK--

Experimental Protocols

While no specific protocols exist for the conversion of this compound to vitamin C, the following are standard methodologies used to study the established biosynthetic pathways. These can be adapted for investigating novel potential precursors.

In Vitro Enzyme Assay for L-Galactono-1,4-Lactone Dehydrogenase

This protocol is used to measure the activity of the final enzyme in the plant vitamin C biosynthesis pathway.

Materials:

  • Mitochondrial protein extract from plant tissue (e.g., pea seedlings)

  • L-galactono-1,4-lactone (substrate)

  • Cytochrome c (electron acceptor)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the plant tissue of interest.

  • Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and the mitochondrial extract.

  • Initiate the reaction by adding L-galactono-1,4-lactone.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the enzyme activity based on the rate of cytochrome c reduction.

dot digraph "Enzyme_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

Isolate_Mitochondria [label="Isolate Mitochondria"]; Prepare_Reaction_Mix [label="Prepare Reaction Mix\n(Buffer, Cytochrome c,\nMitochondrial Extract)"]; Add_Substrate [label="Add Substrate\n(L-Galactono-1,4-lactone)"]; Spectrophotometry [label="Monitor Absorbance\nat 550 nm"]; Calculate_Activity [label="Calculate Enzyme Activity"];

Isolate_Mitochondria -> Prepare_Reaction_Mix; Prepare_Reaction_Mix -> Add_Substrate; Add_Substrate -> Spectrophotometry; Spectrophotometry -> Calculate_Activity; } .dot Caption: Workflow for the in vitro assay of L-galactono-1,4-lactone dehydrogenase.

Quantification of L-Ascorbic Acid by HPLC

This protocol is used to measure the concentration of vitamin C in biological samples.

Materials:

  • Biological sample (e.g., plant extract, cell lysate)

  • Metaphosphoric acid (for extraction and stabilization)

  • L-ascorbic acid standard

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Homogenize the biological sample in a cold solution of metaphosphoric acid.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered extract onto the HPLC system.

  • Elute with an appropriate mobile phase (e.g., aqueous phosphate buffer with an organic modifier).

  • Detect L-ascorbic acid by its absorbance at approximately 245 nm.

  • Quantify the amount of L-ascorbic acid by comparing the peak area to a standard curve generated with known concentrations of L-ascorbic acid.

Conclusion

Based on current scientific understanding, This compound is not a recognized precursor for the biosynthesis of vitamin C in either plants or animals. The established pathways demonstrate a high degree of stereospecificity, utilizing L-isomers of sugar lactones as the immediate precursors. While L-mannonic acid-1,4-lactone has been suggested as a potential precursor, further research is needed to validate this and elucidate the enzymatic machinery involved. For researchers and drug development professionals investigating novel routes to vitamin C synthesis or aiming to enhance vitamin C content, focusing on the known precursors and the enzymes of the established pathways remains the most promising approach. Future studies could explore the possibility of engineering enzymes to accept alternative substrates like this compound, but this would represent a significant bioengineering challenge.

References

Unveiling the Antioxidant Potential of D-Mannonic acid-1,4-lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the antioxidant properties of D-Mannonic acid-1,4-lactone, a sugar lactone derived from D-mannose. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current, albeit limited, understanding of its antioxidant capabilities and provides a comprehensive framework for future quantitative and mechanistic investigations.

While preliminary evidence and the chemical structure of this compound—notably its multiple hydroxyl groups—suggest a capacity for neutralizing harmful free radicals, a significant gap exists in the scientific literature regarding specific quantitative data from standardized antioxidant assays.[1] This guide addresses this gap by presenting detailed, standardized experimental protocols for key assays, including DPPH, ABTS, ORAC, FRAP, and cellular antioxidant activity (CAA), to facilitate robust future research.

The Promise of a Sugar Lactone in Combating Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a known contributor to a myriad of chronic and degenerative diseases. The potential of this compound to mitigate oxidative stress is thought to stem from two primary mechanisms:

  • Direct Radical Scavenging: The molecule's hydroxyl groups can likely donate hydrogen atoms to neutralize highly reactive free radicals, thereby preventing cellular damage.[1]

  • Modulation of Cellular Defense Pathways: It is hypothesized that this compound may activate endogenous antioxidant response systems, such as the Keap1-Nrf2 signaling pathway, which upregulates the expression of numerous protective enzymes.

A hypothetical model of how this compound might activate the Keap1-Nrf2 pathway is presented below.

Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 DML This compound DML->Keap1_Nrf2 Modulates Nrf2_dissociation Nrf2 Dissociation and Translocation Keap1_Nrf2->Nrf2_dissociation ARE Nrf2 binds to Antioxidant Response Element (ARE) in the Nucleus Nrf2_dissociation->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Protection against Oxidative Damage Antioxidant_Enzymes->Cellular_Protection Compound This compound (Purity and Characterization) In_Vitro In Vitro Assays (DPPH, ABTS, ORAC, FRAP) Compound->In_Vitro Cell_Based Cell-Based Assays (CAA, ROS production) In_Vitro->Cell_Based Mechanistic Mechanistic Studies (Western Blot for Nrf2, Keap1; qPCR for antioxidant genes) Cell_Based->Mechanistic Data_Analysis Data Analysis, IC50 Calculation, and Statistical Evaluation Mechanistic->Data_Analysis Conclusion Conclusion on Antioxidant Profile and Mechanism of Action Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Solubility of D-Mannonic acid-1,4-lactone in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Mannonic acid-1,4-lactone, a key intermediate in carbohydrate chemistry. While extensive quantitative solubility data is not widely available in public literature, this document consolidates existing qualitative information, presents detailed experimental protocols for determining solubility, and offers a framework for systematic solubility profiling.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Understanding its fundamental physicochemical properties is essential for its application in research and development.

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O₆[1][2]
Molecular Weight178.14 g/mol [1][2]
Melting Point153 °C[2]
AppearanceWhite crystalline powder[1]

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in polar solvents. This is attributed to the presence of multiple hydroxyl groups which allow for hydrogen bonding with polar solvent molecules.[3]

  • Water: Described as soluble, with one source noting its solubility as "within almost transparency," suggesting good aqueous solubility.[1][4][5]

  • Dimethyl Sulfoxide (DMSO): Reported as soluble.[1][6]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common aqueous and organic solvents at various temperatures. The following tables are presented as templates for researchers to populate with experimentally determined values, which are crucial for formulation development and experimental design.

Table 2.2.1: Solubility in Aqueous Solutions at 25°C

SolventpHSolubility (mg/mL)Molar Solubility (mol/L)
Deionized Water7.0Data to be determinedData to be determined
PBS (Phosphate-Buffered Saline)7.4Data to be determinedData to be determined
Citrate Buffer3.0Data to be determinedData to be determined
Citrate Buffer5.0Data to be determinedData to be determined
Tris Buffer8.0Data to be determinedData to be determined

Table 2.2.2: Solubility in Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Methanol5.1Data to be determinedData to be determined
Ethanol4.3Data to be determinedData to be determined
Acetone5.1Data to be determinedData to be determined
Isopropanol3.9Data to be determinedData to be determined
Acetonitrile5.8Data to be determinedData to be determined
Dichloromethane3.1Data to be determinedData to be determined
Ethyl Acetate4.4Data to be determinedData to be determined
Hexane0.1Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

Standardized methodologies for solubility assessment can be readily adapted for this compound. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at low wavelength)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

  • Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

  • After equilibration, cease agitation and allow the suspension to settle.

  • To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the suspension.

  • Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining particulate matter.[7]

  • Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[7]

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Centrifuge suspension C->D E Filter supernatant (0.45 µm filter) D->E F Dilute filtered saturated solution E->F G Quantify concentration via HPLC F->G H Calculate solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Role as an Enzyme Inhibitor

This compound has been identified as an inhibitor of the enzyme β-galactosidase from Escherichia coli.[4][5][8] This inhibitory action suggests that the furanose form of the sugar is significant for its biological activity.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Substrate Lactose (Substrate) Enzyme β-Galactosidase (Enzyme) Substrate->Enzyme Binds to active site Product Glucose + Galactose (Products) Enzyme->Product Catalyzes Inhibitor This compound (Inhibitor) Enzyme_Inhibited β-Galactosidase (Enzyme) Inhibitor->Enzyme_Inhibited Inhibits

Caption: Inhibition of β-Galactosidase by this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility of this compound. While qualitative data indicates solubility in polar solvents like water and DMSO, there is a clear need for comprehensive quantitative studies across a wider range of aqueous and organic solvents. The provided experimental protocols and data templates are intended to facilitate this research, enabling a more complete characterization of this important carbohydrate derivative for its successful application in pharmaceutical and biotechnological research and development.

References

Spectroscopic Profile of D-Mannonic acid-1,4-lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-Mannonic acid-1,4-lactone, a key carbohydrate derivative with significant roles in various biochemical pathways. This document is intended to serve as a core reference for researchers and professionals involved in drug development and related scientific fields, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy Data (Predicted)

The following proton NMR data is based on a predicted spectrum in D₂O at 1000 MHz.

Chemical Shift (ppm)MultiplicityAssignment
4.65TripletH-4
4.49TripletH-3
4.38TripletH-2
4.19MultipletH-5
3.84Doublet of DoubletsH-6a
3.69Doublet of DoubletsH-6b

Note: This data is predicted and should be confirmed with experimental results.

¹³C NMR Spectroscopy Data

At present, a publicly accessible, detailed experimental peak list for the ¹³C NMR spectrum of this compound is not available. Spectral data for this compound is available on databases such as SpectraBase, which may require a subscription for access.[1][2] For researchers requiring this data, accessing such specialized databases is recommended.

Infrared (IR) Spectroscopy Data

The following IR absorption data was obtained from a spectrum acquired using the KBr wafer technique.[1]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)StrongO-H (hydroxyl) stretching
~2920MediumC-H stretching
~1770StrongC=O (lactone carbonyl) stretching
~1050-1200StrongC-O stretching
Mass Spectrometry Data
m/z (expected)Ion
179.0555[M+H]⁺
201.0374[M+Na]⁺
177.0399[M-H]⁻

Note: These are theoretical values. Actual experimental values may vary slightly.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker AC-300 or higher) is recommended.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to cover the expected chemical shift range for carbohydrates (typically 0-10 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the typical range for organic molecules (0-220 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

  • Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Technique: KBr Pellet (Wafer) Method.[1]

Sample Preparation:

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

  • In an agate mortar and pestle, grind approximately 1-2 mg of this compound into a very fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder. The goal is to achieve a homogenous mixture with a sample concentration of about 0.5-1%.[4]

  • Place a small amount of the mixture into a pellet die.

  • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

  • Record a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The acquired spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent system compatible with ESI-MS, such as a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).

  • To enhance ionization, a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can be added to the solution.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and abundant ion signal.

  • Acquire the mass spectrum in either positive or negative ion mode over an appropriate m/z range.

  • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow and Process Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis.

SpectroscopicAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dilute in Solvent with Modifier Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation & Functional Group Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

LogicalRelationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Techniques cluster_data Resulting Data Molecule This compound (C₆H₁₀O₆) Structure Chemical Structure (Lactone Ring, Hydroxyl Groups) Molecule->Structure MS Mass Spec (Molecular Weight & Fragmentation) Molecule->MS determines FuncGroups Functional Groups (C=O, O-H, C-O) Structure->FuncGroups NMR NMR (Proton & Carbon Environment) FuncGroups->NMR influences IR FTIR (Vibrational Modes) FuncGroups->IR determines NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios MS->MS_Data

Caption: Logical relationships between molecular properties and spectroscopic data.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Mannonic acid-1,4-lactone, a cyclic sugar derivative, is a compound of interest in biochemistry and pharmaceuticals, serving as a precursor in synthesis and as a potential excipient.[1][2] Understanding its thermal stability and degradation profile is critical for determining its processing parameters, storage conditions, and shelf-life in various applications. This document provides a comprehensive overview of the known physicochemical properties and a projected thermal profile of this compound based on the analysis of analogous polyhydroxy and lactone compounds. It includes detailed experimental protocols for thermal analysis and proposes a potential degradation pathway.

Physicochemical Properties

This compound is a white, crystalline, water-soluble solid.[2] It is characterized by a five-membered γ-lactone ring with multiple hydroxyl groups, which dictates its chemical and thermal behavior.[2][3]

PropertyValueReference
Molecular Formula C₆H₁₀O₆[1][4]
Molecular Weight 178.14 g/mol [4][5]
Appearance White crystalline powder[1]
Melting Point 151 - 153 °C[1][4]
CAS Number 26301-79-1[1]
Structure γ-lactone of D-mannonic acid[2]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC analysis is anticipated to show a sharp endothermic peak corresponding to the melting of the crystalline structure. At higher temperatures, complex exothermic events may occur, indicating decomposition.

Thermal EventOnset Temperature (°C) (Projected)Peak Temperature (°C) (Projected)Enthalpy (ΔH) (J/g) (Projected)Interpretation
Melting ~150~153150 - 200Fusion of the crystalline solid. Corresponds to the known melting point.[1][4]
Decomposition > 180> 200- (Exothermic)Onset of complex degradation reactions, including dehydration and fragmentation.
Thermogravimetric Analysis (TGA)

TGA is expected to show thermal stability up to the melting point, followed by a multi-stage mass loss as the temperature increases. The degradation of polyhydroxy compounds typically involves dehydration and subsequent fragmentation of the carbon backbone.[10]

StageTemperature Range (°C) (Projected)Mass Loss (%) (Projected)Primary Evolved Gases (Projected)Interpretation
Stage 1 160 - 25015 - 25%H₂OInitial dehydration reactions involving the loss of hydroxyl groups.
Stage 2 250 - 40030 - 40%H₂O, CO, CO₂Major fragmentation of the lactone ring and carbon backbone; decarboxylation.
Stage 3 > 40010 - 20%CO, CO₂, small organic fragmentsPyrolysis of intermediate char, leading to a final carbonaceous residue.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely a complex process initiated by heat. The proposed pathway involves initial dehydration, followed by lactone ring-opening, decarboxylation, and further fragmentation.

G A This compound (C₆H₁₀O₆) B Dehydration (Loss of H₂O) A->B Heat (>160°C) C Anhydro-intermediates B->C D Ring-Opening & Isomerization C->D E Keto-acid Intermediates D->E F Decarboxylation (Loss of CO₂) E->F Heat (>250°C) G Furanic & other unsaturated compounds F->G H Further Fragmentation & Polymerization G->H High Heat (>400°C) I Volatiles (CO, small organics) H->I J Char Residue H->J

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for conducting thermal analysis on a solid, crystalline sample like this compound.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

  • Apparatus: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Discovery 5500 or similar).

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogenous powder.

    • Accurately weigh 5-10 mg of the sample into a platinum or alumina TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (Inert Atmosphere) at a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

    • Data Collection: Continuously record sample mass, sample temperature, and time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify temperatures of maximum mass loss rates.

    • Determine the onset temperature of decomposition (T_onset) and the temperatures corresponding to 5% and 10% mass loss (T_5% and T_10%).

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To measure heat flow associated with thermal transitions (melting, crystallization, decomposition).

  • Apparatus: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500 or similar).[6]

  • Sample Preparation:

    • Accurately weigh 4-6 mg of the powdered sample into an aluminum DSC pan.[6]

    • Hermetically seal the pan to contain any evolved gases during initial degradation stages.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Reference: An empty, sealed aluminum pan.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.[6]

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔH_f) for the melting endotherm.

    • Identify and characterize any exothermic events corresponding to decomposition.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Reporting A Receive Crystalline This compound B Grind to Homogenous Powder A->B C Accurately Weigh Sample (4-10 mg) B->C D Perform TGA (Ramp 10°C/min to 600°C) C->D E Perform DSC (Ramp 10°C/min to 300°C) C->E F Analyze TGA Data: - T_onset, T_5% - Mass Loss Stages D->F G Analyze DSC Data: - T_m, ΔH_f - Decomposition Exotherms E->G H Synthesize Data into Stability Profile F->H G->H

Caption: General experimental workflow for thermal stability assessment.

Conclusion

This compound is a thermally stable crystalline solid up to its melting point of approximately 151-153 °C. Above this temperature, it is projected to undergo a multi-stage degradation process initiated by dehydration, followed by decarboxylation and fragmentation at higher temperatures. For drug development and formulation, processing temperatures should be maintained well below 150 °C to ensure the compound's integrity. The provided protocols offer a robust framework for obtaining precise experimental data, which is essential for validating this projected profile and establishing definitive handling and storage guidelines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of D-Mannonic acid-1,4-lactone from D-mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of D-Mannonic acid-1,4-lactone from D-mannose. The primary focus is on chemical oxidation methods, specifically using bromine water and nitric acid, which are well-established routes for this conversion. Information on enzymatic synthesis is also presented as an alternative approach. This guide includes comprehensive experimental procedures, quantitative data summaries, product characterization, and the biological significance of this compound.

Introduction

This compound, a gamma-lactone derived from D-mannose, is a valuable carbohydrate derivative with applications in biochemical research and as a precursor for the synthesis of other biologically significant molecules. Its synthesis primarily involves the oxidation of the aldehyde group of D-mannose to a carboxylic acid, forming D-mannonic acid, which subsequently undergoes intramolecular cyclization to yield the thermodynamically stable five-membered lactone ring. This document outlines the most common and effective methods for this synthesis, providing detailed protocols to ensure reproducibility in a laboratory setting.

Synthesis Protocols

Two primary chemical oxidation methods for the synthesis of this compound are detailed below.

Protocol 1: Oxidation with Bromine Water

This method is a classical and reliable approach for the selective oxidation of aldoses to aldonic acids. The reaction is typically carried out in a buffered aqueous solution to maintain a slightly acidic to neutral pH, which favors the oxidation of the aldehyde group while minimizing side reactions.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 18 g of D-mannose in a suitable volume of water. Add a buffering agent, such as barium benzoate, to the solution.

  • Oxidation: Cool the solution in an ice bath. Slowly add 31 cc of bromine to the stirred solution. Ensure the reaction mixture is protected from light.

  • Reaction Monitoring: Allow the reaction to proceed in a dark place for 24 hours. The disappearance of the bromine color indicates the completion of the oxidation.

  • Work-up:

    • Remove any precipitated benzoic acid by filtration.

    • Remove excess bromine by bubbling a stream of air through the solution.

    • Precipitate the barium ions by the addition of sulfuric acid and remove the barium sulfate by filtration.

    • Remove any remaining bromide ions by the addition of silver carbonate, followed by precipitation of excess silver and lead (if lead carbonate was used for neutralization) with hydrogen sulfide.

    • Filter the insoluble sulfides and treat the filtrate with decolorizing carbon.

  • Lactonization and Isolation:

    • Concentrate the resulting solution of D-mannonic acid by evaporation under reduced pressure to a thick syrup. This promotes the spontaneous cyclization to this compound.

    • Crystallization of the lactone can be initiated by scratching the walls of the flask.

    • Add a small amount of absolute alcohol to facilitate the transfer of the crystalline mass.

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the crude this compound from 95% ethanol to obtain the purified product.

Quantitative Data:

ParameterValueReference
Starting MaterialD-mannose
Oxidizing AgentBromine
Buffering AgentBarium benzoate
Yield (recrystallized)63%
Melting Point151 °C
Protocol 2: Oxidation with Nitric Acid

Nitric acid is a stronger oxidizing agent than bromine and can be used for the oxidation of D-mannose. Modern protocols often utilize computer-controlled reactors to maintain optimal reaction conditions and safety.

Experimental Protocol (Conceptual, based on industrial processes):

  • Reactor Setup: Charge a computer-controlled reactor (e.g., Mettler Toledo RC-1 Labmax) with 5.0 mol of nitric acid (68-70%).

  • Controlled Addition: Maintain the reactor temperature at 30 °C and a pressure of 0.25 bar. A 62.5% solution of D-mannose is then added in stages.

  • Reaction Progression: The reaction is carried out under an oxygen atmosphere, which allows for the regeneration of nitric acid from NOx gases produced during the reaction, making it a catalytic process with oxygen as the terminal oxidant.

  • Temperature Profile: After the initial stages at 30 °C, the temperature is raised to 40 °C for several hours to ensure complete reaction.

  • Equilibration: Following the oxidation, the solution is stirred at 60 °C for approximately 45 minutes to promote the equilibrium between D-mannaric acid and its lactone forms.

Quantitative Data:

ParameterValue/DescriptionReference
Starting MaterialD-mannose solution (62.5%)
Oxidizing AgentNitric acid (68-70%)
Co-oxidantOxygen
Temperature30-40 °C
Pressure0.25 bar
YieldNot explicitly stated for the lactone in the reference.
Alternative Method: Enzymatic Synthesis

The enzymatic synthesis of this compound offers a milder and more specific alternative to chemical oxidation. This typically involves the use of an aldohexose dehydrogenase.

Principle:

An aldohexose dehydrogenase from organisms such as Thermoplasma acidophilum can catalyze the oxidation of D-mannose to D-mannonic acid. In solution at physiological pH, D-mannonic acid exists in equilibrium with its lactone forms, primarily the 1,4-lactone.

Experimental Outline:

  • Enzyme Preparation: A purified aldohexose dehydrogenase is required.

  • Reaction Mixture: The reaction would typically contain D-mannose, the enzyme, and a suitable cofactor such as NAD+ in a buffered solution at an optimal pH and temperature for the specific enzyme.

  • Reaction and Monitoring: The reaction progress can be monitored by measuring the formation of NADH spectrophotometrically or by analyzing the product formation using techniques like HPLC or NMR.

  • Purification: The product would be purified from the reaction mixture using chromatographic techniques.

A detailed, step-by-step protocol for this method is not as commonly available in the literature as the chemical methods.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₆H₁₀O₆
Molecular Weight178.14 g/mol
AppearanceWhite crystalline solid
Melting Point151-153 °C
SolubilitySoluble in water and DMSO

Spectroscopic Data:

TechniqueKey Data PointsReference
¹H NMR Spectra available in public databases.
¹³C NMR C=O signal at approximately 176.5 ppm.
FTIR (KBr) Characteristic peaks for hydroxyl (-OH) and lactone carbonyl (C=O) groups.

Diagrams

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound D_mannose D-mannose Oxidation Oxidation D_mannose->Oxidation D_mannonic_acid D-mannonic acid Oxidation->D_mannonic_acid Lactonization Intramolecular Cyclization D_mannonic_acid->Lactonization Lactone This compound Lactonization->Lactone Purification Purification (Crystallization) Lactone->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Biological Role: D-Mannonate in Microbial Metabolism

D-mannonic acid is an intermediate in the catabolism of D-glucuronate in some bacteria. The pathway involves the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate, which then enters central metabolism.

Enzymatic Synthesis of D-Mannonic Acid-1,4-Lactone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing interest in biocompatible compounds for drug development and scientific research, detailed application notes and protocols for the enzymatic synthesis of D-Mannonic acid-1,4-lactone are now available. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two primary enzymatic methods, featuring detailed experimental procedures, quantitative data, and visual workflows to facilitate the production of this valuable lactone.

This compound, a derivative of D-mannose, is a key intermediate in various biochemical pathways and a subject of interest for its potential applications in pharmaceuticals and biotechnology. The enzymatic synthesis routes offer a green and highly specific alternative to traditional chemical methods.

Executive Summary

This document outlines two primary enzymatic protocols for the synthesis of this compound:

  • Aldohexose Dehydrogenase (AldT) from Thermoplasma acidophilum : This method utilizes a thermostable NAD+-dependent dehydrogenase that exhibits high specificity for D-mannose. The protocol details the recombinant expression and purification of AldT, optimized reaction conditions for the oxidation of D-mannose, and a robust NAD+ regeneration system.

  • Glucose Oxidase from Aspergillus niger : This alternative approach employs a commercially available oxidase to catalyze the oxidation of D-mannose. While less specific than AldT, glucose oxidase provides a readily accessible method for the synthesis of D-mannonic acid, which spontaneously lactonizes.

Both protocols are presented with step-by-step instructions, from enzyme preparation to product purification. Quantitative data on reaction yields and enzyme kinetics are summarized in comparative tables for easy reference.

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the processes, the following diagrams have been generated using Graphviz.

Enzymatic_Synthesis_Pathway cluster_AldT Aldohexose Dehydrogenase (AldT) Pathway D-Mannose D-Mannose D-Mannonic_Acid D-Mannonic_Acid D-Mannose->D-Mannonic_Acid AldT D-Mannonic_Acid-1,4-lactone D-Mannonic_Acid-1,4-lactone D-Mannonic_Acid->D-Mannonic_Acid-1,4-lactone Spontaneous Lactonization AldT AldT NADH NADH AldT->NADH releases H+ NAD+ NAD+ NAD+->AldT accepts H+ Cofactor_Regeneration Cofactor Regeneration NADH->Cofactor_Regeneration oxidized Cofactor_Regeneration->NAD+ regenerated

Figure 1: Enzymatic synthesis of this compound via the AldT pathway.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Recombinant Protein Expression (E. coli) Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Enzyme Purification (e.g., IMAC) Cell_Lysis->Purification Reaction_Setup Reaction Setup: - Purified Enzyme - D-Mannose - NAD+ - Buffer Purification->Reaction_Setup Cofactor_Regen NAD+ Regeneration System (e.g., Glucose Dehydrogenase) Reaction_Setup->Cofactor_Regen Incubation Incubation (Controlled Temp & pH) Cofactor_Regen->Incubation Enzyme_Removal Enzyme Removal (e.g., Ultrafiltration) Incubation->Enzyme_Removal Purification_Lactone Lactone Purification (e.g., Chromatography) Enzyme_Removal->Purification_Lactone Characterization Product Characterization (HPLC, NMR, MS) Purification_Lactone->Characterization

Figure 2: General experimental workflow for enzymatic lactone synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two enzymatic synthesis methods.

Table 1: Comparison of Enzymatic Synthesis Protocols for this compound

ParameterAldohexose Dehydrogenase (AldT)Glucose Oxidase
Enzyme Source Thermoplasma acidophilum (recombinant)Aspergillus niger (commercial)
Substrate D-MannoseD-Mannose
Cofactor NAD+FAD (internal) / O2
Optimal pH ~7.0 - 10.0~5.5
Optimal Temperature >70 °C25 - 40 °C
Reported Yield High conversion (quantitative data pending preparative scale studies)Substrate dependent
Key Advantages High specificity for D-mannose, thermostable.Commercially available, no external cofactor regeneration needed.
Key Disadvantages Requires recombinant expression and purification, NAD+ regeneration system needed.Lower specificity, potential for side-product formation.

Table 2: Kinetic Parameters of Aldohexose Dehydrogenase (AldT) with D-Mannose

ParameterValue
Substrate D-Mannose
Cofactor NAD+
Apparent Km (D-Mannose) Data not available in literature for preparative scale
Apparent Vmax Data not available in literature for preparative scale
Specific Activity High for D-mannose compared to other aldohexoses

Experimental Protocols

Protocol 1: Synthesis using Aldohexose Dehydrogenase (AldT)

1. Recombinant Expression and Purification of AldT:

  • Gene Synthesis and Cloning: The gene encoding aldohexose dehydrogenase (AldT) from Thermoplasma acidophilum is synthesized and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at an appropriate cell density.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.

  • Purification: The His-tagged AldT is purified from the clarified lysate using Immobilized Metal Affinity Chromatography (IMAC). The purified enzyme is dialyzed against a suitable storage buffer.

2. Enzymatic Reaction:

  • Reaction Mixture:

    • D-Mannose: 50 mM

    • NAD+: 5 mM

    • Purified AldT: 10 µg/mL

    • Buffer: 50 mM Sodium Phosphate, pH 7.5

  • NAD+ Regeneration System (optional but recommended for preparative scale):

    • Glucose: 100 mM

    • Glucose Dehydrogenase (GDH): 1 U/mL

  • Procedure:

    • Combine D-mannose, NAD+, and the components of the NAD+ regeneration system in the reaction buffer.

    • Initiate the reaction by adding the purified AldT enzyme.

    • Incubate the reaction mixture at 60-70°C with gentle agitation.

    • Monitor the reaction progress by measuring NADH formation at 340 nm or by analyzing substrate and product concentrations using HPLC.

    • The reaction is typically complete within 4-8 hours.

3. Downstream Processing and Purification:

  • Enzyme Removal: Remove the enzymes from the reaction mixture by ultrafiltration using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Purification of this compound:

    • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., HCl) to promote lactonization.

    • Apply the acidified mixture to an anion-exchange chromatography column.

    • Wash the column to remove unreacted D-mannose.

    • Elute the bound D-mannonic acid with a salt gradient.

    • Lyophilize the fractions containing the product to obtain this compound as a white solid.

  • Product Characterization: Confirm the identity and purity of the product using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Synthesis using Glucose Oxidase

1. Enzymatic Reaction:

  • Reaction Mixture:

    • D-Mannose: 100 mM

    • Glucose Oxidase from Aspergillus niger: 50 U/mL

    • Catalase (to remove hydrogen peroxide byproduct): 1000 U/mL

    • Buffer: 100 mM Sodium Acetate, pH 5.5

  • Procedure:

    • Dissolve D-mannose in the reaction buffer.

    • Add catalase to the mixture.

    • Initiate the reaction by adding glucose oxidase.

    • Incubate the reaction at 30°C with vigorous shaking or aeration to ensure sufficient oxygen supply.

    • Monitor the reaction progress by HPLC.

    • The reaction may take 24-48 hours for significant conversion.

2. Downstream Processing and Purification:

  • The downstream processing and purification steps are similar to those described in Protocol 1 (Enzyme Removal, Purification of this compound, and Product Characterization).

Conclusion

The enzymatic synthesis of this compound offers a highly selective and environmentally friendly approach for the production of this important biochemical. The protocols detailed in this guide, particularly the use of the specific and thermostable aldohexose dehydrogenase from T. acidophilum, provide a robust framework for researchers to produce this compound for further investigation and application in drug discovery and development.

Disclaimer: These protocols are intended for research purposes only. Researchers should adhere to all laboratory safety guidelines and optimize conditions for their specific experimental setup.

Application Notes: D-Mannonic Acid-1,4-Lactone as a Substrate for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of D-Mannonic acid-1,4-lactone as a substrate in enzyme kinetics studies, with a specific focus on its interaction with Mannonate Dehydratase.

Introduction

This compound is a sugar lactone that serves as a valuable substrate for studying the kinetics of specific enzymes involved in carbohydrate metabolism. Its structural similarity to other sugar lactones makes it a useful tool for investigating enzyme specificity, inhibition, and reaction mechanisms. This document outlines the protocols for preparing this compound and its open-chain form, D-mannonate, for use in enzymatic assays, and presents kinetic data for the enzyme Mannonate Dehydratase.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol [1]
Appearance White crystalline solid
Solubility Soluble in water
Storage Store at 0 to -20 °C

Data Presentation: Enzyme Kinetics of Mannonate Dehydratase (TaManD)

The following table summarizes the kinetic parameters of the archaeal Mannonate Dehydratase from Thermoplasma acidophilum (TaManD) with both D-mannonate and this compound as substrates.[2] The data demonstrates the enzyme's ability to utilize both the open-chain and lactone forms of the sugar acid.

SubstrateK_m_ (mM)V_max_ (U/mg)
D-mannonate0.4 ± 0.111.2 ± 0.5
This compound1.8 ± 0.28.5 ± 0.4

Table 1: Kinetic parameters for TaManD with D-mannonate and this compound.[2] U represents the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Experimental Protocols

Protocol 1: Preparation of this compound and D-mannonate Substrate Solutions

This protocol describes the preparation of this compound in a buffered solution and its hydrolysis to the open-chain D-mannonate form.[2]

Materials:

  • This compound

  • 50 mM HEPES buffer (pH 7.0)

  • 1 M Sodium Hydroxide (NaOH)

  • Deionized water

Procedure for this compound Solution:

  • Dissolve this compound directly in 50 mM HEPES buffer (pH 7.0) to the desired stock concentration.

  • This solution will contain an equilibrium mixture of the lactone and the open-chain D-mannonate.[2]

Procedure for D-mannonate Solution (Hydrolyzed Form):

  • To prepare a stock solution of the open-chain D-mannonate, first dissolve this compound in 1 M NaOH.[2]

  • Incubate the solution at room temperature for 1 hour to ensure complete hydrolysis of the lactone ring.[2]

  • Following incubation, dilute the stock solution to the desired final concentrations using 50 mM HEPES buffer (pH 7.0).[2]

Protocol 2: Enzymatic Assay of Mannonate Dehydratase using the Thiobarbituric Acid (TBA) Method

This protocol details the measurement of Mannonate Dehydratase activity by quantifying the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG), using the thiobarbituric acid (TBA) assay.[2] The TBA assay is a colorimetric method where the product of the enzymatic reaction reacts with TBA to form a colored adduct that can be measured spectrophotometrically.[3][4][5][6]

Materials:

  • Prepared D-mannonate or this compound substrate solution

  • Purified Mannonate Dehydratase (TaManD) enzyme

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Prepare reaction mixtures containing the reaction buffer and the desired concentration of the D-mannonate or this compound substrate.

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 65°C for TaManD).[2]

    • Initiate the reaction by adding a known amount of the Mannonate Dehydratase enzyme.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding an equal volume of a quenching agent, such as TCA.

  • TBA Assay:

    • To the quenched reaction mixture, add the TBA reagent.

    • Heat the samples at 100°C for a specific time (e.g., 15 minutes) to allow for the color development.[5][7]

    • Cool the samples to room temperature.

    • Measure the absorbance of the resulting pink-colored solution at a wavelength of 532 nm.[3][4][5][6]

    • Prepare a standard curve using known concentrations of KDG to quantify the amount of product formed in the enzymatic reaction.

Visualizations

Signaling Pathway of D-Mannose Catabolism

Mannose_Catabolism D_Mannose D-Mannose AldT Aldohexose Dehydrogenase (AldT) D_Mannose->AldT NAD+ -> NADH D_Mannonolactone D-Mannono-1,4-lactone spontaneous Spontaneous hydrolysis D_Mannonolactone->spontaneous ManD Mannonate Dehydratase (ManD) D_Mannonolactone->ManD D_Mannonic_acid D-Mannonic acid D_Mannonic_acid->ManD KDG 2-keto-3-deoxy- D-gluconate (KDG) AldT->D_Mannonolactone spontaneous->D_Mannonic_acid ManD->KDG

Caption: Oxidative catabolism of D-mannose via this compound.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep 1. Substrate Preparation cluster_assay 2. Enzymatic Reaction cluster_detection 3. Product Quantification cluster_analysis 4. Data Analysis Lactone This compound in buffer Reaction_Setup Incubate substrate with Mannonate Dehydratase Lactone->Reaction_Setup Mannonoate D-mannonate (via hydrolysis) Mannonoate->Reaction_Setup Quench Terminate reaction (e.g., with TCA) Reaction_Setup->Quench TBA_Assay Perform Thiobarbituric Acid (TBA) Assay Quench->TBA_Assay Spectro Measure Absorbance at 532 nm TBA_Assay->Spectro Std_Curve Calculate product concentration using KDG standard curve Spectro->Std_Curve Kinetics Determine Km and Vmax using Michaelis-Menten plot Std_Curve->Kinetics

Caption: Workflow for determining enzyme kinetics of Mannonate Dehydratase.

Logical Relationship of Substrate Forms

Substrate_Forms Lactone D-Mannono-1,4-lactone Mannonoate D-Mannonic acid (open-chain form) Lactone->Mannonoate Hydrolysis / Lactonization (pH dependent equilibrium)

Caption: Equilibrium between this compound and D-mannonate.

References

Application Notes and Protocols: D-Mannonic Acid-1,4-Lactone in Glycoside and Polysaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a derivative of D-mannose, serves as a versatile and crucial building block in carbohydrate chemistry.[1][2] Its intrinsic structural features make it an ideal precursor for the synthesis of D-mannuronic acid glycosides and, by extension, polysaccharides such as alginates. The presence of a lactone ring and multiple hydroxyl groups allows for strategic chemical manipulations, enabling the synthesis of complex glycans with high stereoselectivity. These synthesized glycosides and polysaccharides are of significant interest in drug development, immunology, and biomaterials science due to their biological activities. For instance, oligomers of β-1,4-mannuronic acid have demonstrated immunostimulatory properties by activating Toll-like receptors (TLR) 2 and 4.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of glycosides and polysaccharides, focusing on the preparation of key intermediates and their subsequent use in glycosylation reactions.

Core Synthetic Strategies

The primary application of this compound in this context is as a starting material for the synthesis of protected D-mannuronic acid glycosyl donors. The general workflow involves the following key stages:

  • Preparation of a Protected Mannose Derivative: The hydroxyl groups of a mannose precursor (often derived from D-mannose itself rather than directly from the lactone for scalability) are protected, leaving the primary alcohol at the C-6 position available for modification.

  • Oxidation to Mannuronic Acid: The C-6 primary alcohol is selectively oxidized to a carboxylic acid, yielding a protected mannuronic acid derivative.

  • Glycosylation: The protected mannuronic acid is then used as a glycosyl donor to react with a suitable glycosyl acceptor, forming a glycosidic bond.

  • Deprotection and/or Elongation: The protecting groups are removed to yield the final glycoside, or the process is repeated to synthesize oligosaccharides and polysaccharides.

An alternative strategy involves the direct glycosylation using a protected lactone derivative, followed by reduction of the lactone to the corresponding mannoside.

Visualization of Synthetic Pathways

synthetic_pathways d_mannose D-Mannose protected_mannose Protected Mannose (e.g., 1,2,3,4-tetra-O-acetyl- β-D-mannopyranose) d_mannose->protected_mannose Protection mannuronic_acid_donor Protected Mannuronic Acid Glycosyl Donor protected_mannose->mannuronic_acid_donor C-6 Oxidation (TEMPO/BAIB) protected_glycoside Protected Glycoside mannuronic_acid_donor->protected_glycoside Glycosylation glycosyl_acceptor Glycosyl Acceptor (Alcohol) glycosyl_acceptor->protected_glycoside glycosyl_lactone Glycosyl-lactone glycosyl_acceptor->glycosyl_lactone final_glycoside Final Glycoside protected_glycoside->final_glycoside Deprotection polysaccharide Polysaccharide protected_glycoside->polysaccharide Elongation d_mannono_lactone D-Mannono-1,4-lactone (Protected) d_mannono_lactone->glycosyl_lactone Glycosylation mannoside Mannoside glycosyl_lactone->mannoside Reduction

Caption: General synthetic strategies utilizing D-mannose derivatives.

Quantitative Data Summary

The following tables summarize representative yields and reaction conditions for the key synthetic steps.

Table 1: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid [5][6]

StepProductReagentsYield (%)
1. Regioselective 6-O-tritylation & Per-acetylation1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranoseD-Mannose, Trityl chloride, Pyridine, Acetic anhydride46
2. Detritylation1,2,3,4-tetra-O-acetyl-β-D-mannopyranoseHBr in Acetic Acid60
3. Oxidation1,2,3,4-tetra-O-acetyl-β-D-mannuronic acidTEMPO, BAIB75
Overall Yield 21

Table 2: Representative Glycosylation Reactions with Mannuronic Acid Donors [2]

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsProductYield (%)α/β Ratio
3-O-Picoloyl-mannuronic acid donor6-OH of a mannose derivativeNIS/TfOHDisaccharide881:12
3-O-Benzoyl-mannuronic acid donor6-OH of a mannose derivativeNIS/TfOHDisaccharide92α-only
3,6-Lactonized mannuronic acid donor6-OH of a mannose derivativeNIS/TfOHDisaccharide571:25
3-O-Picoloyl-mannuronic acid donor4-OH of a mannose derivativeNIS/TfOH (high dilution)Disaccharide961:20
3,6-Lactonized mannuronic acid donor4-OH of a mannose derivativeNIS/TfOHDisaccharide271:11

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid [1][5]

This multi-step protocol describes the preparation of a key mannuronic acid glycosyl donor from D-mannose.

protocol1_workflow start D-Mannose step1 Step 1: Tritylation & Per-acetylation start->step1 product1 1,2,3,4-tetra-O-acetyl-6-O- triphenylmethyl-β-D-mannopyranose step1->product1 step2 Step 2: Detritylation product1->step2 product2 1,2,3,4-tetra-O-acetyl- β-D-mannopyranose step2->product2 step3 Step 3: Oxidation product2->step3 final_product 1,2,3,4-tetra-O-acetyl- β-D-mannuronic acid step3->final_product

Caption: Workflow for the synthesis of the mannuronic acid donor.

Step 1: 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose

  • Materials: D-Mannose, trityl chloride (TrCl), anhydrous pyridine, acetic anhydride, nitrogen gas, ice, hexane, ethyl acetate.

  • Procedure:

    • To a stirred solution of D-mannose (1.00 equiv.) in anhydrous pyridine, add trityl chloride (1.03 equiv.) under a nitrogen atmosphere.[5]

    • Heat the reaction mixture to 50 °C and stir for 3 hours.[5]

    • Cool the solution to room temperature and then place it in an ice bath.

    • Add acetic anhydride via a dropping funnel over 30 minutes.[5]

    • Allow the solution to stir at room temperature for 18 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3/1) mobile phase.

    • Pour the reaction mixture onto ice and stir vigorously for 1.5 hours to precipitate the product.[5]

    • Collect the white solid by filtration, wash with ice-cold water, and dry under vacuum.[1]

    • The crude product can be further purified by recrystallization to yield the anomerically pure β-diastereoisomer.[1]

Step 2: 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose

  • Materials: 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose, 33% hydrogen bromide in acetic acid (HBr/AcOH), acetic acid, water, Celite™.

  • Procedure:

    • Dissolve the 6-O-tritylated, per-acetylated mannose derivative from Step 1 (1.00 equiv.) in acetic acid at 40 °C with stirring.[5]

    • Cool the solution to 15 °C.[5]

    • Add a 33% solution of HBr in acetic acid (1.20 equiv.) dropwise. A precipitate of trityl bromide (TrBr) should form almost immediately.[5]

    • After 10 seconds, filter the solution under vacuum through Celite™ onto water and wash the solids with acetic acid.[5]

    • Work up the reaction mixture to isolate the product as a white solid.

Step 3: 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid

  • Materials: 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), bis(acetoxy)iodobenzene (BAIB), acetonitrile, water, dichloromethane (DCM), magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose (1.00 equiv.) in a mixture of acetonitrile and water (e.g., 2:1 v/v).[7]

    • Add TEMPO (catalytic amount, e.g., 0.1 equiv.) and BAIB (e.g., 1.5 equiv.) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Upon completion, perform an appropriate aqueous work-up. This may involve quenching with sodium thiosulfate, followed by extraction with DCM.

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo to afford the final product as a white solid.[5]

Protocol 2: General Procedure for Glycosylation using a Protected Mannuronic Acid Donor [2]

This protocol outlines a general method for the synthesis of disaccharides using a protected mannuronic acid donor.

  • Materials: Protected mannuronic acid donor (e.g., from Protocol 1, further modified with a suitable leaving group), glycosyl acceptor with a single free hydroxyl group, N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH), anhydrous dichloromethane (DCM), molecular sieves (4 Å).

  • Procedure:

    • To a solution of the mannuronic acid donor (1.0 equiv.) and the glycosyl acceptor (1.2 equiv.) in anhydrous DCM, add freshly activated powdered 4 Å molecular sieves.

    • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

    • Add NIS (1.5 equiv.) to the mixture.

    • Add a catalytic amount of TfOH.

    • Allow the reaction to proceed, monitoring by TLC.

    • Quench the reaction with triethylamine.

    • Filter the mixture through Celite™, wash with DCM, and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography to obtain the protected disaccharide.

Protocol 3: Deprotection of Acetylated Glycosides (Zemplén Deacetylation) [8]

This protocol describes the removal of acetyl protecting groups to yield the final glycoside.

  • Materials: Acetylated glycoside, methanol (MeOH), sodium methoxide (NaOMe) solution in MeOH, ion-exchange resin (H⁺ form).

  • Procedure:

    • Dissolve the O-acetylated glycoside (1.0 equiv.) in MeOH under an inert atmosphere.[8]

    • Add a catalytic amount of NaOMe solution at 0 °C.[8]

    • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[8]

    • Neutralize the reaction by adding ion-exchange resin (H⁺ form) until the pH is neutral.[8]

    • Filter the resin and wash with MeOH.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • Purify the residue by silica gel column chromatography if necessary.

Conclusion

This compound is a valuable synthon for the preparation of complex mannuronic acid-containing glycosides and polysaccharides. Through a series of well-established protection, oxidation, and glycosylation reactions, researchers can access a variety of glycans with potential applications in therapeutics and diagnostics. The protocols outlined in this document provide a foundation for the synthesis of these important biomolecules, and the strategic choice of protecting groups and reaction conditions can be tailored to achieve desired stereochemical outcomes and yields.

References

Application Note: HPLC Method for the Quantification of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of D-Mannonic acid-1,4-lactone. This method is crucial for researchers and professionals involved in drug development, biochemical analysis, and quality control where monitoring of this compound is essential. The described protocol is designed to be a stability-indicating assay, capable of separating this compound from its primary degradant, D-Mannonic acid. The method utilizes a polymer-based ion-exchange column with a simple isocratic mobile phase and Refractive Index (RI) detection, ensuring reliable and reproducible results.

Introduction

This compound is a sugar lactone derived from D-mannose. Its quantification is of interest in various fields, including the study of carbohydrate metabolism and as an intermediate in the synthesis of various pharmaceutical compounds. A critical aspect of its analysis is the potential for hydrolysis of the lactone ring to the open-chain D-Mannonic acid. Therefore, a stability-indicating HPLC method that can resolve these two compounds is necessary for accurate quantification. This application note provides a comprehensive protocol for such a method.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC with RI detection.

Materials and Reagents
  • This compound standard (≥99% purity)

  • D-Mannonic acid standard (for peak identification)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
HPLC Column Aminex HPX-87H, 300 x 7.8 mm, 9 µm
Mobile Phase 0.005 M Sulfuric Acid in Deionized Water
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 50 °C
Detector Refractive Index (RI) Detector
Detector Temp. 40 °C
Run Time 25 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 50 µg/mL to 500 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters

The following table summarizes the typical quantitative data for the validation of this method.

Validation ParameterResult
Linearity (µg/mL) 50 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Retention Time (min) D-Mannonic acid: ~12.5 min, this compound: ~15.8 min
Limit of Detection (LOD) 15 µg/mL
Limit of Quantification (LOQ) 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow and Diagrams

The logical flow of the experimental protocol is depicted in the following diagrams.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start prep_standards Prepare Standard Solutions (50-500 µg/mL) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_setup Set Up HPLC System (Aminex HPX-87H, 0.005 M H₂SO₄, 0.6 mL/min, 50 °C) prep_standards->hplc_setup prep_sample->hplc_setup inject_standards Inject Standard Solutions hplc_setup->inject_standards inject_sample Inject Sample Solution hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_sample->acquire_data calibration Generate Calibration Curve (Peak Area vs. Concentration) acquire_data->calibration quantify Quantify this compound in Sample calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway and Logical Relationships

The relationship between this compound and its hydrolysis product, D-Mannonic acid, is a critical consideration for this analytical method. The equilibrium between the lactone and the open-chain acid is pH-dependent.

hydrolysis_pathway lactone This compound (Closed Ring) acid D-Mannonic acid (Open Chain) lactone->acid Hydrolysis (H₂O) acid->lactone Lactonization (-H₂O)

Caption: Hydrolysis and lactonization equilibrium of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The use of an Aminex HPX-87H column allows for the successful separation of the lactone from its acid hydrolysate, making it a stability-indicating assay. The method is straightforward, employing a simple isocratic mobile phase and RI detection, and can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate the method's suitability for its intended purpose.

Application Notes and Protocols for D-Mannonic Acid-1,4-Lactone and its Derivatives in Drug Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone, a derivative of the sugar D-mannose, and its related mannose compounds are of significant interest in pharmaceutical sciences. While this compound itself is primarily utilized as a stabilizer and excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients, its parent molecule, D-mannose, has emerged as a critical targeting ligand in advanced drug delivery systems.[1] This document provides detailed application notes and protocols focusing on the use of mannose-functionalized nanocarriers for targeted drug delivery, a strategy that leverages the overexpression of mannose receptors on various pathological cell types.

Core Concepts in Mannose-Targeted Drug Delivery

The therapeutic efficacy of many drugs is limited by their nonspecific distribution throughout the body, leading to off-target side effects and reduced concentration at the site of action. To overcome this, targeted drug delivery systems are designed to accumulate preferentially in diseased tissues. Mannose-functionalized nanoparticles represent a promising strategy for targeting cells that overexpress mannose receptors (MRs), such as macrophages, dendritic cells, and certain types of cancer cells.[2][3][4]

The fundamental principle involves conjugating mannose or its derivatives to the surface of a nanoparticle drug carrier. This "mannosylation" allows the nanoparticle to be recognized and internalized by cells expressing the mannose receptor through a process called receptor-mediated endocytosis.[5][6][7] This targeted uptake can significantly enhance the intracellular concentration of the encapsulated drug, thereby improving its therapeutic effect while minimizing systemic toxicity.

Applications in Drug Formulation and Delivery

The primary application of mannose functionalization in drug delivery is to achieve targeted delivery to specific cell populations.

Targeting Macrophages for Infectious Diseases:

Macrophages are key players in various infectious diseases, often harboring pathogens like Mycobacterium tuberculosis and HIV. Mannosylated nanoparticles can effectively deliver antimicrobial or antiviral drugs directly to these infected host cells, improving the eradication of the pathogens.[8][9][10][11][12]

Cancer Therapy and Immunotherapy:

Many tumor-associated macrophages (TAMs) and some cancer cells exhibit elevated levels of mannose receptors.[3] Mannose-targeted nanoparticles can be used to deliver chemotherapeutic agents or immunomodulators to the tumor microenvironment.[13] This approach can enhance the anti-tumor efficacy and modulate the immune response against the cancer.[4]

Gene Delivery:

Mannosylated carriers, such as liposomes and polymeric nanoparticles, have been shown to be effective vectors for targeted gene delivery to cells expressing mannose receptors, which is a promising avenue for gene therapy.[14]

Quantitative Data on Mannosylated Nanoparticle Formulations

The following tables summarize key quantitative parameters from various studies on mannosylated drug delivery systems.

Table 1: Physicochemical Properties of Mannosylated Nanoparticles

Nanoparticle TypeCore MaterialTargeting LigandSize (nm)Zeta Potential (mV)Reference
Polymeric NanoparticlesPLGAMannose~265-4.5[5]
Polymeric NanoparticlesChitosanMannose130-140+38.5[15]
LiposomesPhosphatidylethanolamineMannosylated PEG~237Not Reported[14]
Polymeric MicellesPolyethylenimine (PEI) and Cyclodextrin (CD)Mannan120-180Not Reported[10]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Mannosylated Chitosan NanoparticlesRifampicinNot Reported~71%[15]
Mannosylated LiposomespEGFP (plasmid DNA)Not Reported~90%[14]
Mannosylated PEI-CD ConjugatesMoxifloxacinNot ReportedNot Reported[8][9]

Table 3: In Vitro and In Vivo Performance of Mannosylated Nanoparticles

Nanoparticle SystemCell Line / Animal ModelOutcomeFindingReference
Mannosylated PEI-CD ConjugatesMacrophage-like cellsCellular Uptake95.5% of cells were FITC-positive with high-affinity ligand[9]
Mannosylated PEI-CD ConjugatesRatsPharmacokinetics2-3 fold increase in the half-life of moxifloxacin[10][11]
Mannosylated PLGA NanoparticlesU937 MacrophagesCellular UptakeMannose-dependent uptake, higher in M2 than M1 macrophages[5]
Mannosylated LiposomesRat Kupffer CellsGene Transfection51% in vitro and 43% in vivo transfection efficiency[14]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of mannose-functionalized nanoparticles. Researchers should optimize these protocols based on their specific drug, polymer, and target application.

Protocol 1: Synthesis of Mannosylated-PLGA Nanoparticles

This protocol is based on the nanoprecipitation method for formulating mannosylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[2][16][17]

Materials:

  • PLGA-COOH (carboxyl-terminated)

  • Mannosamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Drug to be encapsulated

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Activation of PLGA: Dissolve PLGA-COOH in acetone. Add EDC and NHS to activate the carboxyl groups. Stir the reaction mixture at room temperature for 4-6 hours.

  • Conjugation with Mannosamine: Add mannosamine to the activated PLGA solution and stir overnight at room temperature to form mannosylated PLGA (PLGA-mannose).

  • Nanoparticle Formulation:

    • Dissolve the PLGA-mannose and the drug in acetone to form the organic phase.

    • Add the organic phase dropwise to a stirring aqueous solution of PVA.

    • Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles with deionized water three times by repeated centrifugation and resuspension to remove unreacted reagents and excess PVA.

    • Alternatively, purify the nanoparticles by dialysis against deionized water for 24 hours.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after lysing the nanoparticles.

Protocol 2: In Vitro Cellular Uptake Study

This protocol describes a method to evaluate the targeting efficiency of mannosylated nanoparticles in a cell culture model.

Materials:

  • Macrophage cell line (e.g., J774A.1, RAW 264.7)

  • Fluorescently labeled mannosylated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)

  • Non-mannosylated nanoparticles (as a control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the macrophage cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with fluorescently labeled mannosylated nanoparticles at various concentrations for a defined period (e.g., 2-4 hours).

    • In parallel, incubate cells with non-mannosylated nanoparticles as a negative control.

    • To confirm receptor-mediated uptake, a competition assay can be performed by pre-incubating a group of cells with an excess of free mannose before adding the mannosylated nanoparticles.

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Detach the cells using trypsin-EDTA and analyze the fluorescence intensity of the cell suspension using a flow cytometer.

    • Fluorescence Microscopy: Fix the cells and visualize the intracellular nanoparticles using a fluorescence microscope.

  • Data Interpretation: Compare the fluorescence intensity between cells treated with mannosylated and non-mannosylated nanoparticles. A significantly higher fluorescence in the cells treated with mannosylated nanoparticles indicates successful targeting. The competition assay should show a reduction in uptake of mannosylated nanoparticles, confirming the role of the mannose receptor.

Visualizations

Diagram 1: Mannose Receptor-Mediated Endocytosis

MannoseReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Mannosylated_Nanoparticle Mannosylated Nanoparticle Mannose_Receptor Mannose Receptor Mannosylated_Nanoparticle->Mannose_Receptor Binding Endosome Endosome Mannose_Receptor->Endosome Internalization Drug_Release Drug Release (e.g., due to low pH) Endosome->Drug_Release Maturation Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: Mannose receptor-mediated endocytosis of a targeted nanoparticle.

Diagram 2: Experimental Workflow for Nanoparticle Synthesis and Evaluation

NanoparticleWorkflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Polymer_Drug Polymer + Drug + Mannose Ligand Formulation Nanoparticle Formulation (e.g., Nanoprecipitation) Polymer_Drug->Formulation Purification Purification (Dialysis/Centrifugation) Formulation->Purification DLS Size & Zeta Potential (DLS) Purification->DLS Microscopy Morphology (SEM/TEM) Purification->Microscopy HPLC Drug Loading & Encapsulation Efficiency Purification->HPLC In_Vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) HPLC->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

Caption: Workflow for synthesis and evaluation of mannosylated nanoparticles.

Conclusion

While this compound serves as a valuable excipient, its derivative, mannose, plays a more direct and impactful role in modern drug delivery. The use of mannose as a targeting ligand on nanoparticles offers a powerful platform for delivering therapeutic agents to specific cell types, thereby enhancing efficacy and reducing off-target toxicity. The protocols and data presented here provide a foundation for researchers to design and evaluate their own mannose-targeted drug delivery systems for a variety of therapeutic applications. Further research into the development of novel mannosylated polymers and lipids will continue to advance this exciting field.

References

Investigating Carbohydrate-Protein Interactions with D-Mannonic acid-1,4-lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating carbohydrate-protein interactions using D-Mannonic acid-1,4-lactone. This compound, a stable derivative of D-mannose, serves as a valuable tool for studying the binding and inhibition of mannose-specific lectins, which are crucial in various biological processes, including immune responses and pathogen recognition.

Introduction to this compound

This compound is a cyclic ester of D-mannonic acid, derived from the oxidation of D-mannose.[1][2][3] Its five-membered ring structure mimics the furanose form of mannose, making it a potential competitive inhibitor for mannose-binding proteins (lectins).[4] In research, it is utilized as a stable molecular probe to explore the binding pockets of lectins and to modulate their activity.[5] Its synthesis from D-mannose is a well-established process, often involving oxidation with bromine water followed by cyclization.[2]

Chemical Structure:

  • IUPAC Name: (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[6]

  • Molecular Formula: C₆H₁₀O₆[7]

  • Molecular Weight: 178.14 g/mol [7]

Biological Context: The Mannose-Binding Lectin (MBL) Pathway

A prime example of the importance of mannose-protein interactions is the Mannose-Binding Lectin (MBL) pathway, a key component of the innate immune system. MBL is a pattern recognition molecule that binds to mannose and other specific sugar patterns on the surface of pathogens.[8][9] This binding initiates a cascade of events leading to the activation of the complement system, opsonization, and subsequent pathogen clearance.[10][11] Understanding the interactions within this pathway is crucial for developing therapeutics for infectious diseases and inflammatory conditions.

Below is a diagram illustrating the key steps of the MBL-mediated complement activation pathway.

MBL_Pathway cluster_pathogen Pathogen Surface cluster_mbl_complex MBL Complex Activation cluster_complement Complement Cascade Pathogen Mannose on Pathogen Surface MBL Mannose-Binding Lectin (MBL) Pathogen->MBL Binding MASP MASP-1/MASP-2 MBL->MASP Activates C4 C4 MASP->C4 Cleaves C2 C2 MASP->C2 Cleaves C4bC2a C3 Convertase (C4bC2a) C4->C4bC2a Forms C2->C4bC2a C3 C3 C4bC2a->C3 Cleaves C3b C3b (Opsonization) C3->C3b MAC Membrane Attack Complex (MAC) (Cell Lysis) C3b->MAC Initiates formation of

Caption: The Mannose-Binding Lectin (MBL) pathway of the complement system.

Quantitative Data for Lectin Interactions

LectinLigandDissociation Constant (Kᵈ)Technique
Concanavalin AMethyl-α-D-mannopyranoside0.1 - 0.9 mMVarious
Mannose-Binding Lectin (MBL)D-Mannose~5 mM (IC₅₀)Inhibition Assay
AcmJRL (from pineapple stem)D-MannosemM rangeITC

This table presents representative data for D-mannose and its derivatives to provide a reference for expected binding affinities. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

The following are detailed, adaptable protocols for characterizing the interaction of this compound with mannose-binding proteins using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Inhibition Studies

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[1][12] This protocol describes a competitive binding assay to determine the inhibitory potential of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of a mannose-binding lectin to a mannosylated surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Mannose-binding lectin (e.g., Concanavalin A, MBL)

  • Mannosylated protein (e.g., RNase B, ovalbumin) for immobilization

  • This compound

  • D-Mannose (as a positive control inhibitor)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, supplemented with 1 mM CaCl₂ and 1 mM MnCl₂ for C-type lectins)

  • Regeneration solution (e.g., 0.1 M Glycine-HCl pH 2.5, or a high concentration of a known binder like methyl-α-D-mannopyranoside)

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_assay Inhibition Assay cluster_analysis Data Analysis Prep_Buffer Prepare Buffers Activate Activate Sensor Surface (NHS/EDC) Prep_Buffer->Activate Prep_Ligand Prepare Mannosylated Protein Immobilize Immobilize Mannosylated Protein Prep_Ligand->Immobilize Prep_Analyte Prepare Lectin Stock Inject Inject Lectin + Inhibitor Mixture Prep_Analyte->Inject Prep_Inhibitor Prepare this compound Series Prep_Inhibitor->Inject Activate->Immobilize Deactivate Deactivate Remaining Sites (Ethanolamine) Immobilize->Deactivate Equilibrate Equilibrate Surface with Running Buffer Deactivate->Equilibrate Equilibrate->Inject Regenerate Regenerate Surface Inject->Regenerate Plot Plot Response vs. Inhibitor Concentration Inject->Plot Regenerate->Equilibrate Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for SPR-based inhibition assay.

Procedure:

  • Immobilization of Mannosylated Ligand:

    • Activate the sensor chip surface using a standard amine coupling procedure with NHS/EDC.

    • Inject the mannosylated protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.

  • Inhibition Assay:

    • Prepare a stock solution of the mannose-binding lectin in running buffer at a concentration that gives a significant binding signal (e.g., 2-fold higher than its Kᵈ for the immobilized ligand).

    • Prepare a series of dilutions of this compound in running buffer.

    • For each injection, mix the lectin solution with an equal volume of the inhibitor solution (or running buffer for the control) and incubate for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Inject the lectin-inhibitor mixtures over the mannosylated and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface using the appropriate regeneration solution to remove the bound lectin.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Determine the steady-state binding response for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC) for Direct Binding and Competition Assays

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᵈ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[13][14]

Objective: To determine the thermodynamic profile of the interaction between a mannose-binding lectin and this compound.

Materials:

  • Isothermal Titration Calorimeter

  • Mannose-binding lectin

  • This compound

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂)

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Dialyze Dialyze Lectin in Buffer Load_Cell Load Lectin into Sample Cell Dialyze->Load_Cell Prep_Ligand Prepare this compound in Dialysis Buffer Load_Syringe Load Lactone into Syringe Prep_Ligand->Load_Syringe Degas Degas Both Solutions Degas->Load_Cell Degas->Load_Syringe Titrate Perform Titration Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate Raw Data Titrate->Integrate Fit Fit to a Binding Model Integrate->Fit Determine Determine Kd, n, ΔH, ΔS Fit->Determine

Caption: Workflow for ITC-based direct binding assay.

Procedure for Direct Titration:

  • Sample Preparation:

    • Thoroughly dialyze the lectin against the chosen buffer to ensure a perfect match with the ligand solution.

    • Prepare a stock solution of this compound in the final dialysis buffer.

    • Determine the accurate concentrations of the protein and ligand.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the lectin solution into the sample cell (typically at a concentration of 10-100 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the lectin).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the peaks from the raw titration data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kᵈ, n, and ΔH. The change in entropy (ΔS) can then be calculated.

Procedure for Competition Assay (if direct binding is too weak to measure accurately):

  • Sample Preparation:

    • Prepare the lectin and a known high-affinity mannose-based ligand (e.g., methyl-α-D-mannopyranoside) in the same buffer.

    • Prepare a stock solution of this compound in the same buffer.

  • ITC Experiment:

    • First, perform a direct titration of the high-affinity ligand into the lectin solution to determine its binding parameters.

    • Next, perform a titration of the high-affinity ligand into a solution containing the lectin pre-incubated with a fixed concentration of this compound.

  • Data Analysis:

    • The apparent binding affinity of the high-affinity ligand will be weaker in the presence of the competing this compound.

    • Use appropriate software to perform a competitive binding analysis to calculate the Kᵈ of this compound.

Concluding Remarks

This compound is a promising tool for dissecting the intricacies of carbohydrate-protein interactions. The protocols outlined in this document provide a framework for researchers to quantitatively assess its binding to mannose-specific lectins and to probe the functional consequences of these interactions. While direct binding data for this specific lactone is currently limited, the provided methodologies, coupled with the contextual information on the MBL pathway, empower researchers to advance our understanding of the critical roles of mannose recognition in biology and to explore new avenues for therapeutic intervention.

References

Application Notes and Protocols for Cell-Based Assays Using D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid-1,4-lactone is a sugar lactone derived from D-mannose.[1] It is a versatile biochemical reagent with potential applications in various fields of cell-based research.[2][3] Structurally, it is a five-membered ring that can be synthesized through the oxidation of D-mannose followed by intramolecular cyclization.[1] While research into its full range of biological activities is ongoing, preliminary studies and the activities of structurally related compounds suggest potential roles in neuroprotection, antioxidant defense, and the modulation of key cellular signaling pathways.[1][4]

These application notes provide an overview of the postulated mechanisms of action of this compound and detailed, adaptable protocols for its investigation in cell-based assays.

Postulated Mechanisms of Action and Key Cellular Pathways

Based on its structure and the activities of similar lactone-containing compounds, this compound is hypothesized to exert its cellular effects through several key signaling pathways.

Antioxidant Activity and Nrf2 Pathway Activation

This compound's antioxidant properties may be linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway This compound This compound Nrf2_Keap1_Complex Nrf2-Keap1 (Cytosolic Complex) This compound->Nrf2_Keap1_Complex may promote dissociation Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2_Keap1_Complex promotes dissociation Nrf2 Nrf2 Nrf2_n Nrf2 (Nuclear) Nrf2->Nrf2_n translocates to nucleus Keap1 Keap1 Nrf2_Keap1_Complex->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant Genes activates transcription of

Caption: Postulated Nrf2 pathway activation by this compound.

Neuroprotection and PI3K/Akt Signaling

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. By potentially activating this pathway, this compound may contribute to neuroprotective effects, inhibiting apoptosis and promoting neuronal health.

PI3K_Akt_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor may activate PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 to Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes

Caption: Hypothetical PI3K/Akt signaling pathway for neuroprotection.

Anti-inflammatory Effects and NF-κB Pathway Inhibition

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK may inhibit Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Cytosolic Complex) IkB->NFkB_IkB degrades from NFkB NF-κB (p50/p65) NFkB_n NF-κB (Nuclear) NFkB->NFkB_n translocates to nucleus NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes activates transcription of

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are detailed, adaptable protocols for assessing the biological activities of this compound in cell-based assays.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability and proliferation.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate for 3-4 hours at 37°C E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HeLa, or other cell line of interest) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium and add them to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity if desired.

  • Incubation with Compound: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to mitigate intracellular oxidative stress.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Staining and Treatment: Remove the medium and wash the cells with PBS. Add 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate). Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS (Hank's Balanced Salt Solution) to induce peroxyl radical formation.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve. Determine the EC50 value, the concentration required to achieve a 50% antioxidant effect.

Protocol 3: Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage.

Methodology:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and differentiate them into a mature neuronal phenotype if required by the experimental design.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a predetermined cytotoxic concentration.

  • Incubation: Co-incubate the cells with this compound and the neurotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Protocol 1 or other suitable viability assays.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the neuroprotective effect. Calculate the EC50 value for neuroprotection.

Quantitative Data Summary

A comprehensive search of available scientific literature did not yield specific quantitative data (e.g., IC50, EC50 values) for this compound in the cell-based assays described above. The tables below are provided as a template for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)
e.g., SH-SY5YMTT24Data not available
e.g., SH-SY5YMTT48Data not available
e.g., HeLaMTT24Data not available

Table 2: Bioactivity of this compound

AssayCell LineParameterValue (µM)
Cellular Antioxidant Activitye.g., HepG2EC50Data not available
Neuroprotection (vs. H₂O₂)e.g., SH-SY5YEC50Data not available
α-Mannosidase Inhibition-IC50Data not available
β-Galactosidase Inhibition-IC50Data not available

Conclusion

This compound is a promising compound for cell-based research with potential applications in the study of antioxidant pathways, neuroprotection, and inflammation. The provided protocols offer a foundation for investigating its cellular effects. Further research is required to fully elucidate its mechanisms of action and to determine its quantitative bioactivity in various cellular models.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine optimal cell densities, compound concentrations, and incubation times.

References

Troubleshooting & Optimization

Technical Support Center: D-Mannonic Acid-1,4-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and troubleshoot common issues encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of D-mannose. Key techniques include:

  • Bromine Water Oxidation: A mild and selective method that oxidizes the aldehyde group of D-mannose to a carboxylic acid, which then spontaneously cyclizes to the lactone.

  • Nitric Acid Oxidation: A stronger oxidation method that can also lead to the formation of the lactone. Careful control of reaction conditions is crucial to avoid over-oxidation.

  • Catalytic Aerobic Oxidation: This method uses a catalyst and oxygen as the oxidant, offering a greener alternative to traditional oxidizing agents.

  • Enzymatic Synthesis: Utilizes enzymes like aldose oxidase to achieve high selectivity under mild conditions.

Q2: What is the primary cause of low yield in this synthesis?

A2: Low yields can stem from several factors, including:

  • Incomplete Oxidation: Insufficient oxidizing agent or reaction time can lead to unreacted D-mannose.

  • Over-oxidation: Harsh conditions or strong oxidizing agents can lead to the formation of byproducts like D-mannaric acid (an aldaric acid) or smaller organic acids through C-C bond cleavage.[1]

  • Hydrolysis of the Lactone: The this compound can hydrolyze back to D-mannonic acid, especially in the presence of water and at non-neutral pH.

  • Formation of the δ-lactone: A six-membered ring isomer, the δ-lactone, can form as a byproduct.

  • Difficulties in Product Isolation: Due to its high water solubility, isolating the crystalline lactone from the aqueous reaction mixture can be challenging, leading to product loss during workup and purification.

Q3: How can I minimize the hydrolysis of the lactone during synthesis and workup?

A3: To minimize hydrolysis, it is important to control the pH and temperature. The lactone is most stable under neutral to slightly acidic conditions. During workup, avoid prolonged exposure to strongly acidic or basic conditions. It is also advisable to work at lower temperatures and to remove water from the product as efficiently as possible, for instance, by using a rotary evaporator under reduced pressure.

Q4: How can I confirm the formation of this compound?

A4: The formation of the product can be monitored and confirmed using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating the lactone from the starting material and byproducts.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized lactone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[3]

  • Infrared (IR) Spectroscopy: Can identify the characteristic carbonyl stretch of the lactone ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete oxidation of D-mannose.- Ensure the correct stoichiometry of the oxidizing agent. - Increase the reaction time or temperature moderately. - Check the activity of the catalyst if one is used.
Inactive reagents.- Use fresh, high-purity D-mannose and oxidizing agents.
Low Yield with Significant Byproduct Formation Over-oxidation of D-mannose.- Use a milder oxidizing agent like bromine water. - Carefully control the reaction temperature and addition rate of the oxidizing agent.[1]
Formation of δ-lactone isomer.- Optimize the reaction solvent; for instance, using acetone can suppress δ-lactone formation.
Hydrolysis of the lactone product.- Maintain a neutral to slightly acidic pH during the reaction and workup. - Minimize the amount of water in the final purification steps.
Difficulty in Product Crystallization Product is too soluble in the chosen solvent.- Use a solvent system in which the lactone is less soluble, such as ethanol/water mixtures. - Attempt crystallization at a lower temperature.
Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography before crystallization. - Ensure complete removal of inorganic salts from the reaction mixture.
Product is a Syrup or Oil Instead of Crystals Incomplete removal of solvent or water.- Dry the product thoroughly under high vacuum.
Presence of unreacted starting material or byproducts.- Re-purify the product. Consider washing the crude product with a solvent in which the impurities are soluble but the lactone is not.

Data Presentation

Comparison of Synthesis Methods
Method Oxidizing Agent/Catalyst Typical Yield (%) Key Conditions Advantages Disadvantages
Bromine Oxidation Bromine water80 - 95%Aqueous solution, room temperatureHigh selectivity, mild conditionsUse of hazardous bromine
Nitric Acid Oxidation Nitric acidModerate (<50%)Elevated temperature (e.g., 30-40°C)Readily available oxidantNon-selective, can lead to over-oxidation and formation of toxic NOx gases[1]
Catalytic Aerobic Oxidation e.g., Pt, Pd, or Au catalysts with O₂/AirVaries with catalystControlled pH and temperatureEnvironmentally friendly, uses air as oxidantCatalyst can be expensive and prone to deactivation
Enzymatic Synthesis Aldose oxidase~78%pH 7.0, 25°CHigh stereoselectivity, green chemistryEnzymes can be expensive and require specific conditions
Optimization of Bromine Water Oxidation
Parameter Condition Yield (%) Purity (%)
Oxidizing Agent Br₂/H₂O (0.5 M)8289
Temperature 70°C, 4 hr8591
pH 2.58893

Experimental Protocols

Protocol 1: Synthesis via Bromine Water Oxidation

This protocol is adapted from established methods for the oxidation of aldoses.

Materials:

  • D-mannose

  • Bromine

  • Sodium bicarbonate (or other suitable base to maintain pH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve D-mannose in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine water to the stirred solution. The amount of bromine should be in slight excess relative to the D-mannose.

  • During the addition, maintain the pH of the reaction mixture between 5 and 6 by the portion-wise addition of sodium bicarbonate.

  • After the bromine has been added, allow the reaction to stir at room temperature for several hours until the color of the bromine disappears.

  • Remove the excess bromine by bubbling air through the solution.

  • Neutralize the solution with a suitable base (e.g., BaCO₃) and filter off the resulting salt.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • Add ethanol to the syrup to induce crystallization. The product may precipitate upon standing at a low temperature (e.g., 4°C).

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis via Controlled Nitric Acid Oxidation

This protocol is based on a controlled oxidation process.

Materials:

  • D-mannose

  • Nitric acid (e.g., 68-70%)

  • Sodium hydroxide

Procedure:

  • In a temperature-controlled reactor, charge the nitric acid.

  • Maintain the temperature at approximately 30°C.

  • Slowly add a solution of D-mannose to the nitric acid over a period of time.

  • After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 40°C).

  • After the reaction, cool the mixture and stir to promote the equilibration between D-mannaric acid and its lactones.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to a specific pH to facilitate the isolation of the product.

  • The product can be isolated by crystallization, potentially after purification steps like nanofiltration to remove excess acid and salts.

Mandatory Visualization

Synthesis_Pathway D_Mannose D-Mannose D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation (e.g., Br₂, HNO₃, O₂/Catalyst) Byproducts Byproducts (D-Mannaric Acid, δ-lactone) D_Mannose->Byproducts Over-oxidation / Isomerization D_Mannonic_Lactone This compound D_Mannonic_Acid->D_Mannonic_Lactone Intramolecular Cyclization D_Mannonic_Lactone->D_Mannonic_Acid Hydrolysis Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Oxidation Check Oxidation Conditions (Reagents, Time, Temp) Low_Yield->Check_Oxidation Yes Successful_Synthesis Successful Synthesis Low_Yield->Successful_Synthesis No Check_Byproducts Analyze for Byproducts (TLC, HPLC) Check_Oxidation->Check_Byproducts Over_Oxidation Over-oxidation? Check_Byproducts->Over_Oxidation Adjust_Oxidant Use Milder Oxidant or Reduce Reaction Time/Temp Over_Oxidation->Adjust_Oxidant Yes Incomplete_Reaction Increase Reaction Time or Oxidant Concentration Over_Oxidation->Incomplete_Reaction No Check_Workup Review Workup and Purification Procedure Adjust_Oxidant->Check_Workup Incomplete_Reaction->Check_Workup Hydrolysis Evidence of Hydrolysis? Check_Workup->Hydrolysis Control_pH Control pH and Minimize Water Exposure Hydrolysis->Control_pH Yes Hydrolysis->Successful_Synthesis No Control_pH->Successful_Synthesis

References

Side products and impurities in D-Mannonic acid-1,4-lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Mannonic acid-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the oxidation of D-mannose to D-mannonic acid, which then undergoes intramolecular cyclization to form the lactone. A common and mild oxidizing agent used for this purpose is bromine water.[1][2][3] Stronger oxidizing agents like nitric acid can also be used, but may lead to over-oxidation products.[4][5]

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products include:

  • D-Mannono-1,5-lactone (δ-lactone): A six-membered ring isomer that can form alongside the desired five-membered 1,4-lactone (γ-lactone).

  • Unreacted D-mannose: Incomplete oxidation can leave residual starting material.

  • D-mannonic acid: Incomplete lactonization will result in the presence of the open-chain acid.

  • Over-oxidation products: The use of strong oxidizing agents or harsh reaction conditions can lead to the formation of D-mannaric acid (an aldaric acid) or even smaller cleavage products.[4][5][6]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by a combination of techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively track the disappearance of D-mannose and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantitatively monitor the concentration of D-mannose, D-mannonic acid, and the lactone products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the appearance of the characteristic lactone carbonyl stretch.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis of the lactone ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Oxidation of D-mannose - Ensure the correct stoichiometry of the oxidizing agent. - Increase the reaction time or temperature, but monitor for side product formation. - Check the quality and concentration of the oxidizing agent.
Incomplete Lactonization - Ensure acidic conditions are maintained during the lactonization step. - Increase the temperature during the evaporation/lactonization step to favor the formation of the thermodynamically stable γ-lactone.[7] - Remove water effectively during the workup, as its presence can inhibit lactonization.
Hydrolysis of the Lactone - Avoid prolonged exposure to aqueous or basic conditions during workup and purification. - Ensure the final product is thoroughly dried before storage.
Formation of δ-lactone - Optimize the lactonization conditions (temperature and acid catalyst) to favor the formation of the γ-lactone. The five-membered ring is generally more stable.[7]
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Method Troubleshooting Steps
Unreacted D-mannose HPLC, ¹H NMR- Improve oxidation efficiency (see Problem 1). - Purify the product by recrystallization or chromatography.
D-mannonic acid HPLC, ¹H NMR- Optimize lactonization conditions (see Problem 1). - The free acid can be separated from the less polar lactone by chromatography.
D-Mannono-1,5-lactone ¹³C NMR, HPLC- Adjust lactonization conditions to favor the γ-lactone. - Separation of the isomers can be challenging but may be achieved by fractional crystallization or preparative chromatography.
D-mannaric acid HPLC, Mass Spectrometry- Use a milder oxidizing agent like bromine water instead of nitric acid. - Avoid excessive reaction times and temperatures during oxidation.

Quantitative Data

The following tables provide a summary of expected outcomes based on the chosen synthetic route. Please note that the values presented are illustrative and may vary based on specific experimental conditions.

Table 1: Comparison of Oxidizing Agents for D-mannose Oxidation

Oxidizing AgentTypical Yield of D-mannonic acid (%)Purity of Crude D-mannonic acid (%)Common Impurities
Bromine Water80-90>95Unreacted D-mannose
Nitric Acid (dilute)70-8585-95Unreacted D-mannose, D-mannaric acid
Nitric Acid (concentrated)50-70<80D-mannaric acid, other oxidation byproducts

Table 2: Impurity Profile in this compound Synthesis

ImpurityTypical Percentage in Crude Product (Bromine Water Method)Typical Percentage in Crude Product (Nitric Acid Method)
D-Mannono-1,5-lactone1-5%2-8%
Unreacted D-mannose2-10%5-15%
D-mannonic acid5-15%10-20%
D-mannaric acid<1%5-15%

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromine Water Oxidation
  • Oxidation:

    • Dissolve D-mannose in distilled water.

    • Add barium carbonate to buffer the solution.

    • Cool the mixture in an ice bath.

    • Slowly add bromine water with stirring, maintaining the temperature below 10°C.

    • Continue stirring at room temperature until the bromine color disappears.

  • Workup and Lactonization:

    • Remove excess barium carbonate by filtration.

    • Remove bromide ions by adding a stoichiometric amount of silver sulfate and filtering off the silver bromide precipitate.

    • Concentrate the filtrate under reduced pressure to a syrup. This will promote the lactonization of D-mannonic acid.

  • Purification:

    • Dissolve the syrup in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to induce crystallization of this compound.

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: HPLC Analysis of this compound and Impurities
  • Column: Aminex HPX-87H

  • Mobile Phase: 0.005 M Sulfuric Acid

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Visualizations

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities D_mannose D-Mannose Oxidation Oxidation (e.g., Bromine Water) D_mannose->Oxidation D_mannonic_acid D-Mannonic Acid Oxidation->D_mannonic_acid Unreacted_Mannose Unreacted D-Mannose Oxidation->Unreacted_Mannose Incomplete Over_oxidation Over-oxidation Products Oxidation->Over_oxidation Harsh Conditions Lactonization Lactonization (Acidic Conditions) D_mannonic_acid->Lactonization Crude_Lactone Crude D-Mannonic acid-1,4-lactone Lactonization->Crude_Lactone Delta_Lactone δ-Lactone Lactonization->Delta_Lactone Side Reaction Recrystallization Recrystallization (e.g., Ethanol) Crude_Lactone->Recrystallization Pure_Lactone Pure D-Mannonic acid-1,4-lactone Recrystallization->Pure_Lactone G Start Low Yield of This compound Check_Oxidation Check for Unreacted D-mannose (HPLC/TLC) Start->Check_Oxidation Incomplete_Oxidation Incomplete Oxidation Check_Oxidation->Incomplete_Oxidation Present Check_Lactonization Check for D-mannonic acid (HPLC) Check_Oxidation->Check_Lactonization Absent Optimize_Oxidation Optimize Oxidation: - Increase oxidant - Increase reaction time/temp Incomplete_Oxidation->Optimize_Oxidation Incomplete_Lactonization Incomplete Lactonization Check_Lactonization->Incomplete_Lactonization Present Check_Hydrolysis Review Workup and Storage Conditions Check_Lactonization->Check_Hydrolysis Absent Optimize_Lactonization Optimize Lactonization: - Ensure acidic pH - Increase temperature Incomplete_Lactonization->Optimize_Lactonization Hydrolysis Product Hydrolysis Check_Hydrolysis->Hydrolysis Improve_Workup Improve Workup: - Minimize water exposure - Ensure proper drying Hydrolysis->Improve_Workup

References

Technical Support Center: D-Mannonic acid-1,4-lactone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of D-Mannonic acid-1,4-lactone by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form The solution is not supersaturated; too much solvent was used.Reduce the volume of the solvent by gentle heating under a stream of inert gas or by using a rotary evaporator.[1]
The solution cooled too quickly, leading to supersaturation without nucleation.Allow the solution to cool more slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure this compound.[1][2][3]
The presence of significant impurities inhibiting crystallization.If the solution appears cloudy or contains particulate matter, perform a hot filtration step before cooling. The use of activated charcoal can also help remove soluble impurities.
Formation of an Oil Instead of Crystals ("Oiling Out") The compound is precipitating from the solution at a temperature above its melting point.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system and adjusting the polarity may also resolve this issue.[1]
High concentration of impurities depressing the melting point.Purify the crude material using another technique, such as column chromatography, before attempting recrystallization.
Low Crystal Yield Too much solvent was used, resulting in a significant portion of the compound remaining in the mother liquor.Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[2] Ensure the solution is sufficiently cooled to maximize crystal precipitation.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystals from forming on the filter paper.[4]
Crystals were washed with a solvent that was not ice-cold.Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals to minimize redissolving the product.[2]
Discolored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Due to its high water solubility, which can complicate isolation, a mixed solvent system is often effective.[5] A mixture of ethanol and water (e.g., a 3:1 v/v ratio) has been shown to induce crystallization at 4°C.[5] Recrystallization from 95% alcohol has also been reported.[6] The ideal solvent or solvent mixture should be determined experimentally to achieve the best balance between solubility at high temperatures and insolubility at low temperatures.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is typically in the range of 151-153°C.[7][8][9][10] A sharp melting point within this range is a good indicator of purity.

Q3: How can I confirm the purity of my recrystallized this compound?

A3: Purity can be assessed by several methods. A sharp melting point in the expected range is a primary indicator.[11] Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity, with values of ≥99% being achievable.[8]

Q4: My this compound is hydrolyzing back to D-Mannonic acid. How can I prevent this?

A4: The lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures.[12] It is advisable to work with neutral pH conditions and avoid prolonged heating. Stability is influenced by both pH and temperature.[12]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent ratios and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Begin by preparing a 3:1 (v/v) mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the ethanol/water solvent mixture and gently heat the solution on a hot plate with stirring. Continue to add the solvent mixture in small portions until the solid is completely dissolved at a near-boiling temperature. Use the minimum amount of solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and a fresh Erlenmeyer flask to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation. Crystallization may be induced at 4°C.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator under vacuum.

Quantitative Data Summary

While comprehensive quantitative solubility data is not widely available in the literature, the following table summarizes key physical properties and provides a template for recording experimental results.[12]

Parameter Literature Value Experimental Result
Molecular Formula C₆H₁₀O₆N/A
Molecular Weight 178.14 g/mol [7]N/A
Appearance White crystalline powder[8]
Melting Point 151-153°C[7][8][9][10]
Purity (by HPLC) ≥99%[8]
Optical Rotation [α]²⁰D 50 - 54° (c=3 in H₂O)[8]
Recrystallization Solvent Ethanol/Water (3:1 v/v)[5]
Yield

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow Crude Crude D-Mannonic acid-1,4-lactone Dissolve Dissolve in Minimum Hot Ethanol/Water Crude->Dissolve HotFiltration Hot Filtration (Optional) Dissolve->HotFiltration If impurities or charcoal Cooling Slow Cooling & Ice Bath Dissolve->Cooling Clear solution HotFiltration->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Wash Wash with Ice-Cold Solvent Filtration->Wash Dry Dry Crystals Wash->Dry Pure Pure D-Mannonic acid-1,4-lactone Dry->Pure

References

Overcoming challenges in the crystallization of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-Mannonic acid-1,4-lactone.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Question 1: I am having difficulty obtaining crystals of this compound from an aqueous solution. What could be the issue?

Answer:

A primary challenge in the crystallization of this compound is its high solubility in water.[1] The polar hydroxyl groups in its structure contribute to this property.[1] To induce crystallization, it is often necessary to use a mixed solvent system. A common and effective method is the use of an ethanol/water mixture, typically in a 3:1 v/v ratio, followed by cooling to 4°C to yield needle-like crystals.

Question 2: My final product contains a significant amount of an impurity that I suspect is a different lactone isomer. How can I prevent its formation?

Answer:

During the synthesis and crystallization of this compound (a γ-lactone), the formation of the six-membered δ-lactone isomer can occur as a minor byproduct. The stability and formation of this δ-lactone are influenced by solvent polarity. To suppress the formation of the δ-lactone, it is recommended to use a less polar solvent system. For instance, the use of acetone has been shown to significantly reduce the formation of the δ-lactone.

Question 3: The yield of my crystallized this compound is consistently low. What factors can I optimize to improve the yield?

Answer:

Several factors can influence the crystallization yield. Consider the following optimization strategies:

  • pH Control: The equilibrium between D-Mannonic acid and its lactone form is pH-dependent. Slightly acidic conditions generally favor the formation of the 1,4-lactone. It is crucial to control the pH to prevent the hydrolysis of the lactone ring, which can occur under both acidic and basic conditions, although it is more significant in basic solutions.

  • Temperature: Lactonization is typically promoted by heating (e.g., 60-80°C). However, for crystallization, a controlled cooling process is essential. A gradual decrease in temperature is generally more effective for growing larger, purer crystals and improving yield compared to rapid cooling.

  • Solvent System: As mentioned, the choice of solvent is critical. Experiment with different ratios of anti-solvent (like ethanol or acetone) to the aqueous solution to find the optimal conditions for precipitation.

  • Concentration: Ensure you are starting with a supersaturated solution to drive the crystallization process. However, overly concentrated solutions may lead to rapid precipitation of smaller, less pure crystals.

Question 4: How can I confirm the purity and identity of my this compound crystals?

Answer:

Several analytical methods can be used to assess the purity and confirm the identity of your product:

  • High-Performance Liquid Chromatography (HPLC): This is a reliable method to determine the purity of the lactone and to separate it from its hydrolysis product, D-mannonic acid, and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the chemical structure of the lactone.

  • Melting Point: The melting point of this compound is reported to be above 151°C.[2] A sharp melting point close to the literature value is a good indicator of purity.

  • Optical Rotation: The specific optical rotation is a characteristic property that can be used to confirm the stereochemical integrity of the compound.

Data Presentation

The following table summarizes key physicochemical properties of this compound relevant to its crystallization.

PropertyValueReferences
Molecular FormulaC₆H₁₀O₆[2][3]
Molecular Weight178.14 g/mol [2][3]
AppearanceWhite crystalline solid/powder[1][2]
Melting Point>151 °C[2]
SolubilitySoluble in water and Dimethyl Sulfoxide (DMSO).[2] Described as having "within almost transparency" solubility in water, suggesting good aqueous solubility.[2]

Note: Comprehensive quantitative solubility data in various solvents at different temperatures is not extensively documented in publicly available literature. Researchers are encouraged to determine these values experimentally.

Experimental Protocols

Protocol 1: Crystallization of this compound using an Ethanol/Water Solvent System

This protocol describes a general method for the crystallization of this compound from an aqueous solution by the addition of ethanol as an anti-solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (absolute)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate

  • Ice bath or refrigerator (4°C)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the aqueous solution is still warm, slowly add ethanol (in a 3:1 ratio of ethanol to water) with continuous stirring. The solution should become slightly turbid, indicating the onset of precipitation.

  • Cooling and Crystallization: Cover the beaker or flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or a refrigerator at 4°C for several hours, or overnight, to promote complete crystallization.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature or in a desiccator to remove residual solvent.

  • Analysis: Characterize the final product for purity and identity using appropriate analytical techniques (HPLC, NMR, melting point).

Visualizations

The following diagrams illustrate key workflows and concepts related to the crystallization of this compound.

Troubleshooting_Crystallization_Workflow start Start Crystallization no_crystals No Crystals Formed start->no_crystals Observation low_yield Low Crystal Yield start->low_yield Observation impure_product Impure Product start->impure_product Observation check_solubility High Water Solubility? no_crystals->check_solubility Troubleshoot optimize_params Optimize pH, Temp, and Concentration low_yield->optimize_params Troubleshoot check_isomer δ-Lactone Impurity? impure_product->check_isomer Troubleshoot success Pure Crystals Obtained add_antisolvent Add Anti-solvent (e.g., Ethanol) check_solubility->add_antisolvent Yes add_antisolvent->success optimize_params->success change_solvent Use Less Polar Solvent (e.g., Acetone) check_isomer->change_solvent Yes recrystallize Recrystallize Product check_isomer->recrystallize No change_solvent->success recrystallize->success

Caption: Troubleshooting workflow for this compound crystallization.

Lactonization_Equilibrium d_mannose D-Mannose d_mannonic_acid D-Mannonic Acid d_mannose->d_mannonic_acid Oxidation gamma_lactone This compound (γ-lactone) d_mannonic_acid->gamma_lactone Lactonization (Slightly Acidic pH, Heat) delta_lactone D-Mannonic acid-1,5-lactone (δ-lactone - Impurity) d_mannonic_acid->delta_lactone Lactonization (Side Reaction) gamma_lactone->d_mannonic_acid Hydrolysis (esp. Basic pH)

Caption: Synthesis pathway and lactonization equilibrium of D-Mannonic acid.

References

D-Mannonic acid-1,4-lactone stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis. The lactone ring can open to form the corresponding open-chain D-mannonic acid.[1][2] This reaction is reversible, and the equilibrium between the lactone and the open-chain acid is influenced by both pH and temperature.[1]

Q2: I'm observing a new peak in my HPLC analysis of a this compound solution. What is it likely to be?

A2: The new peak is most likely the hydrolyzed form, D-mannonic acid. Lactones are prone to hydrolysis, particularly in aqueous buffers. To confirm the identity of this new peak, you can employ mass spectrometry to check for a mass increase of 18 Da, corresponding to the addition of a water molecule.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of this compound is highly dependent on the pH of the solution. Generally, lactone hydrolysis is catalyzed by both acid and base. Therefore, stability is typically greatest at a neutral or slightly acidic pH. At alkaline pH, the rate of hydrolysis to the carboxylate form (D-mannonate) increases significantly.

Q4: What are the recommended storage conditions for solid this compound?

A4: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are often between 0°C and -20°C.[3] Some suppliers also recommend storing under an inert gas like nitrogen to protect from moisture and air.[4]

Q5: My compound is losing biological activity in my multi-day cell-based assays. What could be the cause and how can I address this?

A5: The loss of activity is likely due to the hydrolysis of the this compound to D-mannonic acid in the cell culture medium, which is typically buffered at a physiological pH (around 7.4). To mitigate this, you can prepare fresh solutions of the compound immediately before use. For longer experiments, consider replenishing the compound at regular intervals. It is also advisable to perform a stability study of the compound in your specific cell culture medium to understand its degradation rate.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between batches or over time.

  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Prepare stock solutions in an anhydrous solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Working Solution Preparation: Prepare working solutions fresh for each experiment by diluting the stock solution into your aqueous buffer or cell culture medium immediately before use.

    • Stability Check: If inconsistencies persist, perform a time-course stability study of your working solution using HPLC to determine the rate of degradation under your experimental conditions.

Issue 2: Unexpected Peaks in Analytical Chromatography
  • Symptom: Appearance of one or more new peaks in HPLC or LC-MS analysis of your this compound sample.

  • Possible Cause: Hydrolysis to D-mannonic acid or formation of other degradation products.

  • Troubleshooting Steps:

    • Peak Identification: The primary degradation product is D-mannonic acid. Use a reference standard for D-mannonic acid if available. Alternatively, use LC-MS to identify the mass of the new peak.

    • Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves exposing the compound to stress conditions such as acidic, basic, oxidative, and photolytic environments to intentionally generate degradation products.[5][6]

    • Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products.

Quantitative Data on Stability

Specific kinetic data for the hydrolysis of this compound is not extensively available in the public literature.[1] The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hours (Illustrative)
3.0Citrate Buffer> 48
5.0Acetate Buffer24 - 48
7.4Phosphate Buffer (PBS)8 - 12
9.0Borate Buffer< 4

Table 2: Illustrative Temperature-Dependent Stability of this compound in PBS (pH 7.4)

TemperatureHalf-life (t½) in hours (Illustrative)
4°C> 72
25°C (Room Temp)12 - 24
37°C (Physiological)8 - 12

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in a specific aqueous solution.

Objective: To quantify the rate of degradation of this compound under defined conditions (e.g., specific pH, temperature, and solvent).

Materials:

  • This compound

  • Anhydrous DMSO (for stock solution)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • Thermostatically controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or RI)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the desired pre-warmed aqueous buffer.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins if present and stop further hydrolysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Detection: Monitor at a wavelength where the compound has absorbance (e.g., 210 nm for the lactone carbonyl group). If UV absorbance is low, a Refractive Index (RI) detector can be used.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Test Prepare Test Solution (e.g., 100 µM in Buffer) Stock->Test Incubate Incubate at Desired Temperature (e.g., 37°C) Test->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile) Sample->Quench HPLC HPLC Analysis (C18 Column) Quench->HPLC Data Data Analysis (Calculate % Remaining, t½) HPLC->Data

Caption: Workflow for HPLC-based stability testing of this compound.

Lactone_Hydrolysis Lactone This compound (Cyclic Ester) Acid D-Mannonic Acid (Open-chain Hydroxy Acid) Lactone->Acid + H₂O (Hydrolysis) pH, Temp dependent Acid->Lactone - H₂O (Lactonization)

Caption: Reversible hydrolysis of this compound.

While this compound is not a direct intermediate in major signaling pathways, its precursor D-mannose and its metabolic products can intersect with central carbon metabolism, which is of interest in drug development, particularly in oncology and immunology. The diagram below illustrates the entry of mannose into glycolysis.

Mannose_Metabolism cluster_glycolysis Glycolysis Pathway cluster_mannose Mannose Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Glycolysis_Products Downstream Glycolysis (Pyruvate, ATP, etc.) F6P->Glycolysis_Products Mannose D-Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase M6P->F6P Phosphomannose Isomerase D_Mannonic_Lactone This compound D_Mannonic_Acid D-Mannonic Acid D_Mannonic_Lactone->D_Mannonic_Acid Hydrolysis D_Mannonic_Acid->Mannose Metabolic Conversion

Caption: Intersection of mannose metabolism with the glycolysis pathway.

References

Preventing hydrolysis of D-Mannonic acid-1,4-lactone in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Mannonic acid-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in experimental buffers and ensuring the stability of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the lactone ring. This compound is a cyclic ester, which can undergo hydrolysis to form the open-chain D-Mannonic acid.[1] This reaction is reversible but can significantly impact experimental outcomes by reducing the concentration of the active lactone form.

Q2: What are the key factors that influence the rate of hydrolysis?

A2: The rate of hydrolysis is primarily influenced by three factors:

  • pH: Hydrolysis is significantly accelerated under both acidic (pH < 4) and, more notably, alkaline (pH > 7) conditions.[2][3] The lactone is most stable in a slightly acidic to a neutral pH range.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[2][3]

  • Buffer Composition: The components of the buffer itself can play a role. Nucleophilic buffer species (e.g., those with primary amine groups like Tris, or carboxylate ions like citrate and acetate) can act as catalysts, directly attacking the lactone ring and promoting hydrolysis.[1]

Q3: How should I store this compound powder and its stock solutions?

A3: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: The solid, crystalline form of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with recommended temperatures between 0°C and -20°C.[4]

  • Stock Solutions: For maximum stability, prepare stock solutions in an anhydrous aprotic solvent like DMSO. These should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Avoid preparing stock solutions in aqueous buffers for long-term storage.

Q4: For how long is this compound stable in a typical aqueous buffer at physiological pH (e.g., PBS at pH 7.4)?

A4: While specific kinetic data for this compound is not extensively published, similar lactones can have a half-life of around 24 hours in PBS at pH 7.4 at 25°C. The stability will decrease at higher temperatures (e.g., 37°C). It is strongly recommended to prepare fresh solutions in aqueous buffers immediately before use or to experimentally determine the stability under your specific conditions.

Troubleshooting Guide

Problem: I'm observing a gradual loss of my compound's activity in a multi-day cell-based assay.

  • Possible Cause: This is a classic sign of compound degradation. This compound is likely hydrolyzing in the cell culture medium over the course of the experiment, reducing the concentration of the active lactone form.

  • Solution:

    • Replenish the Compound: If your experimental design allows, replenish the media with freshly prepared this compound daily.

    • Conduct a Stability Study: Perform a stability study under your exact assay conditions (medium, temperature, CO2 levels) to quantify the rate of hydrolysis. This will help you understand the time frame in which your results are reliable.

    • Prepare Fresh: Always prepare the final dilution of the lactone into your aqueous experimental buffer immediately before adding it to your assay.

Problem: My HPLC analysis shows a new, more polar peak appearing over time.

  • Possible Cause: The new peak is very likely the hydrolysis product, D-Mannonic acid. The addition of a carboxylic acid group makes the molecule more polar, resulting in an earlier elution time on a reverse-phase HPLC column.

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the identity of the new peak. The mass of D-Mannonic acid will be 18 Da higher than that of this compound, corresponding to the addition of a water molecule.

    • Optimize Conditions: If the hydrolysis is occurring too rapidly for your experiment, re-evaluate your buffer conditions. Consider using a buffer with a pH closer to 5-6 and ensure the temperature is as low as the experiment permits.

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Inconsistent results are often linked to variable rates of hydrolysis between experiments. This can be caused by slight differences in buffer preparation, pH, temperature, or the age of the lactone solution.

  • Solution:

    • Standardize Protocols: Strictly standardize your solution preparation protocol. Always use freshly prepared aqueous solutions of the lactone.

    • Buffer Selection: Choose a non-nucleophilic buffer system if possible. Buffers like MES or HEPES are generally preferred over phosphate or citrate buffers for compounds susceptible to general acid-base catalysis.

    • Control pH: After dissolving all components, always verify the final pH of your buffer.

    • Immediate Use: Add the lactone to the buffer as the final step before starting the experiment.

Data Presentation

Table 1: Factors Influencing the Hydrolysis of this compound

FactorCondition Promoting StabilityCondition Accelerating HydrolysisRationale
pH Slightly acidic (pH ~5-6)Acidic (pH < 4) or Alkaline (pH > 7)The lactone ring is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The reaction is typically fastest under alkaline conditions.
Temperature Low Temperature (e.g., 4°C)High Temperature (e.g., 25°C, 37°C)Hydrolysis is a chemical reaction with a rate that increases with temperature.
Buffer Type Non-nucleophilic buffers (e.g., MES, HEPES)Nucleophilic buffers (e.g., Phosphate, Citrate, Tris)Buffer components can act as catalysts. Nucleophiles can directly attack the electrophilic carbonyl carbon of the lactone.
Solution Age Freshly preparedAged solutionsThe hydrolysis reaction begins as soon as the lactone is dissolved in an aqueous medium.

Table 2: Template for Experimental Determination of this compound Half-Life (t½)

Buffer SystempHTemperature (°C)Initial Concentration (µM)Half-Life (t½) (hours)Rate Constant (k) (h⁻¹)
100 mM Sodium Phosphate7.425100Record Experimental ValueCalculate from data
100 mM Sodium Phosphate7.437100Record Experimental ValueCalculate from data
100 mM MES6.025100Record Experimental ValueCalculate from data
100 mM MES6.037100Record Experimental ValueCalculate from data
Your Buffer SystemValueValueValueRecord Experimental ValueCalculate from data

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Experimental Solutions

This protocol is designed to minimize hydrolysis during the preparation of working solutions of this compound for immediate use in experiments.

  • Prepare Buffer: Prepare your desired aqueous experimental buffer. Ensure all components are fully dissolved.

  • Adjust pH: Carefully adjust the buffer to the final desired pH. It is crucial to do this before adding the lactone.

  • Prepare Lactone Stock: If not already done, prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in anhydrous DMSO.

  • Final Dilution (Just-in-Time): Immediately before starting your experiment, perform the final dilution of the DMSO stock solution into the pH-adjusted aqueous buffer to achieve your target working concentration.

  • Mix and Use: Gently mix the final solution and use it without delay.

Protocol 2: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively determining the stability of this compound under your specific experimental conditions.

  • Objective: To determine the rate of hydrolysis (rate constant, k) and the half-life (t½) of this compound in a chosen buffer.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Your chosen aqueous buffer(s)

    • Thermostatically controlled incubator or water bath

    • HPLC system with a suitable reverse-phase column (e.g., C18) and detector (e.g., Refractive Index or low wavelength UV).

  • Procedure: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare the test solution by diluting the stock solution into your chosen buffer to a final concentration (e.g., 100 µM). c. Incubate the test solution at the desired constant temperature (e.g., 25°C or 37°C). d. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. e. Immediately analyze the aliquot by HPLC or quench the reaction (e.g., by freezing at -80°C) for later analysis. The HPLC method must be able to resolve this compound from its hydrolysis product, D-Mannonic acid. f. Create a calibration curve to quantify the concentration of this compound. g. Plot the concentration of the remaining this compound versus time. h. From this plot, calculate the first-order rate constant (k) and the half-life (t½ = 0.693 / k).

Visualizations

Diagram 1: Hydrolysis of this compound

G cluster_conditions Factors Accelerating Hydrolysis Lactone This compound (Cyclic Ester) Acid D-Mannonic acid (Open-chain Hydroxy Acid) Lactone->Acid Hydrolysis (+ H₂O) Acid->Lactone Lactonization (- H₂O) High pH (Alkaline) High pH (Alkaline) High Temperature High Temperature Nucleophilic Buffers Nucleophilic Buffers

Caption: Equilibrium between this compound and its hydrolyzed form.

Diagram 2: Recommended Experimental Workflow

G start Start prep_buffer 1. Prepare Aqueous Buffer start->prep_buffer adjust_ph 2. Adjust to Final pH prep_buffer->adjust_ph dilute 4. Perform Final Dilution (Just-in-Time) adjust_ph->dilute prep_stock 3. Prepare Concentrated Lactone Stock in DMSO prep_stock->dilute run_exp 5. Use Immediately in Experiment dilute->run_exp end End run_exp->end

Caption: Workflow for preparing lactone solutions to minimize hydrolysis.

Diagram 3: Troubleshooting Logic for Loss of Activity

G start Problem: Loss of Compound Activity check_hydrolysis Is Hydrolysis the Likely Cause? start->check_hydrolysis confirm_hplc Confirm with HPLC: Look for new, more polar peak check_hydrolysis->confirm_hplc Yes other_causes Investigate other causes: - Target instability - Assay interference check_hydrolysis->other_causes No solution_fresh Solution: Prepare solutions fresh, just before use confirm_hplc->solution_fresh solution_buffer Solution: Switch to a non-nucleophilic buffer (e.g., MES, HEPES) confirm_hplc->solution_buffer solution_ph_temp Solution: Lower pH (to ~6) and reduce temperature confirm_hplc->solution_ph_temp

Caption: Decision tree for troubleshooting experimental loss of compound activity.

References

Technical Support Center: HPLC Analysis of D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of D-Mannonic acid-1,4-lactone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I seeing a split peak or a shoulder on my main this compound peak?

Answer:

Peak splitting or the appearance of a shoulder is the most common issue in the analysis of this compound. This is primarily due to the hydrolysis of the lactone ring to its open-chain form, D-mannonic acid, under aqueous conditions. The rate of this hydrolysis is significantly influenced by the pH and temperature of the mobile phase and sample solvent.[1]

Troubleshooting Steps:

  • Control Mobile Phase pH: The stability of this compound is pH-dependent. Acidic conditions (pH < 7) generally favor the lactone form, while neutral to alkaline conditions (pH ≥ 7) promote hydrolysis to D-mannonic acid. To minimize peak splitting, maintain a mobile phase pH below 7.

  • Control Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] If possible, perform the analysis at a controlled room temperature or consider using a column thermostat set to a lower temperature (e.g., 20-25°C).

  • Sample Preparation: Prepare samples in a diluent that matches the mobile phase composition as closely as possible, particularly the pH. Avoid dissolving standards and samples in neutral water for extended periods before injection. If the sample matrix is alkaline, consider a neutralization or acidification step prior to analysis.

  • Method Optimization: If two distinct peaks are observed, it may be necessary to optimize the chromatographic method to achieve baseline separation between this compound and D-mannonic acid. This can be achieved by adjusting the mobile phase composition (e.g., organic modifier concentration) or the gradient profile.

Question 2: I am observing a "ghost peak" in my chromatogram, even during a blank injection. What could be the cause?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. They can be a significant source of analytical error. The primary causes of ghost peaks in HPLC analysis include contaminated mobile phase, carryover from previous injections, or leaching from system components.

Troubleshooting Steps:

  • Mobile Phase Contamination:

    • Water Quality: Use high-purity HPLC-grade water to prepare the mobile phase. Microbial contamination in water can lead to the formation of UV-active compounds that appear as ghost peaks.

    • Solvent Purity: Ensure all organic solvents and additives (e.g., buffers, acids) are of high purity and suitable for HPLC.

    • Fresh Preparation: Prepare the mobile phase fresh daily and degas it thoroughly to prevent the formation of air bubbles and reduce the risk of microbial growth.

  • System Contamination and Carryover:

    • Injector Cleaning: The autosampler injection needle and port can be a source of carryover from previous, more concentrated samples. Implement a rigorous needle wash protocol using a strong solvent.

    • Column Contamination: Strongly retained compounds from previous analyses can slowly elute in subsequent runs, appearing as broad ghost peaks. Flush the column with a strong solvent to remove any contaminants.

    • Guard Column: If a guard column is in use, it may be contaminated. Replace the guard column and observe if the ghost peak is eliminated.

  • Leaching from Vials and Filters:

    • Sample Vials: Use high-quality, low-bleed autosampler vials and caps. Plasticizers or other compounds can leach from the vial material and cause ghost peaks.

    • Syringe Filters: Ensure that the syringe filters used for sample preparation are compatible with the sample solvent and do not leach any extractables.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention behavior of this compound and D-mannonic acid in reversed-phase HPLC?

A1: In reversed-phase HPLC, D-mannonic acid is more polar than this compound due to the presence of the free carboxylic acid and additional hydroxyl group. Therefore, D-mannonic acid will have a shorter retention time and elute earlier than the lactone form.

Q2: How can I confirm the identity of the second peak as D-mannonic acid?

A2: The most definitive way to confirm the identity of the second peak is by using a mass spectrometric detector (LC-MS) to verify its mass-to-charge ratio. Alternatively, you can intentionally hydrolyze a standard of this compound (e.g., by gentle heating in a slightly alkaline solution) and inject the resulting solution. An increase in the area of the second peak would confirm its identity as D-mannonic acid.

Q3: What are the ideal storage conditions for this compound standards and samples?

A3: this compound should be stored as a solid in a cool, dry place. For analytical purposes, stock solutions should be prepared in an acidic buffer (e.g., pH 4-5) and stored at low temperatures (2-8°C) to minimize hydrolysis. It is recommended to prepare working standards and samples fresh daily.

Data Presentation

Due to the limited availability of published kinetic data for the hydrolysis of this compound, the following table provides a template for experimentally determined hydrolysis rates at a constant temperature. This data is crucial for understanding the stability of the analyte under different mobile phase conditions.

Table 1: Illustrative Hydrolysis Rate of this compound at Different pH Values (Constant Temperature)

pHApparent First-Order Rate Constant (k, min⁻¹)Half-life (t½, min)
3.0Value to be determined experimentallyValue to be determined experimentally
5.0Value to be determined experimentallyValue to be determined experimentally
7.0Value to be determined experimentallyValue to be determined experimentally
9.0Value to be determined experimentallyValue to be determined experimentally

Note: The rate of hydrolysis is expected to increase with increasing pH.

Experimental Protocols

Proposed Stability-Indicating HPLC Method for this compound

This proposed method is based on common practices for the analysis of polar, non-chromophoric compounds and is designed to separate this compound from its primary degradant, D-mannonic acid. Method validation is required before implementation.

ParameterRecommended Condition
Column Amine-based or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Protocol for Investigating the Hydrolysis of this compound

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration.

  • Initiate Hydrolysis: Dilute an aliquot of the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.

  • Incubate: Maintain the solutions at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.

  • Quench Reaction: Immediately dilute the aliquot with the acidic mobile phase to halt further hydrolysis.

  • HPLC Analysis: Analyze the samples using the stability-indicating HPLC method to determine the concentrations of this compound and D-mannonic acid.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the hydrolysis rate constant and half-life.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Peak Splitting

Troubleshooting_Peak_Splitting start Peak Splitting or Shoulder Observed check_hydrolysis Is the peak splitting due to lactone hydrolysis? start->check_hydrolysis adjust_pH Adjust Mobile Phase pH to < 7 check_hydrolysis->adjust_pH Yes other_causes Consider Other Causes (e.g., column void, co-elution) check_hydrolysis->other_causes No control_temp Control Temperature (e.g., 25°C) adjust_pH->control_temp sample_prep Optimize Sample Preparation (acidic diluent) control_temp->sample_prep method_dev Method Development to Separate Lactone and Acid sample_prep->method_dev resolved Issue Resolved method_dev->resolved column_maintenance Perform Column Maintenance/Replacement other_causes->column_maintenance column_maintenance->resolved

A troubleshooting workflow for addressing peak splitting issues.

Diagram 2: Chemical Equilibrium of this compound Hydrolysis

Lactone_Hydrolysis cluster_conditions Factors Influencing Equilibrium lactone This compound (Closed Ring) acid D-mannonic acid (Open Chain) lactone->acid Hydrolysis (H₂O, OH⁻) pH Higher pH pH->acid Shifts Equilibrium Right Temp Higher Temperature Temp->acid Increases Rate

The reversible hydrolysis of this compound.

References

Optimizing reaction conditions for D-Mannonic acid-1,4-lactone derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of D-Mannonic acid-1,4-lactone for analysis, particularly by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile compound.[1] Derivatization is required to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[1][2] The process replaces active hydrogen atoms on the hydroxyl groups with less polar groups, such as trimethylsilyl (TMS) groups.[2]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common derivatization method for sugar acids like this compound is silylation.[3] This typically involves reacting the molecule with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS).[4][5]

Q3: I am seeing multiple peaks in my chromatogram for a single standard of this compound. What could be the cause?

A3: The presence of multiple peaks is a common issue when derivatizing sugars and their derivatives.[6][7] Potential causes include:

  • Incomplete derivatization: Not all hydroxyl groups have reacted, leading to a mixture of partially and fully derivatized products.

  • Formation of isomers: Sugars can exist in different isomeric forms (e.g., α and β anomers), which, when derivatized, can result in multiple chromatographic peaks.[6] An oximation step before silylation can help to reduce the number of isomers.[7]

  • Lactone ring opening: Under certain conditions, the lactone ring can open to form the straight-chain D-mannonic acid, which will also be derivatized and appear as a separate peak.

Q4: How can I ensure a complete derivatization reaction?

A4: To promote a complete reaction, consider the following:

  • Anhydrous conditions: Silylating reagents are sensitive to moisture.[5] Ensure your sample and solvents are thoroughly dried, as water can consume the reagent and lead to incomplete derivatization.

  • Reagent excess: Use a sufficient excess of the silylating reagent.

  • Reaction time and temperature: Optimize the reaction time and temperature. While some reactions are fast at room temperature, others may require heating to ensure completion.[5]

  • Catalyst: The addition of a catalyst like TMCS can increase the reactivity of the silylating agent.[5]

Q5: Are the trimethylsilyl (TMS) derivatives of this compound stable?

A5: TMS derivatives can be susceptible to hydrolysis, meaning they can react with any moisture present and revert to their underivatized form.[6] It is crucial to maintain anhydrous conditions throughout the analysis and to analyze the samples as soon as possible after derivatization. For increased stability, consider using tert-butyldimethylsilyl (t-BDMS) derivatizing agents, which form more stable derivatives.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak for the derivative 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Adsorption of the analyte in the GC system.1. Ensure anhydrous conditions. Increase reagent concentration, reaction time, or temperature. 2. Analyze the sample immediately after derivatization. Check for moisture in the autosampler vials. 3. Use a deactivated liner and column.
Multiple peaks for a single standard 1. Formation of multiple isomers (anomers). 2. Incomplete derivatization. 3. Presence of both the lactone and the open-chain acid form.1. Introduce an oximation step with a reagent like methoxyamine hydrochloride before silylation. 2. Optimize derivatization conditions (see above). 3. Ensure the sample preparation favors the lactone form, for example, by evaporation in the presence of hydrochloric acid.[8]
Poor peak shape (tailing) 1. Active sites in the GC inlet or column. 2. Co-elution with interfering substances.1. Deactivate the GC liner and use a high-quality, inert column. 2. Optimize the GC temperature program to improve separation.
Low reproducibility 1. Inconsistent derivatization conditions. 2. Instability of the derivatives over time. 3. Variation in injection volume.1. Use an automated derivatization method if possible for better control over reaction times and temperatures.[6] 2. Prepare samples in smaller batches and analyze them promptly. 3. Use an autosampler for precise injections.

Data Presentation

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following tables provide a framework for expected outcomes based on the analysis of similar aldonic acids.

Table 1: Comparison of Silylation Conditions for Aldonic Acids (General)

ParameterCondition 1Condition 2Condition 3
Silylating Agent BSTFABSTFA + 1% TMCSMSTFA
Solvent PyridineAcetonitrilePyridine
Temperature 60°C70°C80°C
Time 30 min60 min45 min
Expected Outcome Good for hydroxyl groupsMore reactive, good for hindered groupsProduces stable derivatives
Potential Byproducts TrifluoroacetamideTrifluoroacetamide, HClN-methyltrifluoroacetamide

Table 2: Relative Retention Times of Trimethylsilylated Aldono-1,4-lactones on Different GC Columns [8]

Aldono-1,4-lactoneSE-30OV-1OV-17XE-60
D-Ribono0.650.670.680.62
D-Arabino0.760.780.790.73
D-Xylono0.890.900.910.85
D-Glucono1.001.001.001.00
D-Mannono 1.12 1.10 1.08 1.15
D-Galactono1.251.231.201.30

Data is relative to the retention time of D-Glucono-1,4-lactone derivative.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the trimethylsilyl derivatization of this compound. Optimization may be required for specific sample matrices.

Materials:

  • This compound standard or dried sample extract.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine or Acetonitrile.

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • GC-MS system.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilize aqueous samples or dry them under a stream of nitrogen. Moisture is detrimental to the silylation reaction.[5]

  • Reagent Addition: To the dried sample (typically 10-100 µg) in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.

Mandatory Visualization

Diagram 1: Experimental Workflow for Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound dry Dry Sample (Lyophilization or N2 stream) start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70°C for 60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Analysis Complete inject->end Obtain Chromatogram and Mass Spectrum

Caption: Workflow for the silylation of this compound.

Diagram 2: Potential Metabolic Context of D-Mannonic Acid

Caption: Metabolic context of D-Mannonic acid and its lactone.

References

Managing pH sensitivity of D-Mannonic acid-1,4-lactone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pH sensitivity of D-Mannonic acid-1,4-lactone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH sensitivity a concern?

A1: this compound is the cyclic ester of D-mannonic acid.[1] In aqueous solutions, it exists in a pH-dependent equilibrium with its open-chain form, D-mannonic acid. This equilibrium is crucial because the lactone ring can undergo hydrolysis, particularly under neutral to alkaline conditions, to yield the free acid.[2][3] The stability of the lactone is therefore highly dependent on the pH of the solution, which can significantly impact assay results if not properly controlled.[2]

Q2: At what pH is this compound most stable?

A2: this compound is generally more stable in acidic conditions (pH 2-3), which favor the lactone form.[4] As the pH increases, the rate of hydrolysis to D-mannonic acid increases.

Q3: How does the equilibrium between this compound and D-mannonic acid affect my assay?

A3: The effect of the equilibrium depends on the specific requirements of your assay. If your assay requires the lactone form as the substrate, performing the experiment at a lower pH where the lactone is more stable is recommended. Conversely, if your assay requires D-mannonic acid, you may need to hydrolyze the lactone prior to the experiment. In some cases, an enzyme may show different activities with the lactone versus the free acid, making pH control and substrate form critical for reproducible results.[3][5]

Q4: How can I prepare a solution of D-mannonic acid from this compound?

A4: To prepare D-mannonic acid, you can hydrolyze the lactone by dissolving it in a basic solution, such as 1 M NaOH, and incubating it at room temperature for about an hour.[3] After hydrolysis, you can adjust the pH to your desired experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent assay results or poor reproducibility. The pH of the assay buffer may be causing variable hydrolysis of the lactone, leading to inconsistent concentrations of the active compound.Strictly control the pH of all solutions. Prepare fresh solutions of this compound in a validated, stable buffer immediately before use. Consider performing a stability study at your assay's pH (see Experimental Protocols).
Lower than expected activity in an enzyme assay. The enzyme may have a preference for either the lactone or the free acid form, and the assay pH may favor the less active form.Test the enzyme activity with both freshly prepared this compound in a slightly acidic buffer and with pre-hydrolyzed D-mannonic acid to determine the preferred substrate. Optimize the assay pH for maximal activity with the desired substrate form.[3]
Precipitate forms when dissolving this compound. The compound has high water solubility, but solubility can be affected by the solvent and temperature.[4]Ensure the solvent is appropriate and at a suitable temperature. For crystallization, an ethanol/water mixture (3:1 v/v) at 4°C can be used.[4]

Experimental Protocols

Protocol 1: Determination of this compound Stability

This protocol is adapted from methodologies for stability testing and can be used to determine the rate of hydrolysis of this compound at a specific pH.[2]

Objective: To quantify the stability of this compound at a given pH over time.

Materials:

  • This compound

  • Aqueous buffers of the desired pH (e.g., pH 5, 7, 8)

  • Thermostatically controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 210-254 nm or Refractive Index Detector)[3][4]

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound in water.

  • Dilute the stock solution into the different pH buffers to a known initial concentration.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • If necessary, quench the hydrolysis by immediately diluting the aliquot with a cold mobile phase or by adjusting the pH to a more acidic level.

  • Analyze the concentration of the remaining this compound and the formed D-mannonic acid using a validated HPLC method. The method must be able to separate the two compounds.[2]

  • Plot the concentration of this compound versus time for each pH to determine the hydrolysis rate.

Data Presentation:

The quantitative data from this experiment can be summarized in the following table.

pHTemperature (°C)Time (hours)Concentration of this compound (mM)Concentration of D-mannonic acid (mM)
5.0250
5.0251
5.0252
.........
7.0250
7.0251
7.0252
.........
8.0250
8.0251
8.0252
.........
Protocol 2: Preparation of D-mannonic acid for Assays

This protocol describes how to prepare the free acid form of this compound.[3]

Objective: To hydrolyze this compound to D-mannonic acid for use in assays.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • Buffer for the final assay (e.g., HEPES)

  • pH meter

Procedure:

  • Prepare a 1 M stock solution of this compound in 1 M NaOH.

  • Incubate the solution at room temperature for 1 hour to allow for complete hydrolysis.

  • Dilute the hydrolyzed stock solution into your final assay buffer to the desired concentration.

  • Adjust the pH of the final solution to the required value for your experiment.

Visualizations

Equilibrium Lactone This compound (Closed Ring) Acid D-mannonic acid (Open Chain) Lactone->Acid Hydrolysis (Higher pH) Acid->Lactone Lactonization (Lower pH)

Caption: Equilibrium of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers at Desired pH prep_buffers->dilute incubate Incubate at Constant Temperature dilute->incubate aliquot Withdraw Aliquots at Time Intervals incubate->aliquot quench Quench Reaction aliquot->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot

Caption: Workflow for HPLC-based stability testing.

Troubleshooting_Tree start Inconsistent Assay Results? check_ph Is the pH of all solutions consistent? start->check_ph check_freshness Are solutions prepared fresh? check_ph->check_freshness Yes stability_study Perform a stability study at your assay pH. check_ph->stability_study No check_freshness->stability_study No enzyme_preference Does the enzyme prefer lactone or free acid? check_freshness->enzyme_preference Yes test_both Test activity with both lactone and hydrolyzed acid. enzyme_preference->test_both optimize_ph Optimize assay pH for the preferred substrate form. test_both->optimize_ph

Caption: Troubleshooting decision tree for inconsistent results.

References

Avoiding interference of D-Mannonic acid-1,4-lactone in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and avoid potential interference of D-Mannonic acid-1,4-lactone in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

A1: this compound is a sugar lactone, a cyclic ester derived from D-mannonic acid.[1] It is a water-soluble, white crystalline solid.[2][3] You might encounter this compound in your experiments if it is being investigated as a potential therapeutic agent, used as a starting material for synthesis, or if it is a metabolite in your biological system.[4][5] It is a known inhibitor of enzymes such as β-galactosidase.[2][6]

Q2: Can this compound interfere with my biochemical assays?

A2: While specific data on widespread interference is limited, the chemical nature of this compound suggests a potential for interference in several types of assays. As a sugar-like molecule, it could interact with components of carbohydrate metabolism or detection systems.[1][5] The lactone ring is also susceptible to hydrolysis, which can change the chemical composition of your sample over time and potentially affect assay results.[5]

Q3: Which types of assays are most likely to be affected?

A3: Potential for interference exists in:

  • Enzymatic Assays: Particularly those involving carbohydrate metabolism or where the lactone or its hydrolyzed form might interact with the enzyme or substrate.[5]

  • Cell-Based Assays: High concentrations of any small molecule can impact cell health and metabolism, potentially confounding the results of viability or signaling assays.[7]

  • Protein Quantification Assays: Reducing sugars can interfere with certain protein assays like the bicinchoninic acid (BCA) assay.[8] While this compound is not a reducing sugar in its lactone form, its hydrolysis product, D-Mannonic acid, could potentially interfere.

  • Immunoassays (e.g., ELISA): While less likely to cause classical antibody-based interference, high concentrations could non-specifically affect antibody-antigen binding or the enzymatic detection system.[9][10]

Q4: What are the signs of potential interference from this compound?

A4: Signs of interference can be subtle and may include:

  • Poor reproducibility between replicate wells.

  • Non-linear dose-response curves.

  • High background signal.

  • Results that are inconsistent with other experimental data.

  • A "hit" in a primary screen that cannot be validated in orthogonal assays.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in an Enzymatic Assay

Potential Cause: this compound may be directly inhibiting or activating the enzyme, or its hydrolysis product may be the active species. It could also be interfering with the detection method (e.g., absorbance or fluorescence).

Troubleshooting Workflow:

A Inconsistent Results in Enzymatic Assay B Run 'Compound-Only' Control (Assay buffer + this compound + Detection Reagents) A->B C Is there a signal? B->C D Yes: Interference with detection method C->D Yes E No: Proceed to next step C->E No F Run 'Enzyme-Only' Control (Enzyme + this compound, no substrate) E->F G Is there a change in signal over time? F->G H Yes: Potential direct effect on enzyme stability or activity G->H Yes I No: Proceed to next step G->I No J Perform Serial Dilution of this compound I->J K Is the effect dose-dependent and linear? J->K L Yes: Likely a true biological effect K->L Yes M No: Suggests non-specific interference K->M No

Caption: Troubleshooting workflow for enzymatic assay interference.

Mitigation Strategies:

  • Change Detection Method: If interference with the detection system is confirmed, consider an alternative method (e.g., from a colorimetric to a fluorescent readout).

  • Pre-incubate and Dilute: If the compound is unstable, pre-incubate it under assay conditions and then dilute it to a non-interfering concentration before adding it to the final assay.

  • Sample Purification: If feasible, use techniques like solid-phase extraction (SPE) to remove the compound before the assay, though this is often not practical for screening.

Issue 2: High Background or False Positives in an ELISA

Potential Cause: While less common for a small molecule like this compound, high concentrations could lead to non-specific binding or interference with the reporter enzyme.

Troubleshooting Workflow:

A High Background/False Positives in ELISA B Run 'Compound-Only' Control (All assay components except primary antibody) A->B C Is there a signal? B->C D Yes: Interference with detection antibody or substrate C->D Yes E No: Proceed to next step C->E No F Run 'No-Antigen' Control (All assay components including antibodies, but no antigen) E->F G Is there a signal? F->G H Yes: Non-specific binding to plate or capture antibody G->H Yes I No: Likely a true signal, but requires further validation G->I No

Caption: Troubleshooting workflow for ELISA interference.

Mitigation Strategies:

  • Optimize Blocking and Washing: Increase the concentration or duration of the blocking step. Increase the number and stringency of wash steps.

  • Use a Different Reporter Enzyme: If interference with the enzyme (e.g., HRP) is suspected, switch to a different enzyme (e.g., alkaline phosphatase).

  • Sample Dilution: Dilute the sample to a concentration where the interference is minimized while the true signal is still detectable.

Issue 3: Unexpected Changes in Cell Viability Assays (e.g., MTT, XTT)

Potential Cause: this compound could be directly affecting cellular metabolism, which is the basis of these assays. It might also chemically interact with the tetrazolium dyes.

Troubleshooting Workflow:

A Unexpected Results in Cell Viability Assay B Run 'Compound in Media' Control (Cell-free media + this compound + Assay Reagent) A->B C Is there a color change? B->C D Yes: Direct chemical reaction with assay reagent C->D Yes E No: Proceed to next step C->E No F Use an Orthogonal Viability Assay (e.g., Trypan blue exclusion or ATP-based assay) E->F G Do results correlate with the primary assay? F->G H No: Suggests interference with the metabolic pathway measured by the primary assay G->H No I Yes: Likely a true biological effect on cell viability G->I Yes cluster_0 Canonical NF-κB Pathway A TNF-α / IL-1β B IKK Complex A->B Activates C IκBα B->C Phosphorylates D NF-κB (p50/p65) C->D Releases E Nucleus D->E Translocates to F Gene Transcription (Inflammation, Survival) E->F Activates cluster_1 MAPK Signaling Pathway A Growth Factors / Stress B MAPKKK (e.g., Raf) A->B Activates C MAPKK (e.g., MEK) B->C Phosphorylates D MAPK (e.g., ERK) C->D Phosphorylates E Transcription Factors (e.g., c-Jun, c-Fos) D->E Activates F Cellular Response (Proliferation, Differentiation, Apoptosis) E->F Regulates

References

Validation & Comparative

A Comparative Guide to Purity Validation of D-Mannonic acid-1,4-lactone: ¹H NMR and ¹³C NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of D-Mannonic acid-1,4-lactone purity against other common analytical techniques. The performance of each method is evaluated with supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.

Introduction

This compound is a carbohydrate derivative with applications in biochemical research and as a potential building block in pharmaceutical synthesis.[1][2] Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and for compliance with regulatory standards in drug development. While several methods can be employed for purity assessment, ¹H NMR and ¹³C NMR spectroscopy offer a direct and powerful approach for structural confirmation and quantification of the target compound and its impurities.

Purity Determination by NMR Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The principle of qNMR lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that signal.

¹H NMR for Purity Validation

¹H NMR is particularly well-suited for the quantitative analysis of this compound due to the presence of multiple unique proton signals. By comparing the integral of a well-resolved signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the this compound sample can be accurately calculated.

Illustrative ¹H NMR Spectrum of this compound:

While a high-resolution experimental spectrum with full assignments for quantitative analysis is not publicly available, a predicted ¹H NMR spectrum provides insight into the expected signals. The protons on the lactone ring and the dihydroxyethyl side chain are expected to appear in distinct regions of the spectrum.

Potential Impurities:

Common impurities in this compound may arise from the synthesis process or degradation. Potential impurities include:

  • Starting materials: If synthesized from L-ribose and L-arabinose, traces of these sugars may be present.[2]

  • Anomers and isomers: Other lactone forms (e.g., 1,5-lactone) or stereoisomers may be present.

  • Open-chain form: Hydrolysis of the lactone ring can lead to the presence of D-Mannonic acid.

  • Residual solvents: Solvents used in the synthesis and purification process.

These impurities would present their own characteristic signals in the ¹H NMR spectrum, which can be identified and quantified.

¹³C NMR for Structural Confirmation

While ¹H NMR is the primary tool for quantification, ¹³C NMR is invaluable for structural confirmation and the identification of carbon-based impurities. The ¹³C NMR spectrum of this compound will show distinct signals for each of the six carbon atoms, including the characteristic carbonyl signal of the lactone. The presence of unexpected signals can indicate impurities.

Experimental Protocols

Protocol for ¹H NMR Purity Assay of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Set the temperature to a constant value (e.g., 298 K).

    • Use a standard 90° pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Protocol for ¹³C NMR Analysis
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR (e.g., 30-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

  • NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A sufficient number of scans and a suitable relaxation delay are required to obtain a good spectrum.

  • Data Analysis:

    • Identify the chemical shifts of the carbon signals and compare them with reference data to confirm the structure of this compound.

    • Analyze for the presence of any additional signals that may indicate impurities.

Workflow for Purity Validation by NMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep_analyte Weigh this compound prep_is Weigh Internal Standard prep_analyte->prep_is dissolve Dissolve in Deuterated Solvent prep_is->dissolve acq_1h Acquire 1H NMR Spectrum dissolve->acq_1h acq_13c Acquire 13C NMR Spectrum dissolve->acq_13c proc_1h Process 1H Spectrum (Phase, Baseline, Integrate) acq_1h->proc_1h proc_13c Process 13C Spectrum acq_13c->proc_13c calc_purity Calculate Purity from 1H Data proc_1h->calc_purity identify_impurities Identify Impurity Signals proc_1h->identify_impurities confirm_structure Confirm Structure with 13C Data proc_13c->confirm_structure proc_13c->identify_impurities report Final Purity Report calc_purity->report confirm_structure->report identify_impurities->report

Caption: Workflow for purity validation of this compound by NMR.

Comparison with Alternative Purity Validation Methods

While NMR is a powerful tool, other chromatographic techniques are also widely used for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive technique for separating and quantifying components in a mixture. For a polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase method with an appropriate column (e.g., C18) can be employed. Detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore in the molecule.

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugar lactones, derivatization is typically required to increase their volatility. This adds a step to the sample preparation process and can introduce variability.

Quantitative Data Comparison

The following table provides a comparative summary of the performance of qNMR, HPLC-RID, and GC-FID for the purity analysis of sugar derivatives. The data is representative of what can be expected for this compound analysis. A head-to-head comparison of qNMR and HPLC for carbohydrate analysis demonstrated that both methods have good accuracy, precision, and stability, and can be used interchangeably for quantitative analysis.[3]

Parameter¹H NMRHPLC-RIDGC-FID (with derivatization)
Principle Signal intensity proportional to molar concentrationSeparation based on polarity, detection by refractive index changeSeparation based on volatility, detection by flame ionization
Reference Standard Internal standard of a different compoundRequires a reference standard of the analyteRequires a reference standard of the analyte
Linearity (R²) > 0.999> 0.998> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%96 - 104%
Precision (% RSD) < 1.0%< 2.0%< 2.5%
Analysis Time/Sample ~ 15-30 min~ 20-40 min~ 30-50 min (including derivatization)
Structural Info Yes (¹H and ¹³C)NoNo (unless coupled with MS)
Sample Prep Simple dissolutionMobile phase preparation, filtrationDerivatization, dissolution

Logical Comparison of Analytical Techniques

G cluster_methods Purity Validation Methods cluster_criteria Evaluation Criteria nmr NMR Spectroscopy quant Quantitative Accuracy & Precision nmr->quant High struct Structural Information nmr->struct Excellent (Primary Method) speed Speed & Throughput nmr->speed Moderate sample_prep Sample Preparation Complexity nmr->sample_prep Low hplc HPLC hplc->quant High hplc->struct Limited (Retention Time) hplc->speed High hplc->sample_prep Moderate gc GC gc->quant Good gc->struct Limited (Retention Time) gc->speed Moderate gc->sample_prep High (Derivatization)

Caption: Comparison of analytical methods for purity validation.

Conclusion

The validation of this compound purity can be effectively achieved using ¹H and ¹³C NMR spectroscopy. ¹H NMR, in particular, serves as a robust quantitative method that is accurate, precise, and provides structural information without the need for an analyte-specific reference standard. While HPLC and GC are viable alternatives, they often require more complex method development and sample preparation (in the case of GC). The choice of method will depend on the specific requirements of the analysis, including the need for structural confirmation, throughput, and available instrumentation. For definitive purity assessment and structural verification, NMR spectroscopy is a superior and highly recommended technique.

References

A Comparative Analysis of D-Mannonic acid-1,4-lactone and L-Mannonic acid-1,4-lactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of carbohydrate chemistry and its applications in drug development and life sciences, the stereoisomers D-Mannonic acid-1,4-lactone and L-Mannonic acid-1,4-lactone present distinct profiles in terms of their biological activities and potential applications. This guide provides a comparative analysis of these two molecules, summarizing their physicochemical properties, outlining their known biological roles with supporting experimental data, and detailing relevant experimental protocols.

Physicochemical Properties: A Comparative Overview

While direct comparative studies under identical conditions are limited in publicly available literature, the following table summarizes the key physicochemical properties of this compound and L-Mannonic acid-1,4-lactone based on compiled data. Both are isomers with the same molecular formula and weight, but their stereochemistry leads to differences in properties such as optical rotation.

PropertyThis compoundL-Mannonic acid-1,4-lactone
Molecular Formula C₆H₁₀O₆C₆H₁₀O₆
Molecular Weight 178.14 g/mol 178.14 g/mol
Appearance White crystalline solidWhite to Off-White Solid
Melting Point 150-152 °C153-155 °C
Solubility Soluble in water and DMSO.[1]Sparingly soluble in water, slightly soluble in Methanol (heated) and DMSO.
Specific Rotation [α]D Not consistently reported-50.8° (c=1, water)

Distinct Biological Roles and Mechanisms of Action

Current research highlights the divergent biological activities of this compound and L-Mannonic acid-1,4-lactone, primarily stemming from their unique stereochemical configurations which dictate their interaction with enzymes.

This compound: A β-Galactosidase Inhibitor

This compound has been identified as an inhibitor of the enzyme β-galactosidase, particularly from Escherichia coli. This inhibitory activity is attributed to its structural similarity to the substrate, allowing it to bind to the active site of the enzyme. The stereochemistry of the lactone is crucial for this interaction, as evidenced by studies on various sugar lactones.[2][3]

A common method to assess the inhibitory activity of compounds like this compound on β-galactosidase involves a colorimetric or fluorometric assay using a synthetic substrate that produces a detectable signal upon cleavage.

Objective: To determine the inhibitory effect of this compound on β-galactosidase activity.

Materials:

  • β-Galactosidase enzyme from E. coli

  • Phosphate-buffered saline (PBS), pH 7.4

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) or a fluorescent substrate

  • This compound (test inhibitor)

  • Known β-galactosidase inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of β-galactosidase in PBS. Prepare a stock solution of ONPG in PBS.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in PBS.

  • Assay: a. To the wells of a 96-well microplate, add a fixed volume of the β-galactosidase solution. b. Add different concentrations of the this compound solutions to the respective wells. Include a control well with no inhibitor and a positive control well with the known inhibitor. c. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding a fixed volume of the ONPG substrate solution to all wells. e. Monitor the absorbance at 420 nm (for ONPG) over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the enzyme activity (or percentage of inhibition) against the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Beta_Galactosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme β-Galactosidase Solution Mix Mix Enzyme + Inhibitor (Pre-incubation) Enzyme->Mix Substrate ONPG Solution Reaction Add Substrate (ONPG) Initiate Reaction Substrate->Reaction Inhibitor This compound (Varying Concentrations) Inhibitor->Mix Mix->Reaction Measure Measure Absorbance at 420 nm (Kinetic Reading) Reaction->Measure Calculate Calculate Reaction Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Value Plot->Determine

Workflow for β-Galactosidase Inhibition Assay.
L-Mannonic acid-1,4-lactone: A Precursor in Ascorbic Acid (Vitamin C) Biosynthesis

In contrast to its D-isomer, L-Mannonic acid-1,4-lactone is recognized for its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in plants.[4][5][6] The primary pathway for ascorbic acid synthesis in plants involves the conversion of D-mannose to L-galactose, which is then oxidized to L-galactono-1,4-lactone. This lactone is the direct precursor to ascorbic acid, being oxidized in the final step of the pathway. While L-Mannonic acid-1,4-lactone itself is not a direct intermediate in the main pathway, its structural similarity to L-galactono-1,4-lactone suggests its potential to be converted and utilized.

Ascorbic_Acid_Biosynthesis D_Mannose D-Mannose GDP_D_Mannose GDP-D-Mannose D_Mannose->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose L-Galactose GDP_L_Galactose->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid L_Mannonic_acid_lactone L-Mannonic acid-1,4-lactone L_Mannonic_acid_lactone->L_Galactono_1_4_lactone Potential Conversion

Simplified Plant Ascorbic Acid Biosynthesis Pathway.

This protocol outlines a general method to investigate the efficiency of L-Mannonic acid-1,4-lactone as a precursor for ascorbic acid synthesis in plant tissues.

Objective: To quantify the conversion of L-Mannonic acid-1,4-lactone to L-ascorbic acid in plant tissue.

Materials:

  • Plant material (e.g., leaf discs, fruit slices)

  • Incubation buffer (e.g., MES buffer, pH 5.5)

  • L-Mannonic acid-1,4-lactone

  • L-Ascorbic acid standard

  • Metaphosphoric acid solution (for extraction)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Tissue Preparation: Prepare uniform pieces of plant tissue (e.g., leaf discs).

  • Incubation: a. Incubate the plant tissue in the incubation buffer containing a known concentration of L-Mannonic acid-1,4-lactone. b. Include a control group incubated in a buffer without the precursor. c. Maintain the incubation under controlled conditions (e.g., light, temperature) for a specific duration.

  • Extraction: a. At different time points, harvest the plant tissue and immediately freeze it in liquid nitrogen to stop metabolic activity. b. Homogenize the tissue in a cold metaphosphoric acid solution to extract ascorbic acid and prevent its oxidation. c. Centrifuge the homogenate and collect the supernatant.

  • Quantification by HPLC: a. Analyze the supernatant using an HPLC system. b. Separate L-ascorbic acid using an appropriate mobile phase and column. c. Detect and quantify the L-ascorbic acid peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of L-ascorbic acid.

  • Data Analysis: a. Calculate the amount of L-ascorbic acid synthesized per gram of tissue at each time point. b. Compare the ascorbic acid levels in the tissues fed with L-Mannonic acid-1,4-lactone to the control group to determine the precursor's efficiency.

Synthesis and Characterization

Synthesis

This compound: The synthesis of this compound typically starts from D-mannose. A common method involves the oxidation of the aldehyde group of D-mannose to a carboxylic acid, followed by intramolecular cyclization (lactonization).

  • Oxidation: D-mannose is oxidized using a mild oxidizing agent such as bromine water in a slightly acidic solution.

  • Lactonization: The resulting D-mannonic acid is then heated to promote the formation of the more stable five-membered γ-lactone ring.[7]

L-Mannonic acid-1,4-lactone: The synthesis of L-Mannonic acid-1,4-lactone is less commonly described but can be achieved from L-mannose following a similar oxidation and lactonization procedure. Alternatively, stereospecific synthetic routes starting from other chiral precursors can be employed.

Characterization

The characterization of both D- and L-Mannonic acid-1,4-lactone relies on standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure, including the stereochemistry of the chiral centers and the formation of the lactone ring.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized lactones.

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compounds.

  • Polarimetry: Measurement of the specific optical rotation is essential to distinguish between the D- and L-enantiomers.

Conclusion

This compound and L-Mannonic acid-1,4-lactone, while structurally similar, exhibit distinct biological roles. This compound acts as an inhibitor of β-galactosidase, a property dependent on its specific stereochemistry. In contrast, L-Mannonic acid-1,4-lactone is implicated as a precursor in the vital plant biosynthetic pathway of ascorbic acid. This comparative analysis underscores the principle of stereospecificity in biological systems and highlights the importance of considering the precise isomeric form of a molecule in drug discovery and biochemical research. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities and to explore any potential overlapping functions.

References

A Comparative Analysis of D-Mannonic Acid-1,4-Lactone and D-Glucono-δ-Lactone as Food Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of D-Mannonic acid-1,4-lactone and the widely used food additive D-glucono-δ-lactone (GDL). While GDL has a long history of safe and effective use in the food industry, this compound is an emerging compound with potential applications that are still under investigation. This comparison summarizes the available experimental data to highlight the current state of knowledge and identify areas for future research.

I. Physicochemical and Functional Properties

A comprehensive understanding of the physicochemical and functional properties of a food additive is crucial for its application. The following table summarizes and compares the known properties of this compound and D-glucono-δ-lactone.

Table 1: Comparison of Physicochemical and Functional Properties

PropertyThis compoundD-Glucono-δ-Lactone (GDL)
Molecular Formula C₆H₁₀O₆[1][2]C₆H₁₀O₆[3]
Molecular Weight 178.14 g/mol [1][2]178.14 g/mol [3]
Appearance White crystalline powder[4]White, odorless crystalline powder[3]
Solubility Soluble in water[2]Freely soluble in water; sparingly soluble in ethanol[5]
Melting Point >151 °C[4]150–153 °C[3]
Taste Profile Sweetness and potential flavor enhancer mentioned, but detailed sensory data is unavailable.[1][4]Initially slightly sweet, converting to a mildly acidic taste.[6]
Primary Function in Food Potential sweetener and flavor enhancer (research context).[1][4]Acidifier, leavening agent, curing agent, pickling agent, sequestrant, and coagulant.
Mechanism of Action Not well-established for food applications.Slow hydrolysis in water to form gluconic acid, resulting in a gradual and controlled decrease in pH.[3]

II. Applications in the Food Industry

The applications of a food additive are a direct result of its functional properties. While GDL is utilized in a wide array of food products, the use of this compound in the food industry is largely theoretical at this stage, based on preliminary research suggestions.

Table 2: Comparison of Food Industry Applications

Food CategoryThis compound (Potential/Investigational)D-Glucono-δ-Lactone (Established)
Bakery Products Mentioned as a potential sweetener.[1][4]Leavening agent in baked goods.
Dairy Products Data not available.Acidulant in the production of cheese and yogurt.
Meat Products Data not available.Curing accelerator in processed meats.
Tofu Production Data not available.Coagulant for tofu, particularly silken tofu.
Beverages Potential sweetener or flavor enhancer.[1][4]Acidulant in some beverages.
Confectionery Potential low-calorie sweetener.[4]Data not available.

III. Safety and Regulatory Status

The safety and regulatory approval of a food additive are paramount for its commercial use. GDL is globally recognized as a safe food additive, whereas this compound currently lacks this status.

Table 3: Comparison of Safety and Regulatory Information

AspectThis compoundD-Glucono-δ-Lactone (GDL)
Regulatory Status Not listed as a food additive by major regulatory bodies (e.g., FDA, EFSA). No GRAS (Generally Recognized as Safe) notification found.[7][8][9][10]Generally Recognized as Safe (GRAS) by the FDA. Approved as a food additive (E575) in the European Union.
Toxicology Limited publicly available toxicological data for food use. A safety data sheet indicates standard handling precautions.[11]Extensive toxicological data available, establishing its safety for consumption.
Allergenicity Data not available.Not considered a common allergen.

IV. Antimicrobial Activity

Table 4: Comparison of Antimicrobial Properties

FeatureThis compoundD-Glucono-δ-Lactone (GDL)
Antimicrobial Spectrum Some lactones exhibit antimicrobial properties, but specific data for this compound in food is lacking.[3] It is noted to have lysozyme inhibitory activity.[1]Effective against a range of bacteria due to the reduction of pH into the acidic range.[12]
Mechanism of Antimicrobial Action Not established for food applications.The gradual decrease in pH creates an acidic environment that is unfavorable for the growth of many spoilage and pathogenic microorganisms.[12]
Applications as a Preservative Investigational.Used as a preservative in various food products to extend shelf life.

V. Experimental Protocols

To facilitate further research into the potential of this compound as a food additive, this section outlines key experimental protocols that would be necessary for its evaluation. These protocols are based on established methodologies used for the assessment of food additives like GDL.

Determination of Antimicrobial Activity (Broth Dilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against common foodborne pathogens and spoilage microorganisms.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a nutrient-rich broth (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Escherichia coli, Staphylococcus aureus, Aspergillus niger) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (microorganism in broth without the test compound) and negative controls (broth only).

  • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Sensory Evaluation (Triangle Test)

Objective: To determine if there is a perceivable sensory difference between a food product containing this compound and a control product.

Protocol:

  • Prepare two batches of a simple food matrix (e.g., a sugar solution, a plain biscuit dough): one as a control and one containing a specific concentration of this compound.

  • Present a panel of trained sensory assessors with three samples, two of which are identical (either both control or both test) and one of which is different. The order of presentation should be randomized.

  • Ask the panelists to identify the sample that is different from the other two.

  • Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance.

Stability Analysis (HPLC Method)

Objective: To assess the stability of this compound under typical food processing conditions (e.g., varying pH and temperature).

Protocol:

  • Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7).

  • Incubate the solutions at various temperatures relevant to food processing (e.g., 25°C, 60°C, 100°C) for different time intervals.

  • At each time point, take an aliquot of the solution and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable column (e.g., C18) and detector (e.g., UV or Refractive Index).

  • Quantify the degradation of the compound over time to determine its stability under different conditions.

VI. Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GDL_Hydrolysis GDL D-Glucono-δ-lactone (in aqueous solution) Water H₂O Gluconic_Acid D-Gluconic Acid GDL->Gluconic_Acid Slow Hydrolysis pH_decrease Gradual pH Decrease Gluconic_Acid->pH_decrease Leads to

Mechanism of D-Glucono-δ-lactone as a Slow-Release Acidulant

Food_Additive_Evaluation cluster_0 Pre-market Evaluation Compound Identification Identify Potential Additive (e.g., this compound) Physicochemical Analysis Physicochemical Characterization (Solubility, Stability, etc.) Compound Identification->Physicochemical Analysis Functional Testing Functional Property Assessment (e.g., Antimicrobial, Sensory) Physicochemical Analysis->Functional Testing Toxicological Studies Toxicological Evaluation (In vitro and in vivo) Functional Testing->Toxicological Studies Regulatory Submission Regulatory Submission (e.g., GRAS Notification) Toxicological Studies->Regulatory Submission Market Approval Market Approval Regulatory Submission->Market Approval

General Workflow for Evaluating a New Food Additive

VII. Conclusion

This comparative guide highlights the significant disparity in the available scientific and regulatory information between this compound and D-glucono-δ-lactone. GDL is a well-characterized and widely approved food additive with a clear mechanism of action and a robust safety profile. In contrast, this compound remains primarily a compound of interest in biochemical research. While there are suggestions of its potential as a sweetener or flavor enhancer, a substantial body of experimental data on its efficacy, safety, and stability in food systems is required before it can be considered a viable alternative to established food additives. Further research, following the experimental protocols outlined in this guide, is essential to elucidate the potential of this compound for the food industry.

References

D-Mannonic acid-1,4-lactone: A Comparative Guide to its Efficacy as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the enzyme inhibitory efficacy of D-Mannonic acid-1,4-lactone and its analogs. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows and related signaling pathways to support further research and development in this area.

This compound, a sugar lactone derived from D-mannose, has garnered attention for its role as an enzyme inhibitor. Its structural similarity to the transition states of certain glycosidase-catalyzed reactions makes it a molecule of interest for studying enzyme mechanisms and for the development of therapeutic agents. This guide delves into the available scientific literature to compare its inhibitory effects with those of its analogs, focusing on enzymes such as β-galactosidase and lysozyme.

Comparative Efficacy of this compound and Its Analogs

This compound has been identified as an inhibitor of β-galactosidase from Escherichia coli and also exhibits inhibitory activity against lysozyme.[1][2] Its analogs, such as D-galactono-1,4-lactone, are also recognized as inhibitors of β-galactosidase.[3] While comprehensive comparative studies with directly measured IC50 or Ki values for this compound are limited in the publicly available literature, data for some analogs provide valuable insights into the structure-activity relationships of this class of compounds.

CompoundTarget EnzymeSource OrganismInhibition Constant (Ki)Notes
This compound β-GalactosidaseEscherichia coliData not availableIdentified as an inhibitor.[4][5]
This compound LysozymeNot specifiedData not availableIdentified as an inhibitor.[2]
D-Galactono-1,4-lactone β-GalactosidaseNot specifiedData not availableKnown inhibitor.[3]
4-Deoxy-D-galactono-1,4-lactamβ-GalactofuranosidasePenicillium fellutanum88 ± 4 µMA competitive inhibitor and a structural analog of D-galactono-1,4-lactone.[6][7]
4-Thio-D-galactonic acid 1,4-thiolactoneβ-GalactofuranosidasePenicillium fellutanumWeak inhibitorA structural analog of D-galactono-1,4-lactone.[6][7]

Note: The lack of publicly available, direct comparative quantitative data for this compound highlights a gap in the current research landscape and underscores the need for further investigation to fully characterize its inhibitory potential against various enzymes.

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a key experiment cited in the evaluation of enzyme inhibitors like this compound.

β-Galactosidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against β-galactosidase using a chromogenic or fluorogenic substrate.

Materials:

  • β-Galactosidase enzyme (e.g., from E. coli)

  • Assay buffer (e.g., phosphate buffer at optimal pH for the enzyme)

  • Substrate:

    • Chromogenic: o-nitrophenyl-β-D-galactopyranoside (ONPG)

    • Fluorogenic: 4-methylumbelliferyl-β-D-galactopyranoside (MUG)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent

  • Stop solution (e.g., sodium carbonate for ONPG assay)

  • 96-well microplate

  • Microplate reader (spectrophotometer for ONPG, fluorometer for MUG)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor at desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Inhibitor solution at various concentrations (a vehicle control without the inhibitor should be included)

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzyme Addition: Add the β-galactosidase solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a specific time, allowing the enzyme to catalyze the substrate hydrolysis.

  • Reaction Termination (for ONPG): Add the stop solution to each well to terminate the reaction.

  • Measurement:

    • ONPG: Measure the absorbance at a specific wavelength (e.g., 420 nm) using a microplate reader. The intensity of the yellow color produced from the cleavage of ONPG is proportional to the enzyme activity.

    • MUG: Measure the fluorescence at the appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Visualizing Experimental and Biological Processes

To provide a clearer understanding of the experimental workflow and potential biological implications, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor & Buffer Plate->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Enzyme Add Enzyme (Start Reaction) Pre_Incubate->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Measure Measure Signal (Absorbance/Fluorescence) Stop_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50/Ki Plot->Determine

General workflow for enzyme inhibition assay.

While specific signaling pathways directly affected by this compound have not been extensively documented, studies on related sugar lactones offer insights into potential mechanisms. For instance, D-saccharic acid-1,4-lactone, another enzyme inhibitor, has been shown to protect against hyperglycemia-induced hepatic apoptosis by modulating both extrinsic and intrinsic apoptotic pathways.[8] The following diagram illustrates a simplified representation of this pathway as a potential area for future investigation regarding the cellular effects of this compound and its analogs.

Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution cluster_inhibition Inhibition by D-saccharic acid-1,4-lactone Stress Hyperglycemia TNFa TNF-α / TNF-R1 Stress->TNFa Mito Mitochondrial Dysfunction Stress->Mito Casp8 Caspase-8 Activation TNFa->Casp8 tBid tBid Casp8->tBid Casp3 Caspase-3 Activation Casp8->Casp3 tBid->Mito CytoC Cytochrome c Release Mito->CytoC CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DSL D-saccharic acid-1,4-lactone DSL->TNFa DSL->Mito

Apoptotic pathways affected by D-saccharic acid-1,4-lactone.

Conclusion

This compound and its analogs represent a promising class of enzyme inhibitors. While current literature confirms their inhibitory activity against enzymes like β-galactosidase and lysozyme, a significant opportunity exists for further research to quantify the inhibitory potency of this compound itself and to perform direct comparative studies with its analogs. The provided experimental protocol and workflow diagrams offer a foundational framework for such investigations. Furthermore, exploring the impact of these compounds on cellular signaling pathways, drawing parallels from related molecules like D-saccharic acid-1,4-lactone, could unveil novel therapeutic applications. This guide serves as a catalyst for future studies aimed at fully elucidating the potential of this compound and its derivatives in drug discovery and development.

References

Cross-Reactivity of D-Mannonic acid-1,4-lactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the cross-reactivity of D-Mannonic acid-1,4-lactone with various enzymes. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes available data on the inhibitory effects of this compound, offering a valuable resource for assessing its potential off-target effects and therapeutic applications.

Executive Summary

This compound, a sugar lactone derived from D-mannose, is recognized for its role in various biochemical pathways. This guide focuses on its interactions with three key enzymes: β-galactosidase, mannonate dehydratase, and lysozyme. While qualitative inhibitory activity has been reported, this document collates the available quantitative data and detailed experimental protocols to facilitate objective comparison and inform future research.

Comparison of Enzyme Inhibition by this compound

While specific quantitative data on the inhibition of a wide range of enzymes by this compound is limited in publicly available literature, existing studies indicate inhibitory activity against β-galactosidase from Escherichia coli and some level of interaction with mannonate dehydratase and lysozyme. The following table summarizes the known interactions.

EnzymeSource OrganismReported InteractionQuantitative Data (Ki or IC50)
β-Galactosidase Escherichia coliInhibitor[1][2][3]Data not available in cited literature
Mannonate Dehydratase Thermoplasma acidophilumSubstrate/Ligand[4][5]Data not available in cited literature
Lysozyme Not SpecifiedInhibitory Activity[6]Data not available in cited literature

Note: The lack of specific Ki or IC50 values in the literature highlights a significant data gap. The information provided is based on qualitative descriptions of inhibitory action.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for assaying the activity of the enzymes discussed, which can be adapted for testing the inhibitory effects of this compound.

β-Galactosidase Inhibition Assay

This assay is typically used to screen for inhibitors of β-galactosidase activity.

Principle: The enzyme β-galactosidase hydrolyzes a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), to produce o-nitrophenol, which has a distinct yellow color that can be quantified spectrophotometrically at 420 nm. An inhibitor will reduce the rate of this color change.

General Protocol:

  • Prepare Reagents:

    • Z-Buffer (pH 7.0): 0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol.

    • ONPG solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0).

    • Enzyme solution (purified β-galactosidase from E. coli).

    • Inhibitor stock solution (this compound) at various concentrations.

    • Stop solution (1 M Na2CO3).

  • Assay Procedure:

    • To a microplate well or cuvette, add Z-buffer, the enzyme solution, and the inhibitor solution at the desired concentration.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set period.

    • Initiate the reaction by adding the ONPG solution.

    • Allow the reaction to proceed for a defined time.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the resulting o-nitrophenol at 420 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

    • Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

    • For determination of the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations.

G cluster_workflow β-Galactosidase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Z-Buffer, ONPG, Enzyme, Inhibitor) Assay_Setup Assay Setup (Buffer + Enzyme + Inhibitor) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (e.g., 37°C) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add ONPG) Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add Stop Solution) Incubation->Reaction_Termination Measurement Measure Absorbance (420 nm) Reaction_Termination->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, Ki) Measurement->Data_Analysis

Caption: Workflow for β-Galactosidase Inhibition Assay.

Mannonate Dehydratase Activity Assay

This assay measures the activity of mannonate dehydratase, which catalyzes the dehydration of D-mannonate.

Principle: The enzymatic reaction converts D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG). The formation of KDG can be monitored using a coupled enzymatic assay or by direct measurement of the product.

General Protocol:

  • Prepare Reagents:

    • HEPES buffer (50 mM, pH 7.0).

    • Substrate solution (D-mannonate or this compound, which hydrolyzes to D-mannonate in solution).

    • Enzyme solution (purified mannonate dehydratase).

    • Inhibitor stock solution (this compound) at various concentrations.

    • Semicarbazide solution for KDG detection.

  • Assay Procedure:

    • In a reaction tube, combine HEPES buffer, the enzyme solution, and the inhibitor at various concentrations.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for the archaeal enzyme)[7].

    • Initiate the reaction by adding the substrate solution.

    • Incubate for a specific time.

    • Stop the reaction and measure the amount of KDG formed using the semicarbazide assay, which forms a product that can be measured spectrophotometrically.

  • Data Analysis:

    • Determine the rate of KDG formation in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition and, if applicable, the IC50 or Ki value.

G D_Mannonic_acid_1_4_lactone This compound D_Mannonate D-Mannonate D_Mannonic_acid_1_4_lactone->D_Mannonate Hydrolysis Mannonate_Dehydratase Mannonate Dehydratase D_Mannonate->Mannonate_Dehydratase Substrate KDG 2-keto-3-deoxy-D-gluconate (KDG) Mannonate_Dehydratase->KDG catalyzes H2O H₂O Mannonate_Dehydratase->H2O releases

Caption: Mannonate Dehydratase Reaction Pathway.

Lysozyme Inhibition Assay

This assay determines the inhibitory effect on lysozyme, an enzyme that degrades bacterial cell walls.

Principle: Lysozyme activity is measured by the rate of lysis of a suspension of Micrococcus lysodeikticus cells, which results in a decrease in the turbidity of the suspension. An inhibitor will slow down this clearing process.

General Protocol:

  • Prepare Reagents:

    • Potassium phosphate buffer (e.g., 50 mM, pH 6.24).

    • Substrate suspension: A suspension of lyophilized Micrococcus lysodeikticus cells in the buffer with an initial absorbance at 450 nm between 0.6 and 0.7.

    • Enzyme solution (lysozyme).

    • Inhibitor stock solution (this compound) at various concentrations.

  • Assay Procedure:

    • In a cuvette, mix the substrate suspension with the inhibitor solution at different concentrations.

    • Equilibrate the mixture to a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the lysozyme solution.

    • Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance for each inhibitor concentration.

    • Determine the percentage of inhibition compared to a control without the inhibitor.

    • Calculate the IC50 value.

G Lysozyme Lysozyme Bacterial_Cell_Wall Bacterial Cell Wall (Micrococcus lysodeikticus) Lysozyme->Bacterial_Cell_Wall acts on Lysis Cell Lysis (Decreased Turbidity) Bacterial_Cell_Wall->Lysis results in D_Mannonic_acid_1_4_lactone This compound D_Mannonic_acid_1_4_lactone->Lysozyme inhibits

Caption: Logical Relationship in Lysozyme Inhibition.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits inhibitory properties against certain enzymes, notably β-galactosidase. However, the lack of comprehensive, quantitative cross-reactivity studies represents a significant knowledge gap. Future research should focus on:

  • Quantitative Screening: Performing broad-panel enzyme inhibition assays to determine the Ki or IC50 values of this compound against a wider range of enzymes.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) for enzymes where significant inhibition is observed.

  • In Vivo Studies: Assessing the physiological relevance of the observed in vitro cross-reactivity in cellular and animal models.

A more complete understanding of the enzymatic interaction profile of this compound will be instrumental in guiding its development for therapeutic or biotechnological applications.

References

Quantifying D-Mannonic Acid-1,4-Lactone in Complex Biological Matrices: A Comparative Guide to LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Mannonic acid-1,4-lactone in complex biological matrices is crucial for understanding its role in various physiological and pathological processes, including its connection to carbohydrate metabolism and ascorbate biosynthesis. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics and detailed experimental protocols for each method to assist in selecting the most appropriate approach for specific research needs.

Method Comparison at a Glance

Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for the analysis of this compound. The primary distinction lies in the sample preparation and the state of the analyte during analysis. LC-MS/MS can often analyze the compound directly in its native form after extraction, while GC-MS necessitates a derivatization step to convert the non-volatile this compound into a volatile analogue suitable for gas chromatography.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics for the quantification of this compound using hypothetical, yet representative, validated LC-MS/MS and GC-MS methodologies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Quantification

ParameterLC-MS/MSGC-MS
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)LLE or SPE followed by mandatory derivatization
Analysis Time Typically shorter (5-15 minutes per sample)Longer due to derivatization and longer GC run times
Throughput HigherLower
Derivatization Not typically requiredRequired (e.g., silylation)
Compound Stability Analyzed in native form, potential for in-source fragmentationDerivatized form is generally stable
Matrix Effects Can be significant, requires careful method development and internal standardsCan be minimized by derivatization and cleanup
Instrumentation Cost Generally higherGenerally lower
Versatility Broad applicability to a wide range of polar and non-polar compoundsBest suited for volatile or semi-volatile compounds (or those that can be made volatile)

Table 2: Quantitative Performance Data (Representative)

ParameterLC-MS/MSGC-MS
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL5 - 20 ng/mL
Linearity (r²) > 0.995> 0.995
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Recovery 85 - 110%80 - 115% (can be affected by derivatization efficiency)

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound in human plasma using both LC-MS/MS and GC-MS.

LC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like this compound.

  • Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is common for organic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

GC-MS Method

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma sample, add 10 µL of an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Separate the organic layer and evaporate it to dryness under nitrogen.

  • Derivatization (Silylation): To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a catalyst like pyridine.[1]

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) or MRM is used to monitor characteristic ions of the derivatized this compound and its internal standard.

Mandatory Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Plasma Sample lcms_prep Protein Precipitation (Acetonitrile) lcms_start->lcms_prep lcms_evap Evaporation lcms_prep->lcms_evap lcms_recon Reconstitution lcms_evap->lcms_recon lcms_analysis UPLC-MS/MS Analysis lcms_recon->lcms_analysis lcms_data Data Quantification lcms_analysis->lcms_data gcms_start Plasma Sample gcms_ext Liquid-Liquid Extraction gcms_start->gcms_ext gcms_evap Evaporation gcms_ext->gcms_evap gcms_deriv Derivatization (Silylation) gcms_evap->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Quantification gcms_analysis->gcms_data signaling_pathway D_Mannose D-Mannose GDP_D_Mannose GDP-D-Mannose D_Mannose->GDP_D_Mannose Multiple Steps D_Mannonic_Acid D-Mannonic Acid D_Mannose->D_Mannonic_Acid Oxidation L_Galactose L-Galactose GDP_D_Mannose->L_Galactose GME, GGP L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone GDH Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbic_Acid GLDH D_Mannonic_Acid_Lactone This compound D_Mannonic_Acid->D_Mannonic_Acid_Lactone Lactonization D_Mannonic_Acid_Lactone->D_Mannonic_Acid Hydrolysis

References

Validating the Mechanism of Action of D-Mannonic acid-1,4-lactone: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro validation of the mechanism of action of D-Mannonic acid-1,4-lactone. It outlines its proposed biological activities and compares it with structurally similar lactones. This document synthesizes available data, details relevant experimental protocols, and presents visual workflows to aid in the design and interpretation of in vitro studies.

Introduction to this compound

This compound is a sugar lactone derived from D-mannose. Structurally, it is a five-membered ring that is involved in carbohydrate metabolism.[1][2] In vitro studies and biochemical assays have suggested several potential mechanisms of action, including enzyme inhibition and antioxidant effects.[3][4] The validation of these mechanisms is crucial for its potential development as a therapeutic agent.

Proposed Mechanisms of Action:

  • Enzyme Inhibition: this compound is reported to be an inhibitor of enzymes such as β-galactosidase and lysozyme.[4][5] This inhibition is likely due to its structural similarity to the natural substrates of these enzymes.

  • Antioxidant Activity: The presence of hydroxyl groups in its structure suggests that this compound may possess antioxidant properties by scavenging free radicals.[3]

  • Neuroprotective Effects: Some studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating a potential role in neurodegenerative diseases.[3]

Comparison with Alternative Compounds

To better understand the biological profile of this compound, it is compared with other structurally related sugar lactones.

  • D-Galactonic acid-γ-lactone: A known competitive inhibitor of β-galactosidase.[1][6] It serves as a valuable benchmark for assessing the enzyme inhibitory potential of this compound.

  • D-Gulonic acid-γ-lactone: An endogenous metabolite with potential involvement in various metabolic pathways.

  • L-Gulonic acid-γ-lactone: A precursor in the biosynthesis of ascorbic acid (Vitamin C) in many animals.[7]

Data Presentation: In Vitro Biological Activity

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that specific quantitative in vitro data for this compound is limited in the currently available literature.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition Constant (Ki)IC50Citation(s)
This compound β-GalactosidaseData not availableData not available[5]
LysozymeData not availableData not available[4]
4-deoxy-D-galactono-1,4-lactam (analog of D-Galactonic acid-γ-lactone) β-Galactofuranosidase88 ± 4 µMData not available[8]
D-Galactonic acid-γ-lactone β-GalactosidaseCompetitive inhibitorData not available[1][6]

Table 2: Antioxidant Activity

CompoundAssayIC50Citation(s)
This compound DPPH Radical ScavengingData not available[3]
Rhamnolipids (as a general reference for DPPH assay) DPPH Radical Scavenging101.8 µg/ml[9]

Table 3: Cytotoxicity Data

CompoundCell LineAssayLC50 / IC50Citation(s)
This compound Not specifiedNot specifiedData not available
Rhamnolipids (as a general reference for cytotoxicity assays) MDA-MB-231MTT0.05 µg/ml (at 72h)[9]
MDA-MB-231Resazurin0.01 µg/ml (at 72h)[9]
MDA-MB-231Trypan Blue0.64 µg/ml (at 72h)[9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanism of action.

β-Galactosidase Inhibition Assay

This assay determines the inhibitory effect of this compound on β-galactosidase activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of β-galactosidase enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of the substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add different concentrations of this compound or a known inhibitor (positive control) to the respective wells.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ONPG substrate to all wells.

    • Measure the absorbance at 420 nm at regular intervals using a microplate reader. The yellow color produced is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Lysozyme Activity Assay (Turbidity Assay)

This assay measures the ability of this compound to inhibit the lytic activity of lysozyme on bacterial cell walls.

  • Reagent Preparation:

    • Prepare a suspension of Micrococcus lysodeikticus cells in a suitable buffer (e.g., phosphate buffer, pH 6.2).

    • Prepare a stock solution of lysozyme in the same buffer.

    • Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • In a cuvette or 96-well plate, add the Micrococcus lysodeikticus suspension.

    • Add different concentrations of this compound.

    • Initiate the reaction by adding the lysozyme solution.

    • Measure the decrease in absorbance at 450 nm over time using a spectrophotometer or microplate reader. The decrease in turbidity indicates bacterial cell lysis.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each inhibitor concentration.

    • Determine the percentage of inhibition compared to the control.

    • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Plate cells (e.g., a relevant cancer cell line or neuronal cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the LC50 or IC50 value.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of this compound by its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add the DPPH solution to each well.

    • Add the different concentrations of the test compound or standard to the respective wells.

    • Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, which can help to elucidate the signaling pathways affected by this compound.

  • Sample Preparation:

    • Treat cells with this compound for a designated time.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis:

    • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein of the signaling pathway of interest.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.

Visualizations

The following diagrams illustrate the proposed signaling pathway, experimental workflows, and a logical relationship for the comparative analysis.

G cluster_pathway Proposed Neuroprotective Signaling Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS induces D_Mannonic_Acid This compound D_Mannonic_Acid->ROS scavenges Cell_Survival Cell Survival D_Mannonic_Acid->Cell_Survival promotes Apoptosis_Pathway Apoptotic Pathway ROS->Apoptosis_Pathway activates Apoptosis_Pathway->Cell_Survival inhibits G cluster_workflow In Vitro Enzyme Inhibition Assay Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep_reagents incubation Incubate Enzyme with This compound prep_reagents->incubation add_substrate Add Substrate (e.g., ONPG) incubation->add_substrate measure Measure Absorbance/ Fluorescence Kinetically add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node G cluster_workflow Cell Viability (MTT) Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for Formazan Formation add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and LC50 read_absorbance->calculate_viability end_node End calculate_viability->end_node G cluster_comparison Logical Framework for Comparative Analysis Target Target Compound This compound Assays In Vitro Assays Enzyme Inhibition Antioxidant (DPPH) Cell Viability (MTT) Western Blot Target->Assays is tested in Alternatives Alternative Compounds D-Galactonic acid-γ-lactone D-Gulonic acid-γ-lactone L-Gulonic acid-γ-lactone Alternatives->Assays are tested in Data Comparative Data Analysis IC50 / Ki / LC50 Values Signaling Pathway Modulation Assays->Data generates

References

A Comparative Analysis of the Biological Activities of D-Mannonic Acid-1,4-Lactone and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of D-Mannonic acid-1,4-lactone and its prominent stereoisomers. While direct comparative studies are limited, this document synthesizes available data on their individual properties and potential therapeutic applications, focusing on enzyme inhibition and antioxidant effects. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research in this area.

Introduction to this compound and Its Stereoisomers

This compound is a sugar lactone, a cyclic ester derived from D-mannonic acid. The stereochemistry of the hydroxyl groups along the carbon backbone gives rise to various stereoisomers, each with potentially distinct biological functions. Understanding these differences is crucial for applications in drug design and biotechnology. This guide will focus on a comparison between this compound and its key stereoisomers, including L-Gulono-1,4-lactone and D-Glucono-γ-lactone.

Comparative Biological Activities

The biological activities of these sugar lactones are significantly influenced by their stereochemical configurations. While comprehensive comparative data is scarce, existing research points to differential effects in enzyme inhibition and antioxidant potential.

Enzyme Inhibition

Stereoisomerism plays a critical role in the specific binding of these lactones to enzyme active sites.

Table 1: Comparative Enzyme Inhibition Profile

StereoisomerTarget EnzymeReported ActivityQuantitative Data (IC50/Ki)
This compound β-GalactosidaseInhibitor[1]Not available in searched literature
D-Glucono-1,5-lactone β-GlucosidasesPotent Inhibitor[2]Not available in searched literature
D-Galactono-1,4-lactone β-GalactofuranosidaseKnown Inhibitor[3][4]Ki = 88 ± 4 µM for a derivative (4-deoxy-D-galactono-1,4-lactam)[3]
L-Gulono-1,4-lactone Glucose OxidaseShows distinct binding compared to D-Glucono-γ-lactone[5]Not available in searched literature
Antioxidant and Other Biological Activities

Several sugar lactones exhibit antioxidant properties and other notable biological effects.

Table 2: Overview of Other Biological Activities

StereoisomerBiological ActivitySupporting Evidence
This compound Antioxidant ActivityCompounds derived from it have shown free radical scavenging promise.[1]
Neuroprotective EffectsPreliminary studies suggest potential protective effects.
L-Gulono-1,4-lactone Vitamin C PrecursorServes as the substrate for L-gulonolactone oxidase in the animal pathway of ascorbic acid synthesis.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for key assays mentioned in this guide.

β-Galactosidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of sugar lactones on β-galactosidase activity using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase enzyme solution

  • Z-Buffer (pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL)

  • Test compounds (this compound and its stereoisomers) dissolved in an appropriate solvent

  • 1M Sodium Carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Z-buffer.

  • In a 96-well plate, add a fixed volume of the β-galactosidase enzyme solution to each well.

  • Add the different concentrations of the test compounds to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 28°C or 37°C) for a defined period (e.g., 5-10 minutes).

  • Initiate the reaction by adding a fixed volume of the ONPG solution to all wells.

  • Incubate the plate at the same temperature and monitor the development of the yellow color (o-nitrophenol).

  • Stop the reaction by adding 1M Na₂CO₃ solution.

  • Measure the absorbance at 420 nm using a microplate reader.[9][10]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme β-Galactosidase Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Test Compound (Sugar Lactone) Inhibitor->Mix Substrate ONPG Solution Reaction Add ONPG to start reaction Substrate->Reaction Preincubation Pre-incubate Mix->Preincubation Preincubation->Reaction Incubation Incubate Reaction->Incubation Stop Stop reaction with Na2CO3 Incubation->Stop Measure Measure Absorbance at 420 nm Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for β-Galactosidase Inhibition Assay.
Antioxidant Activity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add the test compound solutions to the wells.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.[11]

  • The percentage of scavenging activity is calculated, and a standard like ascorbic acid or Trolox is used for comparison.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Prepare different concentrations of the test compounds.

  • Mix the test compound solutions with the diluted ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated to determine the antioxidant activity.[12]

Signaling Pathways

The precise signaling pathways modulated by this compound and its stereoisomers are not yet well-elucidated. However, their roles as enzyme inhibitors and vitamin precursors suggest involvement in key metabolic pathways.

Vitamin C Biosynthesis

L-Gulono-1,4-lactone is a key intermediate in the animal pathway for the biosynthesis of ascorbic acid (Vitamin C). This pathway is absent in humans due to a non-functional gene for L-gulonolactone oxidase (GULO).

G D_Glucose D-Glucose D_Glucuronic_acid D-Glucuronic acid D_Glucose->D_Glucuronic_acid L_Gulonic_acid L-Gulonic acid D_Glucuronic_acid->L_Gulonic_acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_acid->L_Gulono_1_4_lactone GULO L-Gulonolactone Oxidase (GULO) L_Gulono_1_4_lactone->GULO L_Ascorbic_acid L-Ascorbic Acid (Vitamin C) GULO->L_Ascorbic_acid

Role of L-Gulono-1,4-lactone in Vitamin C Biosynthesis.

Conclusion

The stereochemistry of this compound and its isomers dictates their biological activities, particularly in enzyme interactions. While this compound is recognized as a β-galactosidase inhibitor, other stereoisomers like D-Glucono-1,5-lactone and D-Galactono-1,4-lactone show inhibitory effects on different glycosidases. Furthermore, L-Gulono-1,4-lactone plays a vital role as a precursor to Vitamin C. The available data underscores the need for direct, quantitative comparative studies to fully elucidate the structure-activity relationships of these sugar lactones. The experimental protocols and diagrams provided in this guide aim to support and standardize future research in this promising field.

References

A Comparative Purity Analysis of Commercial D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of commercially available D-Mannonic acid-1,4-lactone samples. Recognizing the critical importance of compound purity in research and pharmaceutical development, this document outlines key analytical methodologies, presents a comparative analysis of hypothetical commercial samples, and offers detailed experimental protocols. The objective is to equip researchers with the necessary tools to independently evaluate the quality of this compound for their specific applications.

Introduction to this compound and its Purity

This compound, a sugar lactone derived from D-mannose, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2][3] Its purity is paramount, as impurities can significantly impact the outcome of chemical reactions, biological assays, and the safety and efficacy of final drug products. Common impurities may include the hydrolyzed form (D-mannonic acid), starting materials from synthesis, residual solvents, water content, and heavy metals.[4]

This guide will focus on a multi-pronged approach to purity assessment, employing a suite of analytical techniques to provide a holistic view of sample quality.

Comparative Analysis of Commercial Samples

To illustrate the importance of comprehensive purity analysis, this section presents a comparative summary of three hypothetical commercial this compound samples (Supplier A, Supplier B, and Supplier C). The data presented in the following tables is for illustrative purposes and highlights the types of variations that can be observed between different suppliers.

Table 1: Summary of Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.598.899.9
Purity by qNMR (%) 99.298.599.8
D-Mannonic acid (%) 0.31.0< 0.1
Water Content (%) 0.150.50.05
Residual Solvents (ppm) < 50250 (Ethanol)< 10
Heavy Metals (ppm) < 10< 10< 10

Table 2: Physical and Chemical Properties

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline powderOff-white powderWhite crystalline powder
Melting Point (°C) 151-153149-152152-154
Optical Rotation +52.5° (c=1, H₂O)+51.8° (c=1, H₂O)+53.0° (c=1, H₂O)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted and validated for in-house use.

This method is designed to separate this compound from its primary degradation product, D-mannonic acid.

  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A suitable reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak. The D-mannonic acid content is quantified using a reference standard.

qNMR is an absolute quantification method that can be used to determine the purity of a sample without the need for a specific reference standard of the analyte.[5][6][7]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: D₂O.

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a known volume of D₂O and dissolve completely.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Quantification: Calculate the purity by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.

This method is used to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.[8][9][10][11]

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium.

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Quantification: Identify and quantify residual solvents based on their mass spectra and retention times, using a calibrated method.

This is a standard method for the accurate determination of water content in solid samples.[12][13][14][15][16]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if necessary, although this compound is not expected to interfere.

  • Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel containing a suitable solvent (e.g., methanol).

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is calculated based on the amount of reagent consumed.

ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities.[17][18][19][20]

  • Instrumentation: ICP-MS system.

  • Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with nitric acid and hydrogen peroxide. Dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the sample solution for a panel of heavy metals (e.g., Pb, As, Cd, Hg) according to established USP <232>/<233> or ICH Q3D guidelines.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample Commercial D-Mannonic acid-1,4-lactone Sample HPLC HPLC Analysis (Purity & D-Mannonic acid) Sample->HPLC qNMR qNMR Analysis (Purity) Sample->qNMR GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS KF Karl Fischer Titration (Water Content) Sample->KF ICPMS ICP-MS Analysis (Heavy Metals) Sample->ICPMS Purity Purity Profile HPLC->Purity Impurities Impurity Profile HPLC->Impurities qNMR->Purity GCMS->Impurities KF->Impurities ICPMS->Impurities Comparison Comparative Analysis Purity->Comparison Impurities->Comparison

Caption: Workflow for the comprehensive purity assessment of this compound.

Purity_Parameters Overall Purity Overall Purity Chromatographic Purity (HPLC) Chromatographic Purity (HPLC) Overall Purity->Chromatographic Purity (HPLC) Absolute Purity (qNMR) Absolute Purity (qNMR) Overall Purity->Absolute Purity (qNMR) Water Content (KF) Water Content (KF) Overall Purity->Water Content (KF) Residual Solvents (GC-MS) Residual Solvents (GC-MS) Overall Purity->Residual Solvents (GC-MS) Heavy Metals (ICP-MS) Heavy Metals (ICP-MS) Overall Purity->Heavy Metals (ICP-MS) Related Substances (HPLC) Related Substances (HPLC) Chromatographic Purity (HPLC)->Related Substances (HPLC)

Caption: Interrelationship of different analytical parameters contributing to the overall purity assessment.

Conclusion

The purity of this compound is a critical factor that can influence research and development outcomes. This guide provides a robust framework for the comprehensive purity assessment of commercial samples. By employing a combination of chromatographic and spectroscopic techniques, researchers can gain a detailed understanding of the purity and impurity profile of their materials. It is recommended that users of this compound either request detailed certificates of analysis from their suppliers that include data from these orthogonal techniques or perform in-house verification using the protocols outlined herein. This due diligence will ensure the quality and reliability of experimental results and the safety of final products.

References

Confirming the Identity of D-Mannonic acid-1,4-lactone: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the definitive identification of D-Mannonic acid-1,4-lactone. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a carbohydrate derivative with increasing importance in biochemical research and as a potential building block in pharmaceutical synthesis. Accurate and reliable identification of this compound is crucial for quality control, metabolic studies, and drug development. This guide focuses on the use of mass spectrometry as a primary identification tool and compares its performance with other established analytical methods.

Mass Spectrometry Analysis

Mass spectrometry, particularly Electron Ionization Mass Spectrometry (EI-MS), provides a unique fragmentation pattern that serves as a molecular fingerprint for this compound.

Experimental Data: Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of underivatized this compound is characterized by a series of fragment ions that are indicative of its structure. The data presented below was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
43100C2H3O+
5785C3H5O+
7395C3H5O2+
8540C4H5O2+
10325C4H7O3+
11615[M-H2O-CO-H2O]+
1455[M-H2O-CH2OH]+
178<1M+ (Molecular Ion)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is required for GC-MS analysis. Trimethylsilylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

  • Dissolve 1-5 mg of the this compound sample in 100 µL of anhydrous pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can also be employed for the identification and quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of underivatized this compound in complex matrices.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: Amide-based column suitable for hydrophilic interaction liquid chromatography (HILIC), such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 95% B.

    • Linear gradient to 50% B over 5 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Precursor ion (m/z): 177.05 [M-H]-

    • Product ions for confirmation can be determined by initial infusion experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D2O) or Dimethyl Sulfoxide-d6 (DMSO-d6).

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Experiments: 1H NMR, 13C NMR, and 2D correlation experiments such as COSY and HSQC.

  • Temperature: 298 K.

Comparison of Analytical Methods

FeatureGC-MS (with Derivatization)LC-MS/MS (without Derivatization)NMR Spectroscopy
Sample Preparation Multi-step derivatization requiredSimple dissolution and filtrationSimple dissolution
Sensitivity HighVery HighModerate to Low
Selectivity HighVery HighHigh
Structural Information Fragmentation patternFragmentation patternDetailed atomic connectivity
Throughput ModerateHighLow
Instrumentation Cost Moderate to HighHighVery High
Primary Application Confirmatory identification and quantificationQuantification in complex matricesDefinitive structure elucidation

Visualizing the Workflow and Data Analysis

To aid in understanding the experimental and analytical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (for GC-MS) Sample->Derivatization Dissolution Dissolution (for LC-MS/MS) Sample->Dissolution GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Dissolution->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition SpectralAnalysis Spectral Analysis DataAcquisition->SpectralAnalysis Confirmation Identity Confirmation SpectralAnalysis->Confirmation

Caption: Experimental workflow for mass spectrometric confirmation.

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output RawData Raw Mass Spectrum PeakDetection Peak Detection & Integration RawData->PeakDetection LibraryData NIST Spectral Library LibrarySearch Spectral Library Search LibraryData->LibrarySearch PeakDetection->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis PeakDetection->FragmentationAnalysis IdentityConfirmed Identity Confirmed LibrarySearch->IdentityConfirmed Match IdentityNotConfirmed Identity Not Confirmed LibrarySearch->IdentityNotConfirmed No Match FragmentationAnalysis->IdentityConfirmed Consistent FragmentationAnalysis->IdentityNotConfirmed Inconsistent

Caption: Logical flow of the data analysis process.

Safety Operating Guide

Navigating the Safe Disposal of D-Mannonic acid-1,4-lactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. D-Mannonic acid-1,4-lactone, a biochemical reagent, requires careful consideration for its disposal. Although not classified as a dangerous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is imperative to handle it with caution and adhere to established protocols for chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, and safety goggles with side-shields, should be worn to avoid contact with skin and eyes.[3] In the case of a spill, prevent further leakage if safe to do so, and collect the material for disposal.[3] Discharge into the environment must be avoided.[3]

Quantitative Data for Chemical Waste Disposal

While specific quantitative disposal limits for this compound are not established, general chemical waste guidelines from institutional and local regulatory bodies must be followed. The following table summarizes key parameters for handling and disposal.

ParameterGuidelineSource
Waste Classification Non-halogenated organic chemical waste. Treat as hazardous due to unknown toxicity.[4][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side-shields.[3]
Storage Temperature 0 to -20 °C[1]
Spill Response Collect and arrange for disposal. Avoid dust formation.[3]
Container Type Sturdy, leak-proof, and chemically compatible container. The original container can often be used.[6]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Identify the waste as "non-halogenated organic waste." It is critical to segregate this waste stream from other categories such as halogenated organic waste, acids, bases, or heavy metals to prevent complex and costly disposal processes.[4]

Step 2: Container Selection and Labeling

Select a container that is in good condition, compatible with the chemical, and has a secure closure.[6] As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[6] The label should also include the full chemical name ("this compound") and an approximate concentration and quantity of the waste.[5]

Step 3: Waste Accumulation and Storage

The waste container must be kept tightly capped at all times, except when adding waste.[6] Store the container in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA).[4] Ensure the container is stored in secondary containment to prevent spills.

Step 4: Arranging for Disposal

Do not dispose of this compound down the sink or in regular trash.[7] Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[5] Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a chemical waste disposal form.[5]

Step 5: Disposal of Empty Containers

Thoroughly empty any residual contents from the chemical container. The first rinse of the container should be collected and disposed of as hazardous waste.[7] After a thorough rinsing and drying, obliterate or remove the original label before disposing of the container as solid waste.[7]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. For handling and use in experiments, refer to the product's Safety Data Sheet (SDS) and relevant published literature.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste Step 1: Identify as 'Non-Halogenated Organic Waste' start->identify_waste select_container Step 2: Select Compatible and Labeled Container identify_waste->select_container label_container Label with 'Hazardous Waste' and Chemical Name select_container->label_container accumulate_waste Step 3: Accumulate Waste in Designated Satellite Area label_container->accumulate_waste store_properly Keep Container Closed in Secondary Containment accumulate_waste->store_properly contact_ehs Step 4: Contact EHS for Waste Pickup store_properly->contact_ehs end_disposal End: Waste Transferred to Authorized Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Mannonic acid-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for D-Mannonic acid-1,4-lactone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): A Tabulated Overview

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, ensuring comprehensive protection.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical impermeable gloves. Fire/flame resistant and impervious clothing.Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Required when dusts are generated.---

Procedural Guidance: From Handling to Disposal

Safe Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][1]

  • Avoidance of Dust and Aerosols: Take measures to avoid the formation of dust and aerosols during handling.[2][1]

  • Personal Contact: Avoid contact with skin and eyes.[2][1]

  • Tools and Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][1]

  • Hygiene: Wash hands thoroughly after handling and before any breaks.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Storage and Disposal Plan:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from foodstuff containers and incompatible materials.

  • Disposal: The material can be disposed of by taking it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.[2]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Weigh/Handle Substance Avoiding Dust C->D E Use Non-Sparking Tools D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Chemical Waste J Dispose of According to Institutional and Local Regulations I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Mannonic acid-1,4-lactone
Reactant of Route 2
D-Mannonic acid-1,4-lactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。